5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSDCMMCSWXZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190170 | |
| Record name | Benzimidazole, 5-bromo-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3671-60-1 | |
| Record name | 6-Bromo-2-(trifluoromethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 5-bromo-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 5-bromo-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-trifluoromethyl-1H-benzoimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole (CAS: 3671-60-1)
A Core Building Block for Innovations in Medicinal Chemistry
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into its synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights and detailed experimental protocols to empower your research endeavors.
Strategic Importance in Drug Discovery
This compound belongs to the benzimidazole class of heterocyclic compounds, a "privileged scaffold" in medicinal chemistry renowned for its presence in a wide array of biologically active molecules.[1] The strategic placement of a bromine atom at the 5-position and a trifluoromethyl group at the 2-position imparts unique properties that make this molecule a highly valuable starting material for the synthesis of novel therapeutic agents.
The trifluoromethyl group is a well-established bioisostere for a methyl group, offering increased metabolic stability and enhanced binding affinity to biological targets due to its lipophilicity and electron-withdrawing nature. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular diversity and build complex molecular architectures.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 3671-60-1 | [2][3][4] |
| Molecular Formula | C₈H₄BrF₃N₂ | [2][3][4] |
| Molecular Weight | 265.03 g/mol | [2][3][4] |
| Appearance | Solid | [2] |
| Melting Point | 179-180 °C | [5] |
| Boiling Point | 323.4±42.0 °C (Predicted) | [5] |
| Density | 1.830±0.06 g/cm³ (Predicted) | [5] |
| pKa | 8.49±0.10 (Predicted) | [5] |
Safety Information:
-
Hazard Class: Acute Toxicity, Oral (Category 3)[2]
-
Signal Word: Danger[2]
-
Hazard Statements: H301 (Toxic if swallowed)[2]
-
Precautionary Statements: P264, P270, P301 + P310, P405, P501[2]
For detailed safety and handling procedures, always consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The most direct and widely applicable method for the synthesis of 2-(trifluoromethyl)benzimidazoles is the Phillips cyclocondensation reaction .[6] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the synthesis of this compound, the logical precursors are 4-bromo-1,2-phenylenediamine and trifluoroacetic acid.
Figure 1: Synthesis of this compound.
Experimental Protocol: Phillips Cyclocondensation
This protocol is a robust, self-validating system for the synthesis of this compound.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (4 M) or Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq.) in a suitable solvent such as ethanol.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (1.1 - 1.5 eq.) followed by the acid catalyst (e.g., 4 M HCl or PPA). The causality for using an excess of TFA is to drive the initial acylation of the diamine. The strong acid catalyst facilitates the subsequent intramolecular cyclization and dehydration.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH should be adjusted to ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.5 (s, 1H, NH): The acidic proton of the imidazole ring.
-
δ ~7.8-7.9 (d, 1H, Ar-H): Aromatic proton ortho to the bromine atom.
-
δ ~7.6-7.7 (d, 1H, Ar-H): Aromatic proton meta to the bromine atom.
-
δ ~7.4-7.5 (dd, 1H, Ar-H): Aromatic proton para to the bromine atom.
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~145 (q, C-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
δ ~120 (q, CF₃): The trifluoromethyl carbon itself.
-
δ ~115-140 (Ar-C): Aromatic carbons.
-
δ ~115 (C-Br): The carbon atom attached to the bromine.
Predicted Mass Spectrometry (EI):
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
m/z 264/266 [M]⁺: Molecular ion peak.
-
m/z 185 [M - Br]⁺: Loss of the bromine atom.
-
m/z 158 [M - Br - HCN]⁺: Subsequent loss of hydrogen cyanide from the imidazole ring.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Key Reactions: Gateway to Molecular Diversity
The bromine atom at the 5-position is a key functional group that allows for a variety of subsequent chemical transformations, most notably palladium- and copper-catalyzed cross-coupling reactions. N-arylation of the imidazole nitrogen is another common and important reaction.
N-Arylation of this compound
The N-arylation of benzimidazoles is a fundamental transformation for the synthesis of compounds with diverse biological activities. Both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) reactions are effective.
Figure 3: N-Arylation Experimental Workflow.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol provides a reliable method for the N-arylation of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0 eq.).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC.
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Applications in Medicinal Chemistry
The 2-(trifluoromethyl)benzimidazole scaffold is a recurring motif in compounds with a range of biological activities, particularly as antiparasitic and anticancer agents.
Antiparasitic Activity:
Derivatives of 2-(trifluoromethyl)benzimidazole have shown potent in vitro activity against a variety of protozoan parasites, including Giardia lamblia, Entamoeba histolytica, and the helminth Trichinella spiralis.[8] The trifluoromethyl group is often crucial for this activity. This compound serves as an excellent starting point for the synthesis of libraries of compounds to be screened for antiparasitic activity.
Kinase Inhibitors:
The benzimidazole core is a well-established scaffold for the design of protein kinase inhibitors, which are a major class of anticancer drugs.[10] The ability to functionalize both the 5-position (via the bromine) and the imidazole nitrogen allows for the synthesis of a diverse range of compounds that can be tailored to target the ATP-binding site of specific kinases. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.
Conclusion
This compound is a high-value building block in medicinal chemistry. Its unique combination of a reactive bromine handle and a metabolically stable, electron-withdrawing trifluoromethyl group on a privileged benzimidazole scaffold provides a powerful platform for the synthesis of novel bioactive molecules. The synthetic protocols and technical data presented in this guide are intended to empower researchers to fully leverage the potential of this versatile compound in their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. aobchem.com [aobchem.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. This compound - CAS:3671-60-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. ijpsm.com [ijpsm.com]
- 7. ias.ac.in [ias.ac.in]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. isca.me [isca.me]
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole synthesis pathway and mechanism
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates the prevalent synthesis pathway, the Phillips-Ladenburg condensation, offering a detailed examination of its reaction mechanism, experimental protocol, and starting material preparation. An alternative synthesis route is also explored and compared. This guide is intended to serve as an expert resource, blending established chemical principles with practical, field-proven insights to support researchers in the synthesis and development of novel benzimidazole-based therapeutics.
Introduction: The Significance of Substituted Benzimidazoles
The benzimidazole scaffold is a privileged structure in pharmaceutical chemistry, forming the core of numerous therapeutic agents.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows it to act as a versatile pharmacophore, engaging with a wide range of biological targets.[2] The introduction of specific substituents onto the benzimidazole core can dramatically modulate its physicochemical properties and biological activity.
Of particular note are benzimidazoles bearing trifluoromethyl (-CF3) and halogen groups. The trifluoromethyl group is a crucial substituent in modern drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity.[3][4] Halogen atoms, such as bromine, can also influence a molecule's pharmacokinetic profile and participate in halogen bonding, a key interaction in ligand-receptor binding.[4] Consequently, molecules like this compound are highly sought-after building blocks for the discovery of new drugs targeting a spectrum of diseases, including parasitic infections and cancer.[3][5]
This guide provides a detailed exploration of the chemical synthesis of this important compound, focusing on the underlying principles and practical methodologies.
Primary Synthesis Pathway: The Phillips-Ladenburg Condensation
The most direct and widely employed method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[2][6] This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid, typically under acidic conditions and with heating.[7] For the synthesis of this compound, the specific reactants are 4-Bromo-1,2-phenylenediamine and trifluoroacetic acid (TFAA).[3]
Overall Reaction Scheme
The condensation proceeds via the formation of two new bonds to create the imidazole ring, with the elimination of two molecules of water.
Synthesis of Starting Material: 4-Bromo-1,2-phenylenediamine
The commercial availability of 4-Bromo-1,2-phenylenediamine can vary. A reliable synthesis protocol starting from o-phenylenediamine is therefore a valuable prerequisite. The procedure typically involves a two-step process: diacetylation to protect the amine groups and control selectivity, followed by bromination and subsequent hydrolysis.
Experimental Protocol: Synthesis of 4-Bromo-1,2-phenylenediamine [8]
-
Protection: Dissolve o-phenylenediamine (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath and add acetic anhydride (2.2 eq) dropwise. After addition, warm the mixture to 50°C and stir for 1 hour.
-
Bromination: Cool the reaction mixture to room temperature. Add sodium bromide (1.0 eq). Slowly add 30% hydrogen peroxide (1.1 eq) dropwise over 2 hours, maintaining the temperature at 50°C. Stir for an additional 2 hours.
-
Work-up & Hydrolysis: Pour the reaction mixture into ice water containing sodium bisulfite. Filter the resulting white solid (4-bromo-diacetyl-o-phenylenediamine). Add the solid to a solution of sodium hydroxide (5 eq) in methanol/water.
-
Isolation: Reflux the mixture for 4-6 hours until hydrolysis is complete (monitored by TLC). Cool the mixture, and the product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 4-Bromo-1,2-phenylenediamine.
Detailed Experimental Protocol: Phillips-Ladenburg Condensation
This protocol is a synthesized methodology based on the general principles of the Phillips-Ladenburg reaction, adapted for the specific substrates.[3][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-Bromo-1,2-phenylenediamine (1.0 eq).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (3-5 eq). The TFA can often serve as both the reactant and the acidic catalyst. For a less vigorous reaction, a high-boiling solvent like xylene can be used with a catalytic amount of polyphosphoric acid (PPA).[1]
-
Heating: Heat the reaction mixture to reflux (typically 100-120°C) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.
-
Neutralization: Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any residual salts. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Reaction Mechanism
The trustworthiness of a protocol lies in understanding its underlying mechanism. The Phillips-Ladenburg condensation proceeds through a well-established pathway involving nucleophilic acyl substitution followed by intramolecular cyclization and dehydration.[5][7]
Mechanistic Elucidation:
-
Activation: The reaction is initiated by the protonation of the carbonyl oxygen of trifluoroacetic acid by a mineral acid (or another molecule of TFA), which significantly increases the electrophilicity of the carbonyl carbon.
-
First Nucleophilic Attack: One of the amino groups of 4-Bromo-1,2-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.
-
Amide Formation: A tetrahedral intermediate is formed, which then collapses with the elimination of a water molecule to form an N-acyl intermediate, N-(2-amino-5-bromophenyl)-2,2,2-trifluoroacetamide.[7]
-
Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide.
-
Dehydration and Aromatization: This cyclization forms a heterocyclic intermediate which readily loses a second molecule of water. The final step is a deprotonation event that results in the formation of the stable, aromatic benzimidazole ring system.[5]
Alternative Synthesis Pathway: Condensation with Trifluoroacetonitrile
An alternative and efficient method for synthesizing 2-trifluoromethyl benzimidazoles involves the condensation of o-phenylenediamines with trifluoroacetonitrile (CF3CN), which can be generated in situ.[10] This pathway avoids the use of strong acids at high temperatures and can offer advantages in terms of reaction conditions and yields.
Proposed Reaction Mechanism
This pathway is believed to proceed through a different intermediate than the Phillips-Ladenburg condensation.
Mechanistic Elucidation:
-
Nucleophilic Addition: The reaction initiates with the nucleophilic addition of an amino group from the 4-Bromo-1,2-phenylenediamine to the carbon atom of trifluoroacetonitrile.[10]
-
Imidamide Intermediate: This addition forms a reactive imidamide intermediate.
-
Cyclization: The second amino group then performs an intramolecular attack on the imine carbon, leading to cyclization.
-
Aromatization: The resulting dihydrobenzimidazole intermediate subsequently aromatizes, often through oxidation or elimination, to yield the final benzimidazole product.[10]
Comparison of Synthesis Pathways
The choice of synthesis pathway depends on factors such as reagent availability, required reaction conditions, and desired scale.
| Feature | Phillips-Ladenburg Condensation | Trifluoroacetonitrile Condensation |
| Trifluoromethyl Source | Trifluoroacetic Acid (TFA) | Trifluoroacetonitrile (CF3CN) |
| Key Intermediate | N-acyl diamine | Imidamide |
| Typical Conditions | High temperature (reflux), strong acid (TFA, PPA, HCl)[7][11] | Milder conditions may be possible[10] |
| Byproducts | Water (2 equivalents) | Varies based on aromatization step |
| Advantages | Utilizes common and relatively inexpensive reagents (TFA). Well-established and widely documented method.[2] | Potentially higher yields and milder conditions. Avoids strongly acidic environments.[10] |
| Disadvantages | Can require harsh conditions (high heat, strong acid).[2] | Trifluoroacetonitrile is a gas and may require specialized handling or in situ generation.[10] |
Conclusion
The synthesis of this compound is most reliably achieved through the Phillips-Ladenburg condensation of 4-Bromo-1,2-phenylenediamine and trifluoroacetic acid. This method, while requiring heating and acidic conditions, is robust and utilizes readily accessible starting materials. Understanding the step-by-step mechanism, from amide formation to final dehydration, is critical for optimizing reaction conditions and ensuring a high yield of the desired product. Alternative routes, such as condensation with trifluoroacetonitrile, offer promising avenues for synthesis under milder conditions and represent an area for further process development and refinement. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this valuable chemical entity for applications in drug discovery and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ijfmr.com [ijfmr.com]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 7. adichemistry.com [adichemistry.com]
- 8. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ijariie.com [ijariie.com]
A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole: Starting Materials and Strategic Selection
Abstract
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole is a cornerstone heterocyclic scaffold in modern medicinal chemistry, integral to the development of novel therapeutic agents. Its synthesis is a subject of significant interest for researchers in drug discovery and process development. This in-depth technical guide provides a comprehensive analysis of the primary starting materials and synthetic strategies for its preparation. We will dissect the most prevalent and field-proven synthetic pathway, the Phillips-Ladenburg condensation, offering a detailed experimental protocol and mechanistic insights. Furthermore, we will explore alternative methodologies, presenting a comparative analysis to guide researchers in selecting the optimal route based on yield, scalability, cost, and safety considerations. This document is intended for chemists, researchers, and drug development professionals seeking to master the synthesis of this critical pharmaceutical intermediate.
Introduction: The Significance of the 2-(Trifluoromethyl)benzimidazole Moiety
The benzimidazole ring system is a privileged scaffold in pharmaceutical sciences, found in numerous FDA-approved drugs.[1][2] The incorporation of a trifluoromethyl (CF3) group at the 2-position dramatically modulates the molecule's physicochemical properties. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve receptor binding affinity, and increase cell membrane permeability. The addition of a bromine atom at the 5-position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making this compound a highly valuable and sought-after building block in drug discovery programs.[3]
Primary Synthetic Route: The Phillips-Ladenburg Condensation
The most robust and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[1][4][5] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the target molecule, this translates to the reaction between 4-Bromo-1,2-phenylenediamine and Trifluoroacetic Acid (TFA) .
Core Starting Materials
-
4-Bromo-1,2-phenylenediamine (CAS: 1575-37-7): This is the foundational aromatic diamine that forms the core benzene ring of the benzimidazole. Its commercial availability and well-documented preparation methods make it a reliable starting point.[6][7] The bromine substituent is strategically positioned to be incorporated at the desired 5-position of the final product.
-
Trifluoroacetic Acid (TFA) (CAS: 76-05-1): TFA serves as the source for the critical 2-(trifluoromethyl) group. It is a strong acid and a readily available, inexpensive reagent. The reaction typically requires heating to drive the condensation and subsequent cyclization. Alternatively, Trifluoroacetic Anhydride (TFAA) can be used, often under milder conditions, to facilitate the initial acylation step.[8]
General Synthetic Workflow
The synthesis follows a straightforward, two-step, one-pot process involving initial amide formation followed by acid-catalyzed intramolecular cyclization and dehydration.
Caption: High-level workflow for the Phillips-Ladenburg synthesis.
Detailed Experimental Protocol
Materials:
-
4-Bromo-1,2-phenylenediamine (1.0 eq)
-
Trifluoroacetic Acid (TFA) (1.2 - 2.0 eq)
-
4M Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA) as solvent/catalyst
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-Bromo-1,2-phenylenediamine (1.0 eq).
-
Add 4M HCl (or PPA) to the flask to create a slurry.
-
Slowly add Trifluoroacetic Acid (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 100-120°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the mixture to room temperature.
-
Slowly pour the acidic mixture into a beaker containing crushed ice.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed in a well-ventilated fume hood as CO₂ gas will evolve.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Dry the final product under vacuum to yield this compound as a solid.
Mechanistic Causality
The choice of a strong acid like HCl or PPA is critical. It serves two primary functions: protonating the carbonyl group of TFA to increase its electrophilicity and catalyzing the final dehydration step.
Caption: Simplified mechanism of the acid-catalyzed condensation.
Alternative Synthetic Strategies and Starting Materials
While the Phillips-Ladenburg reaction is the workhorse, alternative methods exist that may be advantageous under specific circumstances.[9]
Route B: Reductive Cyclization
This approach begins with a nitrated precursor, 4-Bromo-2-nitroaniline . The nitro group is reduced to an amine in situ, which then undergoes cyclization with TFA or a derivative.
Starting Materials:
-
4-Bromo-2-nitroaniline: The synthesis starts one step back from the diamine.
-
Trifluoroacetic Acid (TFA) or derivative: As in the primary route.
-
Reducing Agent: Common choices include Tin(II) chloride (SnCl₂), Iron (Fe) in acetic acid, or catalytic hydrogenation (H₂/Pd-C).[2]
Caption: Workflow for the reductive cyclization pathway.
Comparative Analysis of Synthetic Routes
The choice between these primary routes depends on several factors, including the cost and availability of starting materials, desired scale, and waste management considerations.
| Parameter | Route A: Phillips-Ladenburg | Route B: Reductive Cyclization |
| Primary Starting Material | 4-Bromo-1,2-phenylenediamine | 4-Bromo-2-nitroaniline |
| Key Reagents | Trifluoroacetic Acid, HCl/PPA | Trifluoroacetic Acid, Reducing Agent (SnCl₂, Fe) |
| Typical Yield | Good to Excellent (75-95%) | Moderate to Good (60-85%) |
| Advantages | High-yielding, straightforward, fewer steps from diamine. | Starts from a cheaper, more readily available precursor. |
| Disadvantages | 4-Bromo-1,2-phenylenediamine can be more expensive and less stable. | Requires a stoichiometric metallic reducing agent, generating significant waste. The reaction can be more complex to optimize. |
| Scalability | Excellent | Good, but waste disposal can be a challenge on a large scale. |
Conclusion and Future Perspectives
The synthesis of this compound is most reliably achieved via the Phillips-Ladenburg condensation of 4-Bromo-1,2-phenylenediamine and Trifluoroacetic Acid . This method stands out for its high yields, operational simplicity, and scalability, making it the preferred choice for both academic research and industrial production. The reductive cyclization pathway offers a viable alternative, particularly when cost considerations for the starting diamine are paramount. As green chemistry principles become more integrated into process development, future research may focus on catalytic, metal-free, or flow-chemistry-based approaches to further optimize the synthesis of this invaluable heterocyclic building block.[10]
References
- 1. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. prepchem.com [prepchem.com]
- 7. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. CN113429349A - Preparation method of heterogeneous catalytic 2-trifluoromethyl substituted benzimidazole compound - Google Patents [patents.google.com]
- 10. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
The Multifaceted Biological Activities of 2-(Trifluoromethyl)-1H-Benzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzimidazole Scaffold and the Power of Trifluoromethylation
The benzimidazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1][2] Its bicyclic, aromatic nature, coupled with the presence of nitrogen heteroatoms, allows for a variety of intermolecular interactions with biological targets, including hydrogen bonding and π-π stacking.[2] This inherent versatility has led to the development of benzimidazole-containing drugs with a wide spectrum of pharmacological activities.[3][4]
The strategic incorporation of a trifluoromethyl (-CF3) group at the 2-position of the benzimidazole core dramatically enhances its therapeutic potential. This electron-withdrawing group modulates the physicochemical properties of the parent molecule in several key ways: it increases metabolic stability by blocking potential sites of oxidation, enhances membrane permeability, and can significantly alter the acidity of the N-H proton, thereby influencing binding affinities with target proteins.[1] This guide provides an in-depth exploration of the diverse biological activities of 2-(trifluoromethyl)-1H-benzimidazole derivatives, offering mechanistic insights and practical experimental protocols for their evaluation.
Antiparasitic Activity: A Cornerstone of Benzimidazole Therapeutics
Historically, benzimidazoles have been cornerstones in the treatment of parasitic infections. The 2-(trifluoromethyl) derivatives continue this legacy, demonstrating potent activity against a range of protozoa and helminths.
Anthelmintic Activity
Derivatives of 2-(trifluoromethyl)-1H-benzimidazole have shown significant efficacy against nematodes like Trichinella spiralis.[5][6] The primary mechanism of action for benzimidazoles as anthelmintics is the disruption of microtubule polymerization in the parasite.[7][8] These compounds bind to the parasite's β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton is catastrophic for the parasite, impairing essential functions such as cell division, motility, and nutrient absorption, ultimately leading to paralysis and death.[7] The selective toxicity of these compounds is attributed to a much higher binding affinity for parasite tubulin compared to mammalian tubulin.[7]
A standard method for evaluating the in vitro anthelmintic activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives is the Adult Worm Motility Assay (AWMA) using a model organism such as the nematode Haemonchus contortus or, for initial screening, the earthworm Pheretima posthuma.[9][10]
Objective: To determine the concentration-dependent paralytic and lethal effects of test compounds on adult worms.
Materials:
-
Adult Haemonchus contortus or Pheretima posthuma
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Albendazole, Levamisole)[9]
-
Vehicle control (e.g., 5% DMSO in PBS)
-
Petri dishes or 24-well plates
-
Incubator at 37°C
Procedure:
-
Worm Collection and Preparation: Collect healthy, adult worms and wash them with PBS to remove any contaminants.
-
Assay Setup: In each well or petri dish, place a defined number of worms (e.g., 5-10).
-
Compound Addition: Add the test compounds at various concentrations (e.g., 10, 25, 50, 100 µg/mL). Include positive and vehicle control groups.
-
Incubation: Incubate the plates at 37°C.
-
Observation: Observe the worms at regular intervals (e.g., 1, 2, 4, 6, 8 hours) for paralysis and death. Paralysis is noted when worms show no movement even after gentle prodding. Death is confirmed by the complete absence of movement and a flaccid appearance.
-
Data Analysis: Record the time taken for paralysis and death for each concentration. Calculate the percentage of mortality and determine the lethal concentration (LC50) values.
Antiprotozoal Activity
Several 2-(trifluoromethyl)-1H-benzimidazole derivatives have demonstrated potent in vitro activity against various protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, often exhibiting nanomolar efficacy.[5][11] Interestingly, while tubulin is a target in some protozoa, studies have shown that certain active 2-(trifluoromethyl)benzimidazole derivatives do not inhibit tubulin polymerization, suggesting alternative mechanisms of action in these organisms.[6]
Anticancer Activity: Targeting Cell Proliferation and Survival
The benzimidazole scaffold is a prominent feature in many anticancer agents, and the 2-(trifluoromethyl) derivatives are no exception.[12][13] These compounds exert their anticancer effects through multiple mechanisms, most notably through the inhibition of tubulin polymerization and the induction of ferroptosis.
Tubulin Polymerization Inhibition
Similar to their anthelmintic action, many 2-(trifluoromethyl)benzimidazole derivatives act as potent inhibitors of tubulin polymerization in cancer cells.[14][15][16] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly.[16][17] This leads to the arrest of the cell cycle in the G2/M phase, activation of apoptotic pathways, and ultimately, cancer cell death.[14][15] The structural versatility of the benzimidazole core allows for the design of derivatives with enhanced cytotoxicity against various cancer cell lines.[12][15]
Diagram: Mechanism of Tubulin Inhibition by 2-(Trifluoromethyl)-1H-Benzimidazole Derivatives
References
- 1. nbinno.com [nbinno.com]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. srrjournals.com [srrjournals.com]
- 12. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
A Predictive Mechanistic Analysis of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole: A Guide for Drug Discovery Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1] This technical guide provides an in-depth predictive analysis of the mechanism of action for a specific, yet under-characterized derivative: 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole. By synthesizing data from structurally related compounds and considering the unique physicochemical properties imparted by its substituents, we propose several plausible biological targets and signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a logically structured framework for initiating and advancing the investigation of this promising compound. We will delve into the rationale behind hypothesized mechanisms and provide detailed, actionable experimental protocols to validate these predictions, thereby bridging the gap between theoretical postulation and empirical validation.
Introduction: The Benzimidazole Core and Strategic Substitutions
Benzimidazole, a bicyclic heterocycle formed by the fusion of benzene and imidazole rings, is a versatile pharmacophore with a broad spectrum of documented biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] Its structural similarity to naturally occurring purine nucleotides allows for facile interaction with a diverse array of biological macromolecules.[4][5] The therapeutic potential of benzimidazole derivatives is often finely tuned by the nature and position of their substituents.[2][6]
In the case of this compound, two key substitutions are of particular interest:
-
The 2-(Trifluoromethyl) Group: The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[7] This is attributed to the high electronegativity of fluorine atoms and the stability of the C-F bond. Studies on other 2-(trifluoromethyl)benzimidazoles have shown potent antiparasitic and antifungal activities.[1][8]
-
The 5-Bromo Group: Halogen substitutions, such as bromine at the 5-position, can modulate the electronic properties of the benzimidazole ring system and provide an additional point of interaction with target proteins, potentially influencing binding affinity and selectivity.
Given the established pharmacological versatility of the benzimidazole scaffold and the strategic placement of these key functional groups, this compound emerges as a compound with significant therapeutic potential. The remainder of this guide will explore its predicted mechanisms of action.
Predicted Mechanisms of Action and Experimental Validation
Based on the extensive literature on benzimidazole derivatives, we predict that this compound is most likely to exert its biological effects through one or more of the following mechanisms:
Hypothesis 1: Inhibition of Protein Kinases
A significant number of benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways involved in cell proliferation, differentiation, and survival.[9] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Predicted Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAF V600E.[9][10]
Rationale: The benzimidazole core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase domain. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the bromo substituent could form halogen bonds with the protein backbone.
Caption: Workflow for validating kinase inhibition.
Protocol 2.1.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the direct inhibitory effect of this compound on the activity of purified kinases.
-
Materials:
-
Purified recombinant kinases (e.g., EGFR, VEGFR-2, BRAF V600E).
-
LanthaScreen™ Eu-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase inhibitor (tracer).
-
This compound (test compound).
-
Assay buffer.
-
384-well microplates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the test compound, the Alexa Fluor™ 647-tracer, and the Eu-antibody.
-
Initiate the reaction by adding the purified kinase.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 2.1.2: Western Blot Analysis of Downstream Signaling
-
Objective: To assess the effect of the test compound on the phosphorylation status of downstream targets of the inhibited kinase in a cellular context.
-
Materials:
-
Cancer cell lines (e.g., A549 for EGFR, HCT-116 for BRAF).
-
This compound.
-
Lysis buffer.
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of the test compound for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and imaging system.
-
Hypothesis 2: Disruption of Microtubule Dynamics
Several benzimidazole-based anthelmintics, such as albendazole and mebendazole, function by inhibiting the polymerization of tubulin, a key component of microtubules.[11] While one study on 2-(trifluoromethyl)-benzimidazole derivatives indicated they did not inhibit tubulin polymerization in parasites, this does not preclude this mechanism in other organisms or with different substitution patterns.[8]
Rationale: The benzimidazole ring can bind to the colchicine-binding site of β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest and apoptosis.
Caption: Workflow for validating microtubule disruption.
Protocol 2.2.1: In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of the test compound on the polymerization of purified tubulin.
-
Materials:
-
Purified tubulin (>99% pure).
-
GTP.
-
Polymerization buffer.
-
This compound.
-
Positive control (e.g., colchicine).
-
Negative control (DMSO).
-
Spectrophotometer with temperature control.
-
-
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
In a cuvette, mix the polymerization buffer, GTP, and the test compound or controls.
-
Initiate polymerization by adding purified tubulin.
-
Monitor the change in absorbance at 340 nm over time.
-
Analyze the polymerization curves to determine the extent and rate of inhibition.
-
Hypothesis 3: DNA Intercalation and Topoisomerase Inhibition
The planar structure of the benzimidazole ring system is analogous to that of purine bases, suggesting it could intercalate into DNA.[5] Furthermore, some benzimidazole derivatives have been shown to inhibit topoisomerases, enzymes that regulate DNA topology.[3]
Rationale: The flat aromatic core of this compound could insert between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription. This intercalation could also stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks.
Caption: Workflow for validating DNA interaction.
Protocol 2.3.1: Ethidium Bromide Displacement Assay
-
Objective: To determine if the test compound can displace ethidium bromide from DNA, indicating an intercalative binding mode.
-
Materials:
-
Calf thymus DNA (ctDNA).
-
Ethidium bromide (EtBr).
-
This compound.
-
Tris-HCl buffer.
-
Fluorometer.
-
-
Procedure:
-
Prepare a solution of ctDNA saturated with EtBr.
-
Record the fluorescence emission spectrum (excitation at ~520 nm, emission at ~600 nm).
-
Add increasing concentrations of the test compound to the ctDNA-EtBr complex.
-
Record the fluorescence spectrum after each addition.
-
A decrease in fluorescence intensity indicates displacement of EtBr by the test compound.
-
Summary of Predicted Mechanisms and Quantitative Data
| Predicted Mechanism | Key Biological Target(s) | Primary Validation Assays | Expected Quantitative Readout |
| Protein Kinase Inhibition | EGFR, VEGFR-2, BRAF | In Vitro Kinase Assay | IC50 (nM to µM range) |
| Microtubule Disruption | β-tubulin | Tubulin Polymerization Assay | IC50 (µM range) |
| DNA Intercalation | DNA | Ethidium Bromide Displacement | Quenching Constant (Ksv) |
| Topoisomerase Inhibition | Topoisomerase I/II | DNA Relaxation Assay | IC50 (µM range) |
Conclusion and Future Directions
This guide has outlined a series of plausible mechanisms of action for this compound based on a comprehensive analysis of the existing literature on the benzimidazole scaffold and its derivatives. The proposed hypotheses—protein kinase inhibition, microtubule disruption, and DNA interaction—are not mutually exclusive, and it is conceivable that this compound may exhibit multi-target activity.
The detailed experimental workflows and protocols provided herein offer a clear and logical path for the empirical investigation of these predictions. Successful validation of one or more of these mechanisms will be a critical step in advancing this compound through the drug discovery pipeline. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic properties.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 8. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
Solubility profile of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole in common lab solvents
An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a crucial heterocyclic compound in modern drug discovery.[1][2][3] Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties, their influence on solubility, and rigorous, field-proven protocols for empirical solubility determination.
Introduction: The Significance of this compound
Benzimidazoles represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The subject of this guide, this compound (CAS No. 3671-60-1), is a halogenated derivative that combines the benzimidazole nucleus with two key substituents: a bromine atom and a trifluoromethyl (CF3) group.[6] These modifications are not trivial; the electron-withdrawing nature of the CF3 group and the lipophilicity imparted by the bromine atom can significantly modulate the molecule's pharmacokinetic and pharmacodynamic profile.
A thorough understanding of its solubility is a non-negotiable prerequisite for its successful application in drug development. Solubility impacts everything from reaction kinetics in synthesis and purification via crystallization to bioavailability and formulation strategies. This guide provides the theoretical framework and practical methodologies to empower researchers to generate a robust and reliable solubility profile for this compound.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 3671-60-1 | |
| Molecular Formula | C₈H₄BrF₃N₂ | |
| Molecular Weight | 265.03 g/mol | |
| Appearance | Solid | |
| General Classification | Heterocyclic Aromatic Compound | [4] |
Structural Influence on Solubility:
-
Benzimidazole Core: The benzimidazole ring system contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms). This allows for interactions with polar solvents. As a class, benzimidazoles are generally weakly basic and can exhibit enhanced solubility in acidic solutions due to the formation of soluble salts.[4] They are also sufficiently acidic to dissolve in strong alkaline solutions.[4]
-
Trifluoromethyl (CF₃) Group: The CF₃ group is a strong electron-withdrawing group and increases the lipophilicity of the molecule. Its presence is expected to decrease solubility in polar solvents like water but enhance it in non-polar organic solvents.
-
Bromo (Br) Group: The bromine atom also contributes to the molecule's lipophilicity and molecular weight, generally leading to reduced aqueous solubility.
Predicted Solubility Profile: Based on these structural features, it is predicted that this compound will exhibit low solubility in water and other highly polar protic solvents. Its solubility is expected to be significantly higher in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and moderate in less polar solvents like dichloromethane and ethyl acetate. The general principle of "like dissolves like" suggests that solvents with a polarity that best matches the compound will be most effective.[7]
Safety and Handling
Before initiating any experimental work, it is critical to consult the Safety Data Sheet (SDS). This compound is classified as acutely toxic if swallowed (GHS06, H301).
Key Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Avoid inhalation of dust and formation of aerosols.[8]
-
Wash hands thoroughly after handling.[8]
Experimental Determination of Solubility
The following section provides detailed protocols for the quantitative determination of solubility. The choice of method often depends on the compound's properties (e.g., presence of a chromophore) and the available instrumentation.
Visual Workflow for Solubility Assessment
The following diagram outlines the logical flow for a comprehensive solubility screening.
Caption: Workflow for empirical solubility determination.
Recommended Solvent Panel
To generate a comprehensive profile, a panel of solvents covering a range of polarities is recommended.
| Solvent Class | Examples | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Assesses aqueous solubility and interactions via hydrogen bonding. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Often high-capacity solvents for drug-like molecules. |
| Non-Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Represents common synthesis and extraction solvents. |
| Non-Polar | Hexane, Toluene | Establishes solubility in highly lipophilic environments. |
| Aqueous Buffers | 5% HCl, 5% NaOH | Determines solubility in acidic and basic media, indicating potential for salt formation.[9][10] |
Protocol 1: Gravimetric Method (Thermodynamic Solubility)
This method provides a direct and highly accurate measure of thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a tared, sealed vial. The key is to ensure solid remains after equilibrium, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[11] Periodically check to ensure undissolved solid is still present.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vial to pellet the solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.
-
Evaporation: Dispense the filtered supernatant into a new, pre-weighed vial. Carefully evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause compound degradation.
-
Quantification: Once the solvent is fully removed, weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant collected in mL)
Protocol 2: UV-Vis Spectrophotometric Method
This method is faster than the gravimetric approach but requires the compound to have a UV-Vis chromophore and relies on the creation of a calibration curve.
Methodology:
-
Calibration Curve:
-
Prepare a stock solution of the compound in a suitable solvent in which it is freely soluble (e.g., Methanol or Acetonitrile).
-
Create a series of dilutions of known concentrations from the stock solution.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot a graph of absorbance vs. concentration to generate a linear calibration curve (Beer-Lambert Law).
-
-
Saturated Solution Preparation: Follow steps 1-4 from the Gravimetric Method protocol to prepare a saturated solution and separate the supernatant.
-
Dilution: Accurately dilute a small, known volume of the clear, filtered supernatant with the same solvent used for the calibration curve to bring the absorbance within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the diluted sample at λ_max.
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution Factor)
-
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a clear, structured table for easy comparison and reference.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used | Observations |
| Water | 25 | Gravimetric | ||
| Ethanol | 25 | UV-Vis | ||
| Acetone | 25 | Gravimetric | ||
| DMSO | 25 | UV-Vis | ||
| Dichloromethane | 25 | Gravimetric | ||
| 5% HCl (aq) | 25 | UV-Vis | Effervescence? Color change? | |
| 5% NaOH (aq) | 25 | UV-Vis |
Interpreting the Results: The resulting data will provide a clear picture of the compound's solubility profile. High solubility in DMSO and other polar aprotic solvents is expected. Solubility in acidic or basic solutions will confirm the compound's ability to form salts, a critical piece of information for developing oral formulations. Low aqueous solubility may necessitate formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions for in vivo applications.
Conclusion
While public domain data on the quantitative solubility of this compound is scarce, its physicochemical properties provide a strong basis for predicting its behavior. This guide equips the research scientist with the necessary theoretical understanding and detailed, actionable protocols to empirically determine a comprehensive solubility profile. The generation of this data is a foundational step in unlocking the full potential of this promising benzimidazole derivative in the drug discovery and development pipeline.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 6. This compound - CAS:3671-60-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. youtube.com [youtube.com]
- 8. capotchem.cn [capotchem.cn]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole molecular weight and empirical formula
This document provides a concise technical overview of the fundamental physicochemical properties of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole, a key building block in medicinal chemistry and materials science. The information herein is compiled for researchers, scientists, and drug development professionals requiring accurate and reliable data for experimental design and chemical synthesis.
Core Molecular Attributes
The foundational properties of a chemical compound are its empirical formula and molecular weight. These values are critical for stoichiometric calculations in reaction planning, analytical characterization, and registration in chemical databases.
Empirical and Molecular Formula
The empirical formula represents the simplest whole-number ratio of atoms in the compound, while the molecular formula indicates the actual number of atoms of each element in a molecule. For this compound, these two are the same.
The molecular formula is C8H4BrF3N2 [1][2]. This composition is derived from its benzimidazole core structure, substituted with a bromine atom and a trifluoromethyl group.
Molecular Weight
The molecular weight is calculated from the atomic weights of its constituent atoms. It is a crucial parameter for converting between mass and moles, essential for any quantitative chemical work.
The molecular weight of this compound is 265.03 g/mol [2].
Data Summary Table
For ease of reference, the core identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H4BrF3N2 | [1][2] |
| Molecular Weight | 265.03 g/mol | [2] |
| CAS Number | 3671-60-1 | [1][3][4] |
| Synonyms | 6-Bromo-2-(trifluoromethyl)-1H-benzoimidazole | [2] |
| Physical Form | Solid |
Structural Representation and Logic
The structure of this compound dictates its chemical properties and reactivity. The logical relationship between its name and structure is visualized below.
Caption: Logical construction of the final compound from its core and substituents.
Conclusion
This guide confirms the essential physicochemical properties of this compound. The established molecular weight of 265.03 g/mol and the empirical formula of C8H4BrF3N2 are foundational for its use in research and development. These data are consistently reported across major chemical suppliers and databases, ensuring a high degree of trustworthiness for scientific applications.
References
The Benzimidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide on its Discovery, History, and Therapeutic Applications
This guide provides a comprehensive overview of benzimidazole compounds, a cornerstone of medicinal chemistry. We will delve into their serendipitous discovery, explore the evolution of their synthesis, and detail their remarkable journey to becoming a "privileged scaffold" in drug development. The narrative will then transition to a detailed exploration of their diverse therapeutic applications, from their initial success as anthelmintics to their current role in cutting-edge cancer therapy. Finally, we will address the challenges and future perspectives in the ongoing development of this versatile class of compounds.
Part 1: The Genesis of a Privileged Scaffold
Serendipitous Discovery: A Vitamin B12 Connection
The story of benzimidazole in medicinal chemistry begins not with a targeted drug design program, but with fundamental research into the structure of vitamin B12 in the 1950s.[1] Scientists discovered that the structure of this essential vitamin contains a 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole moiety.[1] This finding sparked interest in the benzimidazole nucleus as a stable and biologically relevant platform for drug development.[2]
The Benzimidazole Core: Structure and Physicochemical Properties
Benzimidazole is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to an imidazole ring.[2] This bicyclic structure possesses unique physicochemical properties that contribute to its versatility as a pharmacophore.[3] These include its ability to participate in hydrogen bonding as both a donor and acceptor, engage in π-π stacking interactions, and form hydrophobic interactions.[3] These characteristics enable benzimidazole derivatives to bind with high affinity to a wide range of biological macromolecules.[3]
Caption: Core structure and key physicochemical properties of the benzimidazole scaffold.
From Discovery to Drug Development: The Rise of a "Privileged Scaffold"
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Benzimidazole is a prime example of such a scaffold.[4][5] Its structural similarity to naturally occurring purines allows it to interact with a diverse array of biological targets, including enzymes and receptors.[6] This versatility has led to the development of a vast number of clinically approved drugs with a wide range of therapeutic applications.[3]
Part 2: Synthesis and Chemical Space Exploration
The ability to synthesize a diverse library of derivatives is crucial for any successful drug discovery program. The benzimidazole scaffold lends itself to a variety of synthetic methodologies, from classical condensation reactions to modern, high-throughput techniques.
The Phillips Condensation: The Cornerstone of Benzimidazole Synthesis
The most common and well-established method for synthesizing benzimidazoles is the Phillips condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically in the presence of an acid catalyst.
Experimental Protocol: Synthesis of 2-substituted Benzimidazole via Phillips Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of o-phenylenediamine and the desired carboxylic acid.
-
Solvent and Catalyst: Add a suitable solvent, such as xylene or polyphosphoric acid, and a catalytic amount of a strong acid, like concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize it with a base, such as sodium bicarbonate.
-
Isolation and Purification: The crude product can be isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.
Modern Synthetic Methodologies: Expanding the Chemical Space
While the Phillips condensation remains a workhorse in benzimidazole synthesis, modern medicinal chemistry demands more efficient and diverse synthetic routes. Recent advancements include:
-
Microwave-assisted synthesis: This technique significantly reduces reaction times and can improve yields.[7][8]
-
Green chemistry approaches: The use of environmentally friendly catalysts and solvents, such as deep eutectic solvents, is gaining prominence.[7]
-
Solid-phase synthesis: This allows for the high-throughput synthesis of benzimidazole libraries for screening purposes.[7]
Caption: Evolution of synthetic methodologies for benzimidazole derivatives.
Structure-Activity Relationship (SAR) Studies: A Tabular Overview
The ease of substitution at various positions of the benzimidazole ring has allowed for extensive SAR studies, providing valuable insights for rational drug design.
| Therapeutic Class | Position of Substitution | Effect on Activity |
| Anthelmintic | 1-position | Unsubstituted N-H is generally essential for activity.[1] |
| 2-position | Substitution with a methylcarbamate group is common in many anthelmintic drugs. | |
| 5(6)-position | Substitution with electron-withdrawing or -donating groups can modulate potency and spectrum of activity.[1] | |
| Anticancer | 2-position | Substitution with aryl or heteroaryl groups is a common strategy for targeting various kinases. |
| 5,6-position | Dimethyl substitution can enhance lipophilicity and cellular uptake.[6] | |
| Antiviral | 2-position | Amino or substituted amino groups are often found in antiviral benzimidazoles. |
Part 3: Therapeutic Applications and Mechanisms of Action
The versatility of the benzimidazole scaffold is reflected in the wide array of therapeutic areas where it has found application.
Anthelmintics: The First Wave of Benzimidazole Drugs
The first major therapeutic success for benzimidazoles came in the 1960s with the discovery of their potent anthelmintic activity.[9] Drugs like thiabendazole, albendazole, and mebendazole have become mainstays in the treatment of parasitic worm infections in both humans and animals.[2][9]
The primary mechanism of action for anthelmintic benzimidazoles is the inhibition of microtubule polymerization by binding to the β-tubulin subunit of the parasite.[2][9] This disrupts essential cellular processes like cell division and motility, leading to the death of the parasite.[9]
Caption: Mechanism of action of anthelmintic benzimidazoles.
Anticancer Agents: A Multifaceted Approach to Oncology
In recent years, benzimidazole derivatives have emerged as a promising class of anticancer agents, with several compounds in clinical trials.[6][10] Their anticancer activity is attributed to a variety of mechanisms, including:
-
Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA and inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair.[10]
-
Microtubule Disruption: Similar to their anthelmintic counterparts, some anticancer benzimidazoles can disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis.[6][10]
-
Kinase Inhibition: The benzimidazole scaffold has been successfully employed to develop inhibitors of various protein kinases that are dysregulated in cancer, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs).[4]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors containing a benzimidazole core have shown promise in treating cancers with deficiencies in DNA repair pathways.[10]
| Notable Anticancer Benzimidazoles | Mechanism of Action |
| Bendamustine | DNA alkylating agent.[10] |
| Abemaciclib | Cyclin-dependent kinase (CDK) 4/6 inhibitor.[10] |
| Veliparib | Poly(ADP-ribose) polymerase (PARP) inhibitor.[10] |
A Spectrum of Activity: From Antivirals to Antihypertensives
The therapeutic applications of benzimidazoles extend far beyond anthelmintics and anticancer agents. Other notable examples include:
-
Antivirals: Benzimidazole derivatives have shown activity against a range of viruses, including hepatitis C and rotavirus.[11]
-
Antifungals: Similar to their anthelmintic action, some benzimidazoles inhibit fungal tubulin polymerization.[2]
-
Antihistamines: Drugs like bilastine and mizolastine are H1 receptor antagonists used to treat allergic conditions.[11]
-
Proton Pump Inhibitors (PPIs): Omeprazole and lansoprazole are widely used to reduce stomach acid production.[12]
-
Angiotensin II Receptor Blockers (ARBs): Candesartan and telmisartan are used to treat hypertension.[2]
References
- 1. chemijournal.com [chemijournal.com]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. rjptonline.org [rjptonline.org]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 12. ijpsjournal.com [ijpsjournal.com]
Safety and handling precautions for 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No: 3671-60-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The narrative emphasizes the causality behind safety measures, grounding every recommendation in the compound's specific chemical and toxicological profile.
Compound Profile and Scientific Context
This compound is a halogenated heterocyclic aromatic compound. The benzimidazole core is a significant scaffold in medicinal chemistry, and the presence of a bromine atom and an electron-withdrawing trifluoromethyl group makes this molecule a versatile intermediate for synthesizing more complex organic compounds, particularly in pharmaceutical research.[1] Its structural features, however, also dictate its hazardous properties, necessitating a thorough understanding of its risk profile.
| Identifier | Value | Source |
| CAS Number | 3671-60-1 | [2][3][4][5] |
| Molecular Formula | C₈H₄BrF₃N₂ | [2][6] |
| Molecular Weight | 265.03 g/mol | [2][5][6] |
| Appearance | Solid | [2] |
| Synonyms | 6-Bromo-2-(trifluoromethyl)-1H-benzimidazole | [3][7] |
Comprehensive Hazard Assessment
The primary acute hazard associated with this compound is its high oral toxicity. A published LD50 value in rats of 49 mg/kg categorizes it as a highly toxic substance.[7] This value is the principal driver for the stringent handling protocols outlined in this guide. The compound's classification under the Globally Harmonized System (GHS) reflects this and other irritant properties.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | GHS06 (Skull & Crossbones) | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
(Source: Synthesized from multiple safety data sheets[2][3][6][8])
Expert Analysis of Hazards:
-
High Acute Oral Toxicity (H301): The low LD50 value indicates that a small quantity of the substance can be lethal if ingested.[7] This level of toxicity mandates strict controls to prevent any possibility of ingestion, including prohibiting eating, drinking, or smoking in the laboratory and practicing meticulous personal hygiene.[8][9]
-
Respiratory Tract Irritation (H335): As a fine solid, the compound can easily become airborne, posing an inhalation risk.[10] The trifluoromethyl and bromo-substituents can contribute to its irritant nature upon contact with the moist surfaces of the respiratory system. Therefore, all manipulations that could generate dust must be performed in a certified chemical fume hood.[6]
-
Skin and Eye Irritation (H315, H319): Direct contact with the compound can cause significant skin and eye irritation.[6][8] The chemical's structure allows it to interact with biological tissues, leading to inflammation and potential damage. This necessitates the use of robust personal protective equipment (PPE).
Risk Mitigation and Safe Handling Protocols
A multi-layered approach to risk mitigation, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for handling this compound.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood.[8] This is critical to prevent inhalation of airborne particles and to contain any potential spills. The fume hood should be kept clean and uncluttered to ensure optimal airflow and containment.[11]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10][12] Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[8]
Administrative Controls: Standardizing Safety
-
Designated Work Area: A specific area of the lab should be designated for working with this high-potency compound.
-
Restricted Access: Only trained and authorized personnel should be permitted to handle the chemical.
-
Hygiene Practices: Users must wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6][13] Contaminated clothing should be removed immediately and laundered before reuse.[8][14]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[9][10] A face shield should also be used when there is a significant risk of splashes.[6]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[6][8] Dispose of contaminated gloves in accordance with hazardous waste procedures.
-
Lab Coat: A clean, buttoned lab coat is mandatory. For larger quantities, a chemical-resistant apron or a full protective suit may be necessary.[6]
-
-
Respiratory Protection: For situations where engineering controls may not be sufficient or during emergency response, a full-face respirator with appropriate cartridges should be used.[9][10]
Standard Operating Procedure (SOP) Showcase: Weighing and Solution Preparation
This protocol demonstrates the integration of safety measures into a common laboratory workflow.
Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL stock solution in DMSO.
1. Pre-Operation Setup: 1.1. Don all required PPE: safety goggles, nitrile gloves, and a buttoned lab coat. 1.2. Verify that the chemical fume hood is operational (check airflow monitor). 1.3. Designate a clean workspace inside the fume hood. Place a disposable absorbent bench liner on the work surface. 1.4. Assemble all necessary equipment: analytical balance, anti-static weighing dish, spatulas, a 10 mL amber glass vial with a screw cap, and calibrated pipettes. 1.5. Pre-label the vial with the chemical name, concentration, solvent, date, and your initials.
2. Weighing Procedure (inside the fume hood): 2.1. Place the anti-static weighing dish on the analytical balance and tare it. 2.2. Carefully open the container of this compound, pointing the opening away from your face. 2.3. Using a clean spatula, slowly transfer approximately 100 mg of the solid to the weighing dish. Avoid any actions that could create dust. 2.4. Once the target weight is achieved, securely close the primary container. 2.5. Record the exact weight from the balance.
3. Solution Preparation (inside the fume hood): 3.1. Carefully transfer the weighed solid from the dish into the pre-labeled 10 mL vial. A small funnel may be used to prevent loss of material. 3.2. Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the final 10 mg/mL concentration. 3.3. Secure the cap on the vial. Gently swirl or vortex the vial until all the solid has dissolved. 3.4. Store the resulting solution in a designated, clearly labeled, and secondary container in a cool, dry place.[14]
4. Post-Operation Cleanup: 4.1. Dispose of the contaminated weighing dish, pipette tips, and bench liner into the designated solid hazardous waste container.[14] 4.2. Decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous waste. 4.3. Wipe down the work surface inside the fume hood. 4.4. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.
Emergency Preparedness
Rapid and correct response to an emergency is critical.
First-Aid Measures
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[10]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[6][13]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[8][10]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Consult a physician immediately.[6][13][14]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[10][13]
-
Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10][14]
Accidental Release and Spill Cleanup
For any spill, the primary goal is to prevent exposure and environmental contamination.
Spill Response Workflow
Caption: Decision workflow for responding to a spill of this compound.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][14] The designated storage area should be a locked cabinet or have restricted access, consistent with its high toxicity.[8][14] Store apart from incompatible materials, such as strong oxidizing agents.
-
Disposal: All waste material, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.[14] Do not let the chemical enter drains.[10][13] Disposal must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.
References
- 1. Buy 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole (EVT-13571486) [evitachem.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | 3671-60-1 [sigmaaldrich.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. aaronchem.com [aaronchem.com]
- 7. 1H-BENZIMIDAZOLE, 6-BROMO-2-(TRIFLUOROMETHYL)- | 3671-60-1 [m.chemicalbook.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. capotchem.cn [capotchem.cn]
- 14. fishersci.com [fishersci.com]
Novel Benzimidazole Derivatives: A Technical Guide to Emerging Research Frontiers in Drug Discovery
Abstract
The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Its structural similarity to naturally occurring purines allows for facile interaction with various biopolymers, making it a cornerstone for the development of novel therapeutics.[4][5] This technical guide provides an in-depth exploration of promising research avenues for novel benzimidazole derivatives, designed for researchers, scientists, and drug development professionals. We will dissect key therapeutic areas, detail actionable experimental protocols, and synthesize critical structure-activity relationship (SAR) insights, offering a comprehensive roadmap for future innovation in the field.
The Benzimidazole Core: A Foundation of Therapeutic Versatility
First synthesized in 1872, the benzimidazole nucleus is formed by the fusion of benzene and imidazole rings.[6] This arrangement confers unique physicochemical properties, including hydrogen bond donor-acceptor capabilities, the potential for π-π stacking, and hydrophobic interactions, which are crucial for effective binding to biological macromolecules.[1] The versatility of this scaffold is evidenced by the numerous FDA-approved drugs that incorporate it, targeting a wide array of diseases, from parasitic infections (e.g., Albendazole) to gastric ulcers (e.g., Omeprazole) and cancer (e.g., Bendamustine).[7][8][9] The continuous exploration of this scaffold is driven by its proven success and the potential to develop next-generation therapeutics with improved efficacy and safety profiles.[8][10]
Frontier Research Areas for Novel Benzimidazole Derivatives
The structural adaptability of the benzimidazole ring system allows for extensive modifications, paving the way for the creation of derivatives with enhanced potency and selectivity against a multitude of diseases.[11][12] Current research is intensely focused on several key areas.
Oncology: Multi-Targeted Anticancer Agents
Benzimidazole derivatives have emerged as significant candidates in oncology due to their ability to modulate various cellular pathways involved in cancer progression.[2][13][14] Research is moving beyond conventional cytotoxicity to the development of highly specific, targeted therapies.
Key Research Thrusts:
-
Kinase Inhibition: Many protein kinases are crucial nodes in oncogenic signaling pathways. Benzimidazole-based scaffolds have shown significant promise as inhibitors of various kinases, including EGFR, VEGFR-2, and Aurora kinases.[15][16][17] The simultaneous inhibition of multiple kinases is a particularly attractive strategy to overcome drug resistance.[17][18]
-
Epigenetic Modulation: Dysregulation of epigenetic processes is a hallmark of cancer. Novel benzimidazole derivatives are being investigated as potent modulators of epigenetic targets like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), offering a promising avenue for less toxic, targeted cancer therapies.[6]
-
Microtubule Disruption: Several benzimidazole compounds, such as albendazole and nocodazole, exert their anticancer effects by disrupting microtubule assembly, leading to cell cycle arrest and apoptosis.[13] Current research focuses on developing derivatives with improved selectivity for cancer cells.
Featured Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of novel benzimidazole derivatives against a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
Methodology:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed 5 x 10³ cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test benzimidazole derivatives in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Infectious Diseases: Combating Resistance
The rise of antimicrobial resistance necessitates the development of new anti-infective agents. Benzimidazoles offer a versatile scaffold for this purpose, with a long history of use as anthelmintic and antifungal drugs.[5]
Key Research Thrusts:
-
Novel Antibacterial and Antifungal Agents: Research is focused on synthesizing benzimidazole derivatives with broad-spectrum activity against resistant bacterial and fungal strains.[5][19][20] Combining the benzimidazole scaffold with other pharmacophores, such as pyrazole or triazole, has yielded hybrid molecules with enhanced antimicrobial properties.[21][22][23]
-
Antiviral Therapeutics: Benzimidazole derivatives have demonstrated efficacy against a range of viruses by inhibiting critical viral processes like genome replication and entry into host cells.[12][24] The structural versatility of the scaffold allows for targeted design of inhibitors for specific viral enzymes.[12]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of novel benzimidazole derivatives.
Inflammatory Disorders: Targeting Key Mediators
Chronic inflammation is implicated in a wide range of diseases. Benzimidazole derivatives can exert anti-inflammatory effects by interacting with multiple targets, including cyclooxygenase (COX) enzymes, cytokines, and various receptors.[25][26][27]
Key Research Thrusts:
-
Selective COX-2 Inhibition: Designing derivatives that selectively inhibit COX-2 over COX-1 is a key objective to reduce the gastrointestinal side effects associated with traditional NSAIDs.[25][26]
-
Modulation of Inflammatory Cytokines: Novel compounds are being developed to inhibit the production and signaling of pro-inflammatory cytokines like TNF-α and IL-6, which play crucial roles in inflammatory diseases.[28]
-
NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to several inflammatory conditions. Benzimidazole derivatives are being explored as potential inhibitors of this complex.[29]
Neurodegenerative Diseases: A Multi-Target Approach
The complex pathophysiology of neurodegenerative disorders like Alzheimer's disease (AD) necessitates therapeutic strategies that can address multiple contributing factors.[30] Benzimidazole derivatives are well-suited for this multi-target approach.[30][31]
Key Research Thrusts:
-
Cholinesterase and BACE1 Inhibition: Designing dual inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1) is a promising strategy for AD.[30]
-
Modulation of Tau Protein and Amyloid-β Aggregation: Compounds that can inhibit the aggregation of tau protein and amyloid-β plaques are of significant interest.[30][32]
-
Neuroinflammation and Oxidative Stress Reduction: Targeting neuroinflammation and oxidative stress, key components of neurodegeneration, is another active area of research for benzimidazole derivatives.[29][31]
Structure-Activity Relationship (SAR) and Computational Design
Systematic modification of the benzimidazole scaffold has generated valuable SAR data, guiding the rational design of more potent and selective compounds.
Key SAR Insights:
-
Substitutions at N1, C2, C5, and C6 positions on the benzimidazole nucleus have been shown to significantly influence biological activity.[25][26][27]
-
At the C2-position: Introducing aryl or heterocyclic rings can enhance anticancer and antiviral activities.[12][13] The nature of the substituent can also dictate selectivity, for example, anacardic acid substitution leads to COX-2 inhibition.[25][26]
-
At the N1-position: Substitution with various heterocyclic moieties can lead to potent anti-inflammatory effects.[25]
-
Hybrid Molecules: Combining the benzimidazole scaffold with other pharmacologically active groups like oxadiazole, triazole, or pyrazole often results in synergistic or enhanced biological activity.[21][23][25]
Table 1: Influence of Substituents on Biological Activity of Benzimidazole Derivatives
| Position of Substitution | Type of Substituent | Resulting Biological Activity |
| N1 | Pyrimidin-2-yl | Potent anti-inflammatory (Lck kinase inhibition)[25] |
| C2 | Anacardic Acid | COX-2 Inhibition[25][26] |
| C2 | Phenyl rings | Enhanced anticancer activity[13] |
| C5/C6 | Carboxamide or Sulfonyl | Cannabinoid receptor antagonism[25][26] |
| Hybrid | Linked to Oxadiazole | Strong anti-inflammatory activity[25] |
Computational Approaches in Benzimidazole Drug Design:
Computational tools are increasingly vital for accelerating the drug discovery process.[33]
-
Molecular Docking: Predicts the binding modes and affinities of benzimidazole derivatives with their protein targets, aiding in the identification of lead compounds and the interpretation of SAR data.[33][34]
-
Molecular Dynamics (MD) Simulations: Used to study the stability of ligand-protein complexes and analyze their interactions over time.[33]
-
Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models to correlate the chemical structure of compounds with their biological activity.
Logical Diagram: Rational Drug Design Cycle for Benzimidazoles
Caption: An integrated cycle for the rational design and optimization of novel benzimidazole derivatives.
Future Perspectives and Conclusion
The field of benzimidazole research is dynamic and continues to expand. Future efforts will likely focus on:
-
Precision Medicine: Developing derivatives that target specific biomarkers in individual patients, particularly in cancer therapy.[2][10]
-
Drug Delivery Systems: Utilizing nanotechnology to improve the delivery and bioavailability of promising benzimidazole compounds.[11]
-
Multi-Target Drug Design: A continued emphasis on creating single molecules that can modulate multiple targets to treat complex diseases like cancer and neurodegenerative disorders more effectively.[17][30]
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update [ouci.dntb.gov.ua]
- 4. ijrpr.com [ijrpr.com]
- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 7. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. impactfactor.org [impactfactor.org]
- 12. rroij.com [rroij.com]
- 13. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. researchgate.net [researchgate.net]
- 15. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Benzimidazole Derivatives in Alzheimer's Therapy: Exploring Multi-Target Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole derivatives
An Application Note for Drug Development Professionals
A Robust and Scalable Method for a Key Pharmacophore
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] The introduction of a trifluoromethyl (-CF3) group and a halogen, such as bromine, can significantly enhance the pharmacological profile of these molecules, improving properties like metabolic stability, lipophilicity, and binding affinity.[4][5] Specifically, 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole is a crucial intermediate for developing novel therapeutics, including potent antiparasitic and anticancer agents.[1][4] This application note provides a detailed, field-proven protocol for the synthesis of this key compound via the Phillips cyclocondensation of 4-Bromo-1,2-diaminobenzene with trifluoroacetic acid. We offer insights into the reaction mechanism, justify the experimental choices, and present a clear, step-by-step methodology suitable for both discovery and process chemistry laboratories.
Introduction: The Significance of Fluorinated Benzimidazoles
Benzimidazoles are heterocyclic aromatic compounds resulting from the fusion of benzene and imidazole.[2] Their structural similarity to naturally occurring purines allows them to readily interact with various biopolymers, leading to a broad spectrum of biological activities, including anti-inflammatory, antiviral, and antiulcer effects.[2][3]
The 2-(trifluoromethyl)-1H-benzimidazole scaffold is particularly noteworthy. The -CF3 group is a powerful bioisostere for other chemical groups and is known to increase a molecule's efficacy. Derivatives have demonstrated significant activity against protozoan parasites like Giardia intestinalis and Trichinella spiralis.[1][4] The addition of a bromine atom at the 5-position further modulates the electronic and steric properties of the molecule, often leading to enhanced potency and selectivity. This makes the reliable synthesis of this compound a critical endeavor in modern drug discovery.
Synthetic Strategy and Mechanism
The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction.[4] This protocol adapts that classic method, utilizing the reaction between an o-phenylenediamine and a carboxylic acid under acidic conditions.
Overall Reaction:
The reaction proceeds via a two-stage mechanism:
-
Amide Formation: The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-Bromo-1,2-diaminobenzene on the carbonyl carbon of trifluoroacetic acid (TFA). TFA is a strong acid and can protonate its own carbonyl group, rendering it highly electrophilic and facilitating this attack.[6]
-
Cyclization and Dehydration: The resulting amide intermediate undergoes an intramolecular cyclization. The second amino group attacks the amide carbonyl carbon. This is followed by the elimination of a water molecule (dehydration) from the tetrahedral intermediate, driven by the formation of the stable, aromatic benzimidazole ring system. Heating the reaction under reflux provides the necessary activation energy for this dehydration step.
Experimental Protocol
This protocol details a robust procedure for the synthesis of this compound with a high degree of purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromo-1,2-diaminobenzene | ≥98% | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% (conc.) | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR |
| Ethanol | 200 Proof, ACS | VWR |
| Deionized Water | Type II | In-house |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Glass funnel and filter paper (or Büchner funnel setup)
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
TLC plates (Silica gel 60 F254)
Step-by-Step Synthesis Procedure
Safety First: This reaction must be performed in a well-ventilated chemical fume hood. Trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and volatile. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1,2-diaminobenzene (5.61 g, 30 mmol).
-
Acid Addition: Carefully add trifluoroacetic acid (10.26 g, 90 mmol, ~6.9 mL) to the flask. TFA acts as both a reactant and the reaction solvent.
-
Catalyst Addition: Slowly add concentrated hydrochloric acid (4 M, 15 mL) to the mixture. The HCl serves as a catalyst to ensure complete protonation and activation of the carboxylic acid.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The disappearance of the starting diamine spot indicates reaction completion.
-
Work-up and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Carefully pour the reaction mixture over a beaker containing crushed ice (~100 g).
-
Neutralization: While stirring the ice-slurry, slowly neutralize the mixture by adding a 10 M aqueous solution of sodium hydroxide (NaOH). The product is soluble in acid and will precipitate as the solution becomes neutral to slightly basic (pH 7-8). Monitor the pH carefully. A large amount of off-white to light brown solid will form.
-
Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.
-
Purification: Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture (approx. 1:1 ratio). Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Drying: Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum to yield pure this compound.
Workflow and Data Summary
Synthesis Workflow Diagram
The overall process can be visualized as a straightforward sequence of chemical operations.
Caption: High-level workflow for the synthesis of the target benzimidazole.
Key Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Starting Material | 4-Bromo-1,2-diaminobenzene | Provides the core benzene ring and the 5-bromo substitution pattern. |
| Reagent | Trifluoroacetic Acid (TFA) | Serves as the source for the C2 carbon and the trifluoromethyl group. |
| Catalyst | Hydrochloric Acid (HCl) | Ensures a strongly acidic medium to promote the condensation and dehydration steps.[6][7] |
| Temperature | Reflux (~100-110 °C) | Provides sufficient energy to overcome the activation barrier for the rate-limiting dehydration step. |
| Reaction Time | 4-6 hours | Typical duration to ensure complete conversion of the starting material. |
| Work-up | Neutralization (pH 7-8) | The benzimidazole product is protonated and soluble in acid; neutralization deprotonates it, causing precipitation.[8] |
| Expected Yield | 80-90% | This method is generally high-yielding. |
| Appearance | Off-white to light brown solid | Typical appearance of the purified solid product. |
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton environment and the N-H proton.
-
¹⁹F NMR: To confirm the presence of the -CF3 group (a singlet).
-
Mass Spectrometry (MS): To verify the molecular weight, observing the characteristic isotopic pattern for bromine.
-
Melting Point: To assess purity; a sharp melting point range is indicative of a pure compound.
Conclusion
This application note details a reliable and efficient protocol for the synthesis of this compound, a valuable building block in pharmaceutical research. The Phillips condensation approach is robust, high-yielding, and utilizes readily available starting materials. By explaining the causality behind the experimental choices, this guide provides researchers with a self-validating system to confidently produce this key intermediate for the development of next-generation therapeutics.
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 4. ijfmr.com [ijfmr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
The Versatile Scaffold: 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole in Modern Organic Synthesis
Introduction: Unveiling a Privileged Heterocycle
The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique structural features, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking interactions, allow for effective binding to various biological macromolecules.[3] The strategic introduction of specific substituents onto this versatile ring system can profoundly modulate its physicochemical properties and biological activity.
This guide focuses on a particularly valuable derivative: 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole . This molecule is a trifecta of synthetic utility. The benzimidazole core provides the foundational biological relevance. The trifluoromethyl (-CF3) group at the 2-position, a common bioisostere, enhances metabolic stability, lipophilicity, and binding affinity of potential drug candidates.[4] Crucially, the bromine atom at the 5-position serves as a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
This document provides a comprehensive overview of the synthetic applications of this compound, complete with detailed application notes and adaptable protocols for key transformations.
Strategic Importance in Drug Discovery
The trifluoromethyl group is a key player in modern drug design. Its strong electron-withdrawing nature can significantly influence the pKa of the benzimidazole ring, impacting its interaction with biological targets. Furthermore, the C-F bond's high strength contributes to increased thermal and metabolic stability.
The bromine atom at the C-5 position is the gateway to molecular diversity. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the facile introduction of a wide array of substituents, a critical step in establishing structure-activity relationships (SAR) during lead optimization. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making the bromo-substituent an ideal compromise between reactivity and stability.[5]
Core Synthetic Transformations: Application Notes & Protocols
The true power of this compound as a scaffold lies in its ability to undergo a variety of cross-coupling reactions. The following sections provide detailed protocols for some of the most important transformations. These protocols are based on established methodologies for structurally related aryl halides and serve as a robust starting point for optimization.[6][7][8]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for the synthesis of biaryl compounds, prized for its mild conditions and the stability of the boronic acid reagents.[7] This reaction is instrumental in creating derivatives of this compound with extended aromatic systems.
Application Note:
The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. For nitrogen-containing heterocycles like benzimidazoles, which can coordinate to the palladium center and inhibit catalysis, sterically hindered and electron-rich phosphine ligands are often preferred.[6] The trifluoromethyl group's electron-withdrawing effect can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, weigh Pd(OAc)₂ (e.g., 2 mol%) and SPhos (e.g., 4 mol%) and add them to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 75-95 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 60-85 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 70-90 |
Note: Yields are highly dependent on the specific arylboronic acid used and require optimization.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[9] This reaction is particularly valuable for synthesizing derivatives of this compound that incorporate various amine functionalities, which are prevalent in bioactive molecules.
Application Note:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. For challenging substrates like N-heterocycles, bulky, electron-rich monodentate phosphine ligands such as XPhos or RuPhos often provide superior results compared to bidentate ligands.[6] The base also plays a crucial role, with cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) being commonly employed.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene or Dioxane (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add Pd(OAc)₂ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, linking the benzimidazole core to terminal alkynes.[8] This reaction is often catalyzed by a palladium complex with a copper(I) co-catalyst. The resulting alkynyl-benzimidazoles are valuable intermediates for further transformations or as final products with potential biological activity.
Application Note:
A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper(I) co-catalyst in the presence of oxygen.[10] It is therefore crucial to perform the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols have also been developed to circumvent this issue.
Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous, degassed)
Procedure:
-
To a reaction flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (e.g., 5 mol%), and CuI (e.g., 10 mol%).
-
Flush the flask with an inert gas (e.g., Argon).
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress.
-
Upon completion, quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a powerful and versatile scaffold in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its unique combination of a privileged heterocyclic core, a stabilizing trifluoromethyl group, and a synthetically versatile bromine handle makes it an invaluable building block for the creation of diverse and complex molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for the derivatization of this scaffold, opening avenues for the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical research.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Strategic Guide to Designing Novel Anticancer Agents from 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold as a Foundation for Anticancer Drug Discovery
The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purine nucleotides allows it to interact with a multitude of biological targets, making it a cornerstone in the development of therapeutic agents.[1][2][3] Benzimidazole derivatives have demonstrated a wide array of pharmacological activities, including notable success as anticancer agents that can induce tumor regression, trigger apoptosis, and inhibit critical cell signaling pathways.[4][5]
This guide focuses on a particularly promising starting scaffold: 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole . The strategic placement of its substituents provides a unique advantage for drug design:
-
2-(Trifluoromethyl) Group: The electron-withdrawing CF₃ group enhances the molecule's metabolic stability and can significantly influence its binding affinity and pharmacokinetic profile by participating in hydrogen bonding and dipole-dipole interactions.
-
5-Bromo Group: This halogen serves as a highly versatile synthetic handle. It is an ideal site for introducing chemical diversity through modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, enabling systematic exploration of the structure-activity relationship (SAR).
The objective of these application notes is to provide a comprehensive and scientifically-grounded framework for the rational design, synthesis, and preclinical evaluation of novel anticancer agents derived from this potent benzimidazole scaffold.
Section 1: Rational Design Strategy and Mechanistic Targets
The design of effective anticancer agents is not a random process; it is guided by an understanding of the molecular mechanisms that drive cancer progression. Benzimidazole derivatives are known to exert their anticancer effects through multiple mechanisms, providing a rich landscape of targets for drug design.[6][7]
1.1. Key Anticancer Mechanisms of Benzimidazole Derivatives:
-
Microtubule Disruption: A well-established mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. This is the mechanism of action for repurposed benzimidazole anthelmintics like mebendazole.[7]
-
Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases that are hyperactivated in cancer cells, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[8] Inhibition of these pathways can halt uncontrolled cell proliferation.
-
Topoisomerase Inhibition: Some benzimidazoles can intercalate with DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to DNA damage and subsequent cell death.[1]
-
Induction of Apoptosis: By modulating various signaling pathways, including the upregulation of pro-apoptotic proteins like Death Receptor 5 (DR5), benzimidazoles can trigger programmed cell death in cancer cells.[8]
1.2. The Drug Discovery Workflow
Our strategy follows a logical, multi-stage workflow. The initial scaffold, this compound, serves as the starting point for creating a library of novel compounds. These compounds are then subjected to a rigorous testing cascade to identify lead candidates with potent and selective anticancer activity.
Section 2: Synthetic Protocols for Derivative Libraries
The chemical versatility of the 5-bromo substituent is key to building a diverse compound library. The following protocols detail standard yet powerful methods for modifying the parent scaffold at both the C-5 and N-1 positions.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling at the C-5 Position
Rationale: The Suzuki-Miyaura reaction is a robust and highly versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. It allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the benzimidazole core, which is critical for exploring SAR by modifying steric and electronic properties.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired 5-aryl-2-(trifluoromethyl)-1H-benzimidazole derivative.
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2.2: N-1 Alkylation of the Benzimidazole Core
Rationale: Modification at the N-1 position can significantly impact the compound's solubility, cell permeability, and binding interactions within target proteins. This protocol provides a general method for introducing various alkyl or benzyl groups.
Step-by-Step Methodology:
-
Deprotonation: In a round-bottom flask, dissolve the 5-substituted-2-(trifluoromethyl)-1H-benzimidazole starting material (1.0 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.
-
Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), portion-wise. Allow the mixture to stir for 30 minutes at 0°C to ensure complete deprotonation of the benzimidazole nitrogen.
-
Electrophile Addition: Add the desired alkyl or benzyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the reaction mixture.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion using TLC.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate.
-
Purification and Characterization: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the N-1 substituted product and confirm its structure by spectroscopic methods.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 4. nveo.org [nveo.org]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern medicinal chemistry, the benzimidazole core has emerged as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making kinase inhibitors a cornerstone of targeted therapy.[3][4] The versatility of the benzimidazole ring system permits functionalization at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6] This guide focuses on a particularly valuable building block, 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole , and elucidates its application in the synthesis of potent kinase inhibitors.
The incorporation of a trifluoromethyl (-CF3) group at the 2-position is a key design element. The -CF3 group is highly electronegative and metabolically stable, often enhancing membrane permeability, binding affinity, and metabolic stability of the final drug candidate.[7] The bromine atom at the 5-position serves as a versatile synthetic handle, readily participating in modern cross-coupling reactions to introduce further molecular complexity and explore structure-activity relationships (SAR).
This document provides a detailed protocol for a representative synthetic workflow, explains the rationale behind the experimental design, and contextualizes the inhibitor's function by visualizing key signaling pathways.
Chemical Properties and Strategic Advantages
This compound (CAS No: 3671-60-1) is a solid, crystalline compound with a molecular weight of 265.03 g/mol .[8][9] Its strategic utility in kinase inhibitor synthesis is rooted in two primary features:
-
The 2-Trifluoromethyl Group: This electron-withdrawing group modulates the electronics of the benzimidazole ring system. It can enhance the acidity of the N-H proton, influencing its hydrogen-bonding capabilities within the kinase ATP pocket. Crucially, the -CF3 group is a bioisostere for other functionalities and is known to improve the pharmacokinetic profile of drug molecules.[7]
-
The 5-Bromo Substituent: The bromine atom is an excellent leaving group for palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions.[10][11][12] This allows for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, which is critical for exploring the SAR and optimizing inhibitor selectivity and potency.
| Property | Value | Source |
| CAS Number | 3671-60-1 | [8] |
| Molecular Formula | C₈H₄BrF₃N₂ | [8] |
| Molecular Weight | 265.03 g/mol | [8] |
| Appearance | Solid | [8] |
Application Protocol: Synthesis of a 2-Amido-Benzimidazole Kinase Inhibitor Scaffold
This protocol details the synthesis of a core scaffold for a potent class of protein kinase inhibitors, specifically targeting Casein Kinase 1 Delta (CK1δ), a kinase implicated in cancer and neurodegenerative diseases. The methodology is adapted from established procedures for the synthesis of related 2-amidobenzimidazole derivatives and showcases the utility of this compound as a starting material.[4]
Overall Synthetic Workflow
The synthesis is a multi-step process involving the initial preparation of the benzimidazole starting material, followed by a key amide coupling reaction.
Part 1: Synthesis of this compound
This initial step involves the condensation of a substituted phenylenediamine with trifluoroacetic acid.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 4-Bromo-1,2-phenylenediamine | 1575-37-7 | 187.04 | 10.0 g (53.4 mmol) |
| Trifluoroacetic acid | 76-05-1 | 114.02 | 6.1 g (53.4 mmol) |
| Polyphosphoric acid (PPA) | 8017-16-1 | - | ~50 g |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-bromo-1,2-phenylenediamine (10.0 g, 53.4 mmol) and polyphosphoric acid (~50 g).
-
Reagent Addition: Slowly add trifluoroacetic acid (6.1 g, 53.4 mmol) to the stirred mixture.
-
Heating: Heat the reaction mixture to 140°C and maintain this temperature for 4 hours with vigorous stirring. The mixture will become a thick paste.
-
Work-up: Allow the reaction to cool to approximately 80-90°C. Carefully and slowly pour the mixture onto crushed ice (~200 g) in a large beaker with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8. This should be done in a fume hood with cooling, as the reaction is exothermic.
-
Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound. Dry the product under vacuum.
Causality: Polyphosphoric acid acts as both a solvent and a dehydrating agent, facilitating the cyclocondensation reaction between the diamine and the carboxylic acid to form the imidazole ring. The neutralization step is crucial to precipitate the benzimidazole product, which is soluble in strong acid.
Part 2: Synthesis of the Kinase Inhibitor Scaffold
This part of the protocol describes the amide coupling to form the final inhibitor scaffold. Note: This requires the 2-amino derivative of the starting material, which is typically prepared via a nitration followed by a reduction step. For this protocol, we will start from the commercially available or previously synthesized 2-amino-5-bromo-2-(trifluoromethyl)-1H-benzimidazole.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2-Amino-5-bromo-2-(trifluoromethyl)-1H-benzimidazole | N/A | 280.03 | 1.0 g (3.57 mmol) |
| (1H-pyrazol-3-yl)acetic acid | 22449-38-3 | 126.10 | 0.54 g (4.28 mmol) |
| HATU (Coupling Agent) | 148893-10-1 | 380.23 | 1.63 g (4.28 mmol) |
| DIPEA (Base) | 7087-68-5 | 129.24 | 1.24 mL (7.14 mmol) |
| Anhydrous DMF (Solvent) | 68-12-2 | 73.09 | 20 mL |
Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (1H-pyrazol-3-yl)acetic acid (0.54 g, 4.28 mmol) and anhydrous DMF (10 mL).
-
Activation: Add HATU (1.63 g, 4.28 mmol) and DIPEA (1.24 mL, 7.14 mmol) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: Add 2-Amino-5-bromo-2-(trifluoromethyl)-1H-benzimidazole (1.0 g, 3.57 mmol) dissolved in anhydrous DMF (10 mL) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water (100 mL). A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, washing with water and then a small amount of cold diethyl ether.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure final product.
Causality: HATU is a highly efficient peptide coupling agent that reacts with the carboxylic acid to form an activated ester, which is then susceptible to nucleophilic attack by the amino group of the benzimidazole. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and maintain a basic pH, which is optimal for the coupling.
Mechanism of Action & Targeted Signaling Pathways
Benzimidazole-based inhibitors typically function as ATP-competitive inhibitors.[2][4] They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signal transduction cascade. The specific kinase targeted depends on the substitution pattern of the benzimidazole scaffold. Inhibitors derived from this core structure have shown potent activity against key oncogenic kinases like VEGFR-2 and EGFR.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][13] Inhibition of VEGFR-2 can starve tumors of their blood supply.
EGFR Signaling Pathway
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation, a hallmark of many cancers.[14][15] EGFR inhibitors are used to treat various cancers, including non-small cell lung cancer.[6][16]
Conclusion
This compound is a high-value, strategic building block for the synthesis of novel kinase inhibitors. The trifluoromethyl group imparts favorable physicochemical properties, while the bromo substituent provides a versatile handle for synthetic elaboration via cross-coupling chemistry. The protocols and pathways detailed herein demonstrate its utility in creating sophisticated molecular architectures designed to potently and selectively inhibit key kinases involved in oncogenesis. This scaffold will undoubtedly continue to feature prominently in the development of next-generation targeted cancer therapies.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 4. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Activity of Novel Benzimidazoles
Introduction: The Enduring Potential of Benzimidazoles in Antimicrobial Drug Discovery
The benzimidazole scaffold, a bicyclic molecule composed of fused benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anthelmintic properties.[2][3] As the threat of antimicrobial resistance continues to grow, the development of novel agents is a critical global health priority. Benzimidazoles offer a promising avenue for the discovery of new therapeutics to combat challenging pathogens.[1]
This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial potential of novel benzimidazole derivatives. It moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to ensure the generation of robust, reproducible, and meaningful data. The protocols outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both scientifically sound and relevant to clinical application.[4][5]
Section 1: Foundational In Vitro Assessment of Antimicrobial Activity
The initial phase of evaluation focuses on determining the direct inhibitory and cidal activity of the novel benzimidazole compounds against a panel of clinically relevant microorganisms. This is achieved through a series of standardized in vitro assays.
The Principle of In Vitro Susceptibility Testing
The core objective of in vitro susceptibility testing is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC) and the lowest concentration that can kill a specific percentage of the initial microbial population (Minimum Bactericidal/Fungicidal Concentration, or MBC/MFC). These values are fundamental metrics of a compound's potency.[5]
Experimental Workflow for In Vitro Screening
The following diagram illustrates the general workflow for the initial in vitro screening of novel benzimidazole compounds.
Caption: Workflow for in vitro antimicrobial screening of benzimidazoles.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the MIC of a compound and is considered a gold standard in antimicrobial susceptibility testing.[6]
Causality Behind Experimental Choices:
-
Solvent Selection: Benzimidazole derivatives often exhibit poor aqueous solubility.[7] Dimethyl sulfoxide (DMSO) is a common solvent of choice. It's crucial to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can be toxic to the microorganisms and confound the results.
-
Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious bacteria. For fungi, RPMI-1640 medium is commonly used. Adherence to these standardized media ensures reproducibility and comparability of results across different studies.
-
Inoculum Standardization: The density of the microbial inoculum must be tightly controlled. The 0.5 McFarland turbidity standard is used to standardize the inoculum to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This ensures that the challenge to the antimicrobial agent is consistent in every experiment.
Protocol:
-
Compound Preparation: Prepare a high-concentration stock solution of the novel benzimidazole in 100% DMSO. Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted benzimidazole compound. The final volume in each well should be 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum (no compound).
-
Sterility Control: Wells containing only broth (no inoculum, no compound).
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the assay.
-
Positive Control: A known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested in parallel.
-
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at a temperature and duration appropriate for the fungal species being tested.
-
Reading the MIC: The MIC is the lowest concentration of the benzimidazole derivative that completely inhibits visible growth of the microorganism.
Detailed Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC/MFC assay is a follow-up to the MIC test and determines the lowest concentration of the agent required to kill the microorganism.
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot-plate these aliquots onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates under the same conditions as the initial MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Detailed Protocol: Agar Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[8] It is particularly useful for rapid screening of a large number of compounds.
Protocol:
-
Inoculum Preparation and Plating: Prepare a standardized microbial inoculum as described for the MIC assay. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the novel benzimidazole compound. Using sterile forceps, place the disks onto the inoculated agar surface.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth occurs) in millimeters. The size of the zone is indicative of the compound's activity.[8]
Data Presentation: In Vitro Activity
The results of the in vitro assays should be summarized in a clear and concise table.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Novel Benzimidazole 1 | Staphylococcus aureus | 8 | 16 | 18 |
| Escherichia coli | 16 | 32 | 14 | |
| Candida albicans | 4 | 8 | 20 | |
| Ciprofloxacin | Staphylococcus aureus | 1 | 2 | 25 |
| Escherichia coli | 0.5 | 1 | 30 | |
| Fluconazole | Candida albicans | 2 | 8 | 22 |
Section 2: Assessing Safety and Selectivity: Cytotoxicity Profiling
A promising antimicrobial agent must be selectively toxic to microbial pathogens while exhibiting minimal toxicity to host cells. Therefore, cytotoxicity testing against mammalian cell lines is a critical step in the evaluation process.
Principles of Cytotoxicity Assays
Cytotoxicity can be assessed through various cellular parameters, including metabolic activity, membrane integrity, and apoptosis. A multi-parametric approach provides a more comprehensive understanding of a compound's potential toxicity.
Detailed Protocol: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product.
Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the novel benzimidazole compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol: LDH Release Assay for Membrane Integrity
The lactate dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, which indicates a loss of plasma membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength. The amount of LDH released is proportional to the number of damaged cells.
Data Presentation: Cytotoxicity
The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that causes a 50% reduction in cell viability. The selectivity index (SI) is a crucial parameter calculated as the ratio of CC₅₀ to MIC (SI = CC₅₀ / MIC). A higher SI value indicates greater selectivity of the compound for the microbial target over host cells.
| Compound | Cell Line | CC₅₀ (µg/mL) | Selectivity Index (SI) vs. S. aureus |
| Novel Benzimidazole 1 | HEK293 | >128 | >16 |
| HepG2 | 96 | 12 |
Section 3: Probing the Mechanism of Action
Understanding how a novel benzimidazole exerts its antimicrobial effect is crucial for its further development. Benzimidazoles are known to target various cellular processes in microbes. A common mechanism of action for benzimidazoles is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, essential components of the cytoskeleton.[9][10]
Potential Mechanisms of Action for Benzimidazoles
Caption: Potential mechanisms of antimicrobial action for benzimidazoles.
Further experimental studies, such as tubulin polymerization assays or DNA gyrase inhibition assays, would be necessary to elucidate the specific mechanism of a novel compound.[11]
Section 4: In Vivo Efficacy Assessment
Promising candidates from in vitro and cytotoxicity studies must be evaluated in animal models of infection to assess their efficacy in a living system.[12]
The Importance of Animal Models
Animal models provide a more complex biological environment to evaluate a compound's pharmacokinetic and pharmacodynamic properties, as well as its overall therapeutic potential.
General Protocol for a Murine Sepsis Model
-
Compound Formulation: Due to the poor solubility of many benzimidazoles, appropriate formulation is critical for in vivo studies. This may involve the use of co-solvents (e.g., DMSO, PEG400) or complexing agents (e.g., cyclodextrins).[13]
-
Induction of Infection: Mice are infected with a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus) via intraperitoneal injection.
-
Treatment: At a specified time post-infection, mice are treated with the novel benzimidazole compound via a clinically relevant route of administration (e.g., oral, intravenous).
-
Monitoring: The animals are monitored for survival over a period of several days. Body weight and clinical signs of illness are also recorded.
-
Bacterial Load Determination: At the end of the study, organs such as the spleen and liver can be harvested to determine the bacterial load (CFU/organ).
Conclusion
The systematic evaluation of novel benzimidazole derivatives, as outlined in this guide, provides a robust pathway for identifying promising new antimicrobial agents. By integrating standardized in vitro assays, comprehensive cytotoxicity profiling, and in vivo efficacy studies, researchers can generate the high-quality data necessary to advance these compounds through the drug discovery and development pipeline. The versatility of the benzimidazole scaffold, coupled with a rigorous and scientifically sound evaluation process, holds significant promise for addressing the urgent global challenge of antimicrobial resistance.
References
- 1. journalwjbphs.com [journalwjbphs.com]
- 2. jetir.org [jetir.org]
- 3. rjptonline.org [rjptonline.org]
- 4. vetmed.tamu.edu [vetmed.tamu.edu]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. chainnetwork.org [chainnetwork.org]
- 9. Benzimidazole - Wikipedia [en.wikipedia.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols: 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole in Material Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the potential applications of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole in material science. While direct applications of this specific molecule are emerging, its unique combination of a benzimidazole core, a bromine atom, and a trifluoromethyl group offers a compelling platform for the development of advanced materials. This guide will explore its prospective use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), as a building block for high-performance polymers, and as a precursor for fluorescent sensors. The protocols provided herein are based on established methodologies for similar benzimidazole derivatives and are intended to serve as a starting point for researchers.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a fused benzene and imidazole ring system.[1] Its material science potential stems from the synergistic effects of its constituent functional groups:
-
Benzimidazole Core: This rigid, planar, and electron-deficient heterocyclic system provides good thermal stability and electron-transporting capabilities. The inherent fluorescence of the benzimidazole moiety also makes it a candidate for luminescent materials.
-
Trifluoromethyl Group (-CF3): The strong electron-withdrawing nature of the -CF3 group can enhance the electron affinity of the molecule, making it a promising candidate for an n-type semiconductor material in organic electronics.[2][3] This group can also improve the material's stability and solubility in organic solvents.
-
Bromo Group (-Br): The bromine atom at the 5-position serves as a versatile synthetic handle for post-functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[4][5] This allows for the construction of more complex molecular architectures and polymers with tailored properties.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₄BrF₃N₂ | [6] |
| Molecular Weight | 265.03 g/mol | [1][6] |
| Appearance | Solid | [1] |
| CAS Number | 3671-60-1 | [1][6] |
Application in Organic Light-Emitting Diodes (OLEDs)
The electronic properties of this compound make it a promising candidate for use in OLEDs, potentially as an electron transport layer (ETL) material or as a building block for emissive materials.
Rationale for Use in OLEDs
Benzimidazole derivatives are widely used in OLEDs as electron transport and light-emitting materials due to their good thermal stability and electron mobility. The introduction of a trifluoromethyl group is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection from the cathode and improving electron transport. The bromine atom allows for the attachment of other functional groups to tune the material's properties, such as its emission color or charge transport characteristics.[4]
Diagram: OLED Device Architecture
Caption: A typical multilayer OLED device structure.
Protocol: Fabrication of a Solution-Processed OLED
This protocol describes a general procedure for fabricating a simple OLED device using a derivative of this compound as the electron transport layer.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material (e.g., a suitable blue or green emitter)
-
Electron Transport Layer (ETL) material: A derivative of this compound
-
Cathode materials (e.g., LiF and Al)
-
Organic solvents (e.g., chlorobenzene, toluene)
-
Cleaning solvents (deionized water, acetone, isopropanol)
Equipment:
-
Spin coater
-
Vacuum thermal evaporator
-
UV-ozone cleaner
-
Glovebox with an inert atmosphere (N₂ or Ar)
-
Source measure unit for device characterization
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
HTL Deposition:
-
Prepare a solution of the HTL material in a suitable organic solvent (e.g., 10 mg/mL in chlorobenzene).
-
Spin-coat the HTL solution onto the ITO substrate at a specific speed (e.g., 3000 rpm for 60 seconds) to achieve the desired film thickness.
-
Anneal the film on a hotplate at a specified temperature (e.g., 100 °C for 10 minutes) to remove residual solvent.
-
-
EML Deposition:
-
Prepare a solution of the EML material.
-
Spin-coat the EML solution on top of the HTL.
-
Anneal the film as in the previous step.
-
-
ETL Deposition:
-
Prepare a solution of the this compound derivative.
-
Spin-coat the ETL solution on top of the EML.
-
Anneal the film.
-
-
Cathode Deposition:
-
Transfer the substrates into a vacuum thermal evaporator.
-
Deposit a thin layer of LiF (e.g., 1 nm) followed by a thicker layer of Al (e.g., 100 nm) at a high vacuum (<10⁻⁶ Torr).
-
-
Encapsulation and Characterization:
-
Encapsulate the device to protect it from air and moisture.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics of the device using a source measure unit and a photometer.
-
Application in High-Performance Polymers
The difunctional nature of this compound (N-H and C-Br bonds) makes it a valuable monomer for the synthesis of high-performance polybenzimidazoles (PBIs) and other polymers.
Rationale for Use in Polymers
PBIs are known for their exceptional thermal and chemical stability.[7][8] By incorporating this compound into a polymer backbone, it is possible to introduce properties such as:
-
Increased Thermal Stability: The rigid benzimidazole core contributes to a high glass transition temperature (Tg).
-
Enhanced Chemical Resistance: The aromatic and heterocyclic nature of the polymer provides resistance to a wide range of chemicals.
-
Flame Retardancy: The presence of bromine and fluorine can impart flame-retardant properties.
-
Tunable Properties: The bromine atom can be used for post-polymerization modification to further tune the polymer's properties.
Diagram: Polymer Synthesis Workflow
Caption: A general workflow for the synthesis and processing of a polymer.
Protocol: Synthesis of a Polybenzimidazole Derivative via Suzuki Coupling
This protocol outlines a method for the synthesis of a copolymer using this compound and a diboronic acid ester.
Materials:
-
This compound
-
Aromatic diboronic acid ester (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., degassed toluene and water)
-
Methanol
Equipment:
-
Schlenk line or glovebox
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine this compound (1 mmol), the diboronic acid ester (1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
-
Polymerization:
-
Add degassed toluene (10 mL) and a 2M aqueous solution of K₂CO₃ (2 mL) to the flask.
-
Heat the mixture to reflux (e.g., 90 °C) and stir vigorously for 24-48 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and water to remove any unreacted monomers and catalyst residues.
-
Dry the polymer in a vacuum oven.
-
-
Characterization:
-
Determine the molecular weight and polydispersity of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR and FT-IR spectroscopy.
-
Evaluate the thermal stability of the polymer using Thermogravimetric Analysis (TGA).
-
Application as a Fluorescent Sensor Precursor
The benzimidazole scaffold is a known fluorophore, and its derivatives have been developed as fluorescent sensors for various analytes.[9][10] this compound can serve as a key intermediate for the synthesis of novel fluorescent chemosensors.
Rationale for Use in Fluorescent Sensors
The fluorescence of the benzimidazole core can be modulated by the attachment of specific recognition moieties.[9] The bromine atom on the this compound ring provides a convenient point for the introduction of a receptor unit through cross-coupling reactions.[4] This allows for the rational design of sensors that exhibit a change in fluorescence intensity or wavelength upon binding to a target analyte.
Diagram: Fluorescent Sensor Design
Caption: A schematic for the design of a fluorescent sensor.
Protocol: Synthesis of a Benzimidazole-Based Fluorescent Sensor for Metal Ions
This protocol describes the synthesis of a potential fluorescent sensor for metal ions by attaching a chelating agent to the this compound core.
Materials:
-
This compound
-
A boronic acid ester derivative of a chelating agent (e.g., a bipyridine or phenanthroline derivative)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., degassed 1,4-dioxane)
-
Column chromatography supplies (silica gel, solvents)
Equipment:
-
Schlenk line or glovebox
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
-
Fluorometer
Procedure:
-
Synthesis:
-
Follow a similar procedure to the Suzuki coupling described in section 3.2, using the chelating agent's boronic acid ester as the coupling partner.
-
-
Purification:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure sensor molecule.
-
-
Characterization:
-
Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Fluorescence Titration:
-
Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of various metal perchlorate salts.
-
In a cuvette, add a fixed amount of the sensor solution.
-
incrementally add small aliquots of a metal ion solution and record the fluorescence spectrum after each addition.
-
Repeat the experiment with different metal ions to determine the selectivity of the sensor.
-
Conclusion
This compound represents a highly promising, yet underexplored, building block for advanced materials. Its unique combination of a stable heterocyclic core, an electron-withdrawing group, and a reactive handle for functionalization opens up a wide range of possibilities in organic electronics, polymer science, and sensing applications. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of this versatile molecule in their respective fields.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - CAS:3671-60-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. Synthesis and Characterization of Novel Polybenzimidazoles and Post-modifications for Membrane Separation Applications [vtechworks.lib.vt.edu]
- 8. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Strategic Derivatization of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole for Structure-Activity Relationship (SAR) Studies
An Application Guide for Medicinal Chemists
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active agents.[1][2][3] The strategic incorporation of a 2-(trifluoromethyl) group enhances metabolic stability and modulates the acidity of the N-H proton, while a 5-bromo substituent serves as a versatile synthetic handle for extensive functionalization.[1][4][5][6] This guide provides a detailed framework and validated protocols for the systematic derivatization of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole (CAS: 3671-60-1)[7]. We present robust methodologies for N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, enabling researchers to efficiently generate diverse compound libraries crucial for comprehensive Structure-Activity Relationship (SAR) exploration.[8][9][10]
The Strategic Value of the this compound Scaffold
The design of this scaffold is inherently strategic for drug discovery. The benzimidazole core mimics purine nucleosides, allowing for favorable interactions with a wide range of biological macromolecules.[2]
-
2-(Trifluoromethyl) Group: This strongly electron-withdrawing group offers several advantages:
-
Metabolic Stability: It blocks potential sites of oxidative metabolism, often increasing the compound's half-life.
-
pKa Modulation: It increases the acidity of the N-H proton, influencing the molecule's ionization state at physiological pH and its ability to act as a hydrogen bond donor.
-
Binding Interactions: The CF₃ group can engage in unique interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity.[1]
-
-
5-Bromo Group: This substituent is not intended for the final drug candidate but serves as a key reactive site for introducing molecular diversity. Its C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, providing a reliable gateway to a vast chemical space.
The combination of these features makes this compound an exceptional starting point for building a focused library of compounds to probe the specific structural requirements of a biological target.
Derivatization Strategies and Experimental Protocols
Successful SAR studies depend on the ability to systematically and efficiently modify a core scaffold at distinct vectors. We will focus on three primary, high-yield transformations targeting the N-1 and C-5 positions.
Strategy I: N-1 Alkylation and Arylation
Scientific Rationale: The N-1 position of the benzimidazole ring is a key interaction point. Introducing substituents here allows for the exploration of nearby hydrophobic or polar pockets within a target's binding site. N-alkylation can improve cell permeability and modify the overall physicochemical profile of the compound.[3][11]
Caption: Workflow for N-alkylation of the benzimidazole scaffold.
-
Preparation: To a dry round-bottom flask under an argon atmosphere, add this compound (265 mg, 1.0 mmol, 1.0 eq).
-
Dissolution: Add 5 mL of anhydrous N,N-Dimethylformamide (DMF) and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 48 mg, 1.2 mmol, 1.2 eq) in small portions. Caution: Hydrogen gas evolves.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a clear slurry of the sodium salt.
-
Alkylation: Add benzyl bromide (188 mg, 1.1 mmol, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with water (2 x 15 mL) and then brine (1 x 15 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the N-benzylated product.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the benzimidazole nitrogen.[11] |
| Solvent | DMF (anhydrous) | A polar aprotic solvent that effectively dissolves the reactants and the resulting salt. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic deprotonation; warming to RT facilitates the Sₙ2 reaction. |
| Alkylating Agents | R-X (e.g., BnBr, MeI, EtBr) | A variety of primary and benzylic halides can be used to introduce diverse side chains. |
Table 1. Optimized parameters for the N-alkylation reaction.
Strategy II: C-5 Derivatization via Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in modern organic synthesis.[12] Applying it to the 5-bromo position allows for the introduction of a wide array of aryl and heteroaryl moieties. This modification is critical for exploring larger binding domains, modulating electronic properties, and introducing new points for hydrogen bonding or pi-stacking interactions.[5][13]
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a microwave vial or a round-bottom flask, add this compound (265 mg, 1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol, 1.5 eq), and potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL total volume).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heating: Heat the reaction mixture to 90-100 °C and stir for 6-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the 5-arylbenzimidazole product.
| Component | Example | Role / Rationale |
| Palladium Source | Pd(dppf)Cl₂, Pd(PPh₃)₄ | The catalyst that drives the catalytic cycle. Pd(dppf)Cl₂ is robust and effective for a wide range of substrates.[13] |
| Ligand | dppf (in catalyst) | Stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid in the transmetalation step. K₂CO₃ is a reliable and cost-effective choice. |
| Solvent | Dioxane/H₂O, DME | The aqueous component is crucial for the transmetalation step. Dioxane is a good solvent for the organic components. |
Table 2. Key components and their roles in the Suzuki-Miyaura coupling.
Strategy III: C-5 Derivatization via Buchwald-Hartwig Amination
Scientific Rationale: The introduction of a nitrogen atom at the C-5 position creates a powerful new interaction point. The resulting aniline derivative can act as a hydrogen bond donor and/or acceptor, significantly influencing binding affinity.[14] This transformation, best achieved via Buchwald-Hartwig amination, allows for the coupling of a wide variety of primary and secondary amines, anilines, and N-heterocycles, dramatically expanding the accessible chemical space.[15][16]
Caption: General scheme for the Buchwald-Hartwig C-N cross-coupling reaction.
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (265 mg, 1.0 mmol, 1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol, 2.5 mol%), and XPhos (48 mg, 0.1 mmol, 10 mol%).
-
Base Addition: Add sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol, 1.4 eq).
-
Solvent and Reagent Addition: Add 5 mL of anhydrous toluene, followed by morpholine (105 mg, 1.2 mmol, 1.2 eq).
-
Degassing: Seal the tube and briefly degas the mixture with a stream of argon.
-
Heating: Place the reaction tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor completion by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography (hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the desired 5-amino-benzimidazole derivative.
| Component | Example | Role / Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | A source of Pd(0), which initiates the catalytic cycle. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are crucial for facilitating the challenging reductive elimination step to form the C-N bond.[17] |
| Base | NaOtBu, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[16] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for reaction efficiency. |
Table 3. Critical components for the Buchwald-Hartwig amination.
Integrated Workflow for SAR Library Generation
The protocols described above form an integrated system for generating a diverse library of analogs. The logical progression from the core scaffold to a final data set allows for a systematic evaluation of how structural changes impact biological activity.
Caption: A comprehensive workflow from scaffold to SAR analysis.
By synthesizing analogs targeting the N-1 and C-5 positions, researchers can independently or synergistically probe the steric, electronic, and hydrogen-bonding requirements of their biological target, accelerating the journey from a preliminary hit to a potent lead compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. rroij.com [rroij.com]
- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
Welcome to the technical support center for the purification of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole (Product No. 3671-60-1). This guide is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate in high purity for downstream applications. The presence of impurities, even in small amounts, can significantly impact the outcomes of biological assays and subsequent synthetic steps.
This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the common challenges encountered during the purification of this specific benzimidazole derivative.
Method Selection Guide: Choosing Your Purification Strategy
The optimal purification strategy depends on the nature and quantity of impurities, as well as the desired final purity. The following table provides a comparative overview of the most effective techniques.
| Technique | Primary Application | Pros | Cons | Typical Purity |
| Acid-Base Extraction | Initial bulk purification; removal of neutral and acidic impurities. | Highly effective for basic compounds like benzimidazoles; scalable; cost-effective.[1][2] | Ineffective for removing other basic impurities; potential for low recovery if not optimized. | 85-95% |
| Recrystallization | Polishing step to obtain high-purity crystalline material. | Yields highly pure, crystalline solid; removes trace impurities effectively.[1] | Requires finding a suitable solvent system; risk of "oiling out"; can have lower recovery.[1] | >98% |
| Column Chromatography | Separation of closely related impurities or when other methods fail. | Excellent separation power for complex mixtures; versatile.[3] | Can be time-consuming and solvent-intensive; potential for product degradation on silica gel.[1] | >99% |
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification workflow in a direct question-and-answer format.
Question 1: My isolated product is a persistent yellow or brown color, not the expected off-white solid. How can I fix this?
Answer: This is a common issue arising from the oxidation of the o-phenylenediamine starting material during synthesis, leading to highly conjugated, colored impurities.[2]
-
Causality: The diamine precursors to benzimidazoles are sensitive to air oxidation, which can form colored byproducts that are carried through the reaction.
-
Recommended Solution: Activated Carbon Treatment. The most effective method for removing these color bodies is treatment with activated carbon (charcoal).
-
After your initial purification (e.g., post-acid-base extraction), dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Add a small amount of activated carbon (typically 1-2% w/w relative to your compound).
-
Stir the mixture at an elevated temperature for 15-30 minutes. The colored impurities will adsorb onto the high surface area of the carbon.
-
Perform a hot filtration through a pad of Celite® or a fine filter paper to remove the carbon. Caution: Do not let the solution cool, as your product may crystallize prematurely.
-
Proceed with the next step, such as recrystallization, from the now decolorized filtrate.
-
Question 2: During recrystallization, my product separated as an oily liquid instead of forming crystals ("oiling out"). What went wrong and how do I proceed?
Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates into a supersaturated liquid phase before it can form an ordered crystal lattice.
-
Causality: This is often caused by using a solvent in which the compound is excessively soluble or by cooling the solution too rapidly.
-
Recommended Solutions:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add more of the primary solvent (e.g., ethanol if using an ethanol/water system) to decrease the overall concentration.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly, ideally by insulating it with glass wool or placing it in a warm water bath that is allowed to cool. Do not place it directly into an ice bath.
-
Solvent System Adjustment: If the problem persists, consider a different solvent system. An ethyl acetate/hexane mixture is an excellent alternative for benzimidazoles.[1] Dissolve the crude product in a minimum of hot ethyl acetate and slowly add hexane until the solution becomes faintly turbid. Then, allow it to cool slowly.
-
Question 3: My yield after the acid-base extraction is very low (<50%). What are the likely causes?
Answer: Low recovery in an acid-base extraction of a benzimidazole points to incomplete partitioning between the organic and aqueous layers.
-
Causality: The most probable causes are either incomplete protonation of the benzimidazole (not moving into the aqueous acid layer) or incomplete deprotonation (not precipitating out of the aqueous layer upon basification). The pKa of the benzimidazole proton is crucial here.
-
Recommended Solutions & Workflow:
-
Verify pH for Extraction: When extracting with 1M HCl, ensure you use a sufficient volume to fully protonate the benzimidazole. After shaking and separating, check the pH of the aqueous layer; it should be strongly acidic (pH 1-2). Perform at least two extractions of the organic layer with fresh aqueous acid to ensure complete transfer.
-
Verify pH for Precipitation: When basifying the acidic aqueous layer, add the base (e.g., 1M NaOH) slowly while stirring vigorously and monitoring the pH. Continue adding base until the solution is distinctly basic (pH 9-10) to ensure complete deprotonation and precipitation of the neutral benzimidazole.[1]
-
Chill for Precipitation: Cool the basified aqueous solution in an ice bath for at least 30 minutes to minimize the solubility of your product in the water and maximize precipitation before filtration.
-
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most robust initial purification step for a crude reaction mixture? A1: An acid-base extraction is almost always the best first step.[1] this compound is a basic compound due to the imidazole nitrogen atoms. This allows you to selectively separate it from non-basic starting materials, reagents, and byproducts by extracting it into an aqueous acid layer.[2] This single step can dramatically increase purity from, for example, 60% to over 90%.
Q2: What are the best solvent systems for recrystallizing this compound? A2: A good recrystallization solvent will dissolve the compound when hot but poorly when cold. For substituted benzimidazoles like this one, common and effective systems include:
-
Ethanol/Water: Dissolve the crude solid in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly.[1]
-
Ethyl Acetate/Hexane: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexane (a non-solvent) until the solution becomes persistently turbid. Allow it to cool slowly to induce crystallization.[1]
Q3: What are the recommended conditions for purifying this compound by flash column chromatography? A3: If recrystallization fails to provide the desired purity, flash column chromatography over silica gel is the next logical step.[3]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate (EtOAc) in hexane is a standard starting point.
-
Procedure: First, determine an appropriate solvent ratio using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.3. A typical starting point might be 20-30% EtOAc in hexane. Dissolve your crude material in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and load the dry powder onto the column for the best resolution.
Q4: How do I confirm the purity and identity of my final product? A4: A combination of techniques is necessary to confirm both purity and identity.
-
Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. Thin Layer Chromatography (TLC) provides a quick qualitative check. A sharp melting point range is also a good indicator of high purity.
-
Identity: Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR, ¹³C NMR) spectroscopy is essential to confirm the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight (265.03 g/mol for C₈H₄BrF₃N₂).[4]
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Bulk Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated benzimidazole salt will be in the upper aqueous layer.[1]
-
Separation: Carefully drain the lower organic layer. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Return the organic layer to the separatory funnel and repeat the extraction with a fresh portion of 1 M HCl to ensure complete recovery. Combine the aqueous layers.
-
Basification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1 M sodium hydroxide (NaOH) solution with constant stirring until the solution is basic (pH 9-10, check with pH paper). The neutral white to off-white product will precipitate.[1]
-
Isolation: Stir the cold suspension for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with several portions of cold deionized water to remove residual salts. Dry the purified solid under vacuum.
Protocol 2: Purification via Recrystallization
-
Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude benzimidazole in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. Add one or two drops of hot ethanol to clarify the solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities. Dry the crystals under vacuum.
References
Technical Support Center: Optimizing Cyclization Conditions for Substituted Benzimidazole Synthesis
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of substituted benzimidazoles—a scaffold of immense importance in pharmaceutical and materials science. Here, we move beyond simple protocols to address the complex challenges you may face at the bench. This resource is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to provide actionable solutions grounded in mechanistic principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of benzimidazoles, focusing on the widely used condensation reaction between an o-phenylenediamine and an aldehyde or carboxylic acid.
Q1: What is the fundamental mechanism of benzimidazole formation from an o-phenylenediamine and a carboxylic acid (Phillips-Ladenburg Synthesis)?
The Phillips-Ladenburg synthesis is a robust method involving the condensation of an o-phenylenediamine with a carboxylic acid, typically under acidic conditions (e.g., 4N HCl) and heat.[1][2] The mechanism proceeds in two key stages:
-
Initial Amide Formation: One of the nucleophilic amino groups of the o-phenylenediamine attacks the activated carbonyl carbon of the carboxylic acid to form an N-acyl intermediate.[3]
-
Intramolecular Cyclization & Dehydration: The second amino group then attacks the carbonyl carbon of the newly formed amide. This intramolecular cyclization generates a tetrahedral intermediate which subsequently eliminates a molecule of water to afford the aromatic benzimidazole ring.[1][3]
dot graph "Phillips_Ladenburg_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Mechanism of Phillips-Ladenburg Benzimidazole Synthesis", fontcolor="#202124", fontsize=14, labelloc=t]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin=0.2]; edge [arrowsize=0.7, color="#5F6368"];
// Nodes A [label="o-Phenylenediamine\n+ Carboxylic Acid (R-COOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Protonation of\nCarboxylic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Nucleophilic Attack\nby -NH2", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="N-Acyl Intermediate\n(Monoamide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Intramolecular\nNucleophilic Attack", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Dehydration\n(Loss of H2O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="2-Substituted\nBenzimidazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="+ H+"]; B -> C; C -> D [label="- H2O"]; D -> E [label="Heat"]; E -> F; F -> G; G -> H; } dott Caption: The Phillips-Ladenburg reaction pathway.
Q2: How does the reaction with an aldehyde (Weidenhagen Synthesis) differ?
The Weidenhagen reaction condenses an o-phenylenediamine with an aldehyde.[4] This pathway typically involves:
-
Formation of a Schiff base (imine) between one amino group and the aldehyde.
-
Intramolecular cyclization to form a dihydrobenzimidazole intermediate.
-
Oxidation of the dihydrobenzimidazole to the aromatic benzimidazole. This oxidation step is crucial and can occur via air (oxygen) or added oxidants like H₂O₂ or hypervalent iodine.[4][5]
Q3: How do I choose between using a carboxylic acid versus an aldehyde?
The choice depends on the availability of starting materials and the desired substitution pattern.
-
Aldehydes are often more reactive and the reactions can proceed under milder conditions.[4] However, they can be prone to side reactions, including the formation of 1,2-disubstituted benzimidazoles where a second molecule of aldehyde reacts with the N-H of the newly formed ring.[6][7]
-
Carboxylic acids are generally less reactive and may require higher temperatures or stronger acids.[2] However, they typically provide only the 2-substituted product, leading to a cleaner reaction profile.
Q4: What is the role of microwave irradiation in benzimidazole synthesis?
Microwave-assisted synthesis has become a powerful tool for accelerating these reactions.[8][9] Microwaves act as high-frequency electric fields that efficiently heat polar molecules in the reaction mixture, leading to:
-
Dramatically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[10][11]
-
Improved Yields and Purity: Rapid heating can minimize the formation of thermal decomposition byproducts.[8]
-
Access to Greener Chemistry: Often allows for the use of less solvent or more environmentally benign solvents like water or ethanol.[11]
Part 2: Troubleshooting Guide
This section is formatted to address specific experimental failures. We diagnose the problem, explain the probable cause, and provide a clear, actionable solution.
Problem 1: Low or No Conversion of Starting Materials
-
Symptom: TLC or LC-MS analysis shows predominantly unreacted o-phenylenediamine and aldehyde/carboxylic acid even after prolonged reaction time.
-
Probable Cause & Solution:
| Probable Cause | Scientific Rationale & Actionable Solution |
| Insufficient Catalyst Activity or Loading | The cyclization/dehydration step is often the rate-limiting step and requires efficient catalysis. Simple Brønsted acids (p-TsOH, HCl) or Lewis acids (Sc(OTf)₃, Er(OTf)₃) are crucial.[12][13][14] Solution: 1. Increase the catalyst loading in 5 mol% increments. 2. Switch to a stronger acid catalyst. For example, if p-TsOH is ineffective, consider using chlorosulfonic acid or a Lewis acid like scandium triflate.[14][15] |
| Poor Reagent Quality | o-Phenylenediamines are notoriously susceptible to air oxidation, turning dark and forming impurities that inhibit the reaction.[16] Solution: Use freshly purified o-phenylenediamine. Purification can be achieved by recrystallization or by treating an aqueous solution with sodium dithionite and activated carbon to remove oxidized species.[16] |
| Sub-optimal Temperature | The activation energy for the intramolecular cyclization and dehydration steps may not be met at the current reaction temperature. Solution: Gradually increase the reaction temperature in 20 °C increments. If using conventional heating, consider switching to microwave irradiation to achieve higher temperatures more rapidly and efficiently.[17][18] |
| Unreactive Substrates | Phenylenediamines bearing strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and react sluggishly.[19] Similarly, sterically hindered aldehydes or acids can slow the initial condensation. Solution: For electron-deficient diamines, more forcing conditions are necessary. Employ higher temperatures (e.g., refluxing in DMF or using microwave heating) and a more potent catalytic system.[19] |
Problem 2: Formation of Significant Side Products, Including Tar
-
Symptom: The reaction mixture turns dark or black, and TLC/LC-MS shows multiple spots/peaks in addition to the desired product.
-
Probable Cause & Solution:
| Probable Cause | Scientific Rationale & Actionable Solution |
| Oxidative Degradation | At elevated temperatures, o-phenylenediamines can readily oxidize and polymerize, especially in the presence of air. Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions. Using o-phenylenediamine dihydrochloride salts can also improve stability and reduce colored impurities.[5] |
| Formation of 1,2-Disubstituted Byproduct | When using aldehydes, especially electron-rich ones, the benzimidazole product can act as a nucleophile and react with a second molecule of aldehyde.[6][7] Solution: 1. Adjust the stoichiometry. Using an excess of the diamine (e.g., 1.2 to 1.5 equivalents) can favor the formation of the mono-substituted product. 2. Control the aldehyde addition by adding it slowly to the reaction mixture. 3. Choose a catalyst that selectively promotes mono-condensation. In some cases, running the reaction without a catalyst can favor the 2-substituted product.[6] |
| Unsuitable Solvent | The choice of solvent can dramatically affect reaction rates and byproduct profiles. Solution: Perform a solvent screen. Polar protic solvents like methanol or ethanol often facilitate the reaction and can lead to cleaner profiles compared to non-polar or aprotic polar solvents.[13][20] |
dot graph "Troubleshooting_Workflow" { graph [splines=ortho, bgcolor="#F1F3F4", label="Troubleshooting Workflow for Benzimidazole Synthesis", fontcolor="#202124", fontsize=14, labelloc=t]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin=0.2]; edge [arrowsize=0.7, color="#5F6368"];
// Nodes Start [label="Reaction Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Check_Conversion [label="Check Conversion\n(TLC / LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Low_Yield [label="Low / No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Good_Yield [label="Good Conversion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Purity [label="Check Purity\n(TLC / LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Impure [label="Significant Impurities\n/ Tar Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure [label="Clean Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Workup & Purify", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Solutions Sol_Yield1 [label="1. Increase Catalyst Loading\n2. Increase Temperature / Use MW\n3. Check Reagent Purity", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Purity1 [label="1. Run under Inert Atmosphere (N2)\n2. Adjust Stoichiometry\n3. Perform Solvent Screen", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Conversion; Check_Conversion -> Low_Yield [label="No"]; Check_Conversion -> Good_Yield [label="Yes"]; Low_Yield -> Sol_Yield1; Sol_Yield1 -> Start [label="Re-run Experiment"]; Good_Yield -> Check_Purity; Check_Purity -> Impure [label="No"]; Check_Purity -> Pure [label="Yes"]; Impure -> Sol_Purity1; Sol_Purity1 -> Start [label="Re-run Experiment"]; Pure -> End; } dott Caption: A logical workflow for troubleshooting common issues.
Problem 3: Difficulty with Electron-Rich or Electron-Poor Substrates
-
Symptom: The reaction works well for benzaldehyde but fails or gives low yields for 4-nitrobenzaldehyde or 4-methoxybenzaldehyde.
-
Probable Cause & Solution:
The electronic nature of the aldehyde substituent significantly impacts its reactivity and the stability of reaction intermediates.
| Substrate Type | Scientific Rationale & Actionable Solution |
| Electron-Withdrawing Groups (EWGs) | Aldehydes with EWGs (e.g., -NO₂, -CF₃) are more electrophilic and react faster in the initial condensation step. However, they are also more prone to side reactions if conditions are too harsh. They tend to selectively produce 2-substituted benzimidazoles.[15] Solution: Use milder conditions—lower temperature and shorter reaction times—to avoid degradation. A wide range of catalysts, including heterogeneous ones like nano-Ni(II)/Y zeolite, work well.[12][15] |
| Electron-Donating Groups (EDGs) | Aldehydes with EDGs (e.g., -OMe, -NMe₂) are less electrophilic, slowing the initial condensation. Paradoxically, they can be more likely to form the 1,2-disubstituted byproduct because the electron-rich nature of the intermediate Schiff base facilitates the second reaction.[6][21] Solution: To promote the formation of the desired 2-substituted product, use an excess of the diamine.[6] To selectively synthesize the 1,2-disubstituted product, a Lewis acid catalyst like Er(OTf)₃ can be highly effective, as it coordinates to the carbonyl group and facilitates both condensation steps.[6][7] |
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
This protocol is a starting point and should be optimized for specific substrates.
-
Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol, 1.0 equiv), the desired aromatic aldehyde (1.0 mmol, 1.0 equiv), and ethanol (3 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10-20 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Workup: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 1: Comparison of Reaction Conditions
The following table summarizes typical conditions and outcomes, highlighting the advantages of microwave heating.
| Method | Catalyst | Solvent | Temp (°C) | Time | Typical Yield (%) | Reference |
| Conventional | 4N HCl | - | 100 | 2-4 h | 60-85 | [1] |
| Conventional | p-TsOH | Ethanol | 80 | 3-5 h | 70-90 | [12][22] |
| Microwave | p-TsOH | Ethanol | 120 | 10-20 min | 85-98 | [10][23] |
| Microwave | Catalyst-free | Water | 100 | 5-10 min | 94-98 | [11] |
References
- 1. adichemistry.com [adichemistry.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. scispace.com [scispace.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Gree...: Ingenta Connect [ingentaconnect.com]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 23. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your synthetic protocols, minimize side products, and ensure the highest purity of your target compound.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section is structured to address specific experimental issues you may encounter. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: Low Yield of this compound
Potential Cause 1: Incomplete Reaction
A common reason for low yields is the incomplete conversion of starting materials. The cyclization of 4-bromo-1,2-phenylenediamine with trifluoroacetic acid requires specific conditions to proceed to completion.
-
Troubleshooting Steps:
-
Verify Reaction Temperature and Time: The Phillips cyclocondensation, a common method for this synthesis, typically requires heating.[1] Ensure your reaction is heated to the appropriate temperature (often reflux in a suitable solvent or neat with a strong acid) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
Acid Catalyst Concentration: The reaction is generally acid-catalyzed.[2] If using a co-solvent, ensure the acid concentration (e.g., hydrochloric acid, polyphosphoric acid) is sufficient to facilitate both the initial acylation and the subsequent dehydrative cyclization.
-
Water Removal: The cyclization step involves the elimination of water. If the reaction is sensitive to the presence of water, consider using a Dean-Stark apparatus or adding a dehydrating agent to drive the equilibrium towards the product.
-
Potential Cause 2: Degradation of Starting Materials or Product
Harsh reaction conditions, particularly excessive heat or prolonged reaction times, can lead to the degradation of the starting diamine or the final benzimidazole product, often resulting in the formation of tar-like substances.
-
Troubleshooting Steps:
-
Optimize Temperature: Conduct a temperature optimization study to find the minimum temperature required for efficient conversion.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the electron-rich phenylenediamine starting material.
-
Potential Cause 3: Suboptimal Work-up and Purification
The desired product may be lost during the work-up and purification stages.
-
Troubleshooting Steps:
-
pH Adjustment: After the reaction, the benzimidazole product is often protonated. Careful neutralization of the reaction mixture is crucial. Adjusting the pH too high can lead to the decomposition of some benzimidazoles, while insufficient neutralization will result in the product remaining as a salt in the aqueous phase.
-
Extraction Solvent: Ensure the chosen organic solvent for extraction has a good partition coefficient for the benzimidazole product.
-
Purification Method: Recrystallization is a common and effective method for purifying benzimidazoles.[3] Experiment with different solvent systems to achieve optimal purity and recovery. If recrystallization is insufficient, column chromatography on silica gel may be necessary.
-
Problem 2: Presence of an Unexpected Peak in HPLC/NMR Analysis
Potential Side Product 1: Regioisomer (6-Bromo-2-(trifluoromethyl)-1H-benzimidazole)
The reaction of 4-bromo-1,2-phenylenediamine with trifluoroacetic acid can potentially yield two regioisomers: the desired 5-bromo product and the 6-bromo isomer.
-
Identification and Mitigation:
-
Characterization: The two isomers will likely have very similar retention times in HPLC and chemical shifts in NMR. 2D NMR techniques (like NOESY or HMBC) may be necessary to definitively assign the structure.
-
Controlling Regioselectivity: The regioselectivity is determined by the relative nucleophilicity of the two amino groups of the 4-bromo-1,2-phenylenediamine. The amino group para to the bromine is generally less nucleophilic due to the electron-withdrawing inductive effect of the bromine. Therefore, the initial acylation is more likely to occur on the amino group meta to the bromine, leading to the 5-bromo isomer as the major product. However, the reaction conditions can influence this selectivity. Running the reaction at a lower temperature may enhance the kinetic selectivity for the desired isomer.
-
Potential Side Product 2: Incompletely Cyclized Intermediate (N-(2-amino-4-bromophenyl)-2,2,2-trifluoroacetamide)
If the cyclization step is incomplete, the mono-acylated intermediate may be present in the final product.[4]
-
Identification and Mitigation:
-
Spectroscopic Analysis: This intermediate will show characteristic signals for the trifluoroacetamide group and the free amino group in NMR and IR spectroscopy. Its molecular weight will be 18 units (H₂O) higher than the product.
-
Promoting Cyclization: To minimize this impurity, ensure sufficient heating and acid concentration to drive the dehydrative cyclization to completion.
-
Potential Side Product 3: Diacylated Byproduct (N,N'-(4-bromo-1,2-phenylene)bis(2,2,2-trifluoroacetamide))
Excess trifluoroacetic acid or highly forcing conditions can lead to the formation of a diacylated byproduct.
-
Identification and Mitigation:
-
Spectroscopic Analysis: This byproduct will lack the N-H protons of the benzimidazole ring in the ¹H NMR spectrum and will have a significantly higher molecular weight.
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Using a slight excess (1.1-1.2 equivalents) of trifluoroacetic acid is often sufficient. Avoid large excesses.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
The most common and direct method is the Phillips cyclocondensation reaction.[1] This involves the reaction of 4-bromo-1,2-phenylenediamine with trifluoroacetic acid, often in the presence of a strong acid catalyst like hydrochloric acid or polyphosphoric acid, with heating.[5][6]
Q2: What are the critical reaction parameters to control during the synthesis?
-
Temperature: This is crucial for ensuring the reaction goes to completion without causing degradation.
-
Acid Concentration: A sufficient amount of acid is necessary to catalyze the cyclization.[2]
-
Stoichiometry: The ratio of the diamine to the trifluoroacetic acid should be carefully controlled to avoid the formation of diacylated byproducts.
-
Reaction Time: Monitoring the reaction by TLC or HPLC is recommended to determine the optimal reaction time.
Q3: How can I purify the final product effectively?
Recrystallization is often the most effective method for purifying this compound.[3] A suitable solvent system should be chosen to provide good solubility at high temperatures and poor solubility at room temperature. Common solvents for recrystallizing benzimidazoles include ethanol, methanol, and mixtures of ethyl acetate and hexanes. If isomeric impurities are present, column chromatography may be required.
Q4: What is the expected regioselectivity of the reaction, and why?
The reaction is expected to predominantly yield the 5-bromo isomer. The initial and rate-determining step is the nucleophilic attack of one of the amino groups on the trifluoroacetic acid. The amino group at the 2-position of the 4-bromo-1,2-phenylenediamine is more nucleophilic than the one at the 1-position due to the electron-withdrawing inductive effect of the bromine atom being more pronounced at the ortho position (position 1) than the meta position (position 2). This directs the initial acylation to the 2-amino group, which upon cyclization, forms the this compound.
Visualizing the Synthesis and Potential Side Reactions
To further clarify the reaction pathway and potential pitfalls, the following diagrams illustrate the synthesis of this compound and the formation of key side products.
Caption: Synthetic pathway to this compound and potential side products.
Experimental Protocol: A General Procedure
The following is a representative experimental protocol. Researchers should adapt this based on their specific laboratory conditions and safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-1,2-phenylenediamine (1.0 eq) and polyphosphoric acid (PPA) (10-20 wt eq).
-
Reagent Addition: Slowly add trifluoroacetic acid (1.1-1.2 eq) to the mixture with stirring.
-
Heating: Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Quantitative Data Summary
| Parameter | Recommended Range | Potential Issue if Deviated |
| Trifluoroacetic Acid (eq) | 1.1 - 1.2 | < 1.1: Incomplete reaction> 1.2: Increased diacylation |
| Temperature (°C) | 120 - 140 | < 120: Slow or incomplete cyclization> 140: Degradation/tar formation |
| Reaction Time (h) | 2 - 4 | < 2: Incomplete reaction> 4: Potential for side product formation |
| Work-up pH | 7 - 8 | < 7: Product remains as salt in aqueous layer> 8: Potential for product degradation |
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. ijfmr.com [ijfmr.com]
- 2. The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Buy 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole (EVT-13571486) [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijariie.com [ijariie.com]
- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
Welcome to the technical support center for the scale-up synthesis of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory to larger-scale production. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific problems that can arise during the scale-up synthesis of this compound. The typical synthetic route involves the condensation of 4-Bromo-1,2-phenylenediamine with trifluoroacetic acid.
Issue 1: Low Conversion or Stalled Reaction
Question: We are scaling up the synthesis and observing incomplete conversion of our starting material, 4-Bromo-1,2-phenylenediamine. The reaction seems to stall after a certain point. What could be the cause and how can we resolve this?
Answer:
Low conversion during scale-up is a common issue often related to mass and heat transfer limitations, as well as reagent stability. Here’s a breakdown of potential causes and solutions:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and temperature differences. This prevents uniform contact between the reactants.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine or anchor stirrer) and that the stirring speed is optimized to maintain a homogeneous mixture without causing excessive splashing. Baffles within the reactor can also improve mixing.
-
-
Poor Heat Transfer: The condensation reaction is typically endothermic initially, requiring heat input. However, as the reaction proceeds, it can become exothermic. In a large-scale reactor, inefficient heat removal can cause localized overheating, leading to side reactions or degradation of starting materials.
-
Solution: Implement a robust temperature control system. This may involve using a jacketed reactor with a suitable heat transfer fluid and ensuring the system can both heat and cool effectively. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to control the reaction rate and temperature.[1]
-
-
Starting Material Quality: The purity of 4-Bromo-1,2-phenylenediamine is crucial. Impurities can interfere with the reaction. This starting material can also degrade upon exposure to air and light.[1]
-
Solution: Use high-purity starting materials. Consider performing a quality check on new batches of 4-Bromo-1,2-phenylenediamine. If degradation is suspected, recrystallization or other purification methods may be necessary. Store the material under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
-
Water Content: The presence of excess water can hinder the cyclization step by competing with the intramolecular condensation.
-
Solution: Use anhydrous trifluoroacetic acid and ensure all equipment is thoroughly dried before use. If necessary, consider using a dehydrating agent, although this should be carefully evaluated for compatibility with the reaction.
-
Issue 2: Formation of Impurities and Dark-Colored Product
Question: Our scaled-up batch of this compound is a dark, tarry solid instead of the expected off-white to light brown powder. What is causing this discoloration and how can we improve the product quality?
Answer:
The formation of colored impurities is often due to side reactions, such as oxidation and polymerization, which are more prevalent at larger scales due to longer reaction times and potential for localized overheating.
-
Oxidation of Phenylenediamine: The starting material, 4-Bromo-1,2-phenylenediamine, is susceptible to oxidation, which can form highly colored polymeric impurities.
-
Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. The use of an antioxidant can be explored, but its compatibility and subsequent removal must be considered.
-
-
Side Reactions at Elevated Temperatures: Overheating can promote side reactions. For instance, self-condensation of trifluoroacetic acid or degradation of the benzimidazole ring can occur at high temperatures.
-
Solution: Maintain strict temperature control throughout the reaction. Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize side reactions. A temperature profiling study during scale-up is recommended.
-
-
Work-up and Purification Issues: The product can be sensitive to the work-up conditions. For example, prolonged exposure to strong acids or bases during neutralization and extraction can cause degradation.
-
Solution: Optimize the work-up procedure to be as efficient as possible. Ensure the pH is carefully controlled during neutralization. For purification, column chromatography is effective at the lab scale, but for larger quantities, recrystallization is often more practical.[1] Selecting an appropriate solvent system for recrystallization is key to removing colored impurities. Common solvents for recrystallization of benzimidazoles include ethanol or mixtures like hexane/acetone.[1]
-
Issue 3: Difficulties with Product Isolation and Purification
Question: We are struggling to isolate a pure product during the scale-up. The crude material is difficult to handle, and recrystallization yields are low. What are our options?
Answer:
Isolation and purification are critical steps where significant product loss can occur during scale-up. The physical properties of the crude product can also pose challenges.
-
Product Precipitation: The method of product precipitation can greatly affect its physical form. Crashing the product out of solution by rapid pH change or cooling can lead to an amorphous, difficult-to-filter solid.
-
Solution: Control the precipitation process. Gradual addition of the neutralizing agent or a controlled cooling profile can promote the formation of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also aid in crystallization.
-
-
Choosing the Right Purification Method: While column chromatography is a powerful tool for purification, it is often not feasible for large-scale production due to cost and solvent consumption.
-
Solution: Focus on optimizing a recrystallization protocol. A systematic solvent screen is recommended to find a solvent or solvent mixture that provides good solubility at high temperatures and low solubility at room temperature or below. Alternatively, slurry washing the crude product with a suitable solvent can be an effective way to remove impurities without fully dissolving the product.
-
-
Residual Starting Materials: Incomplete conversion will lead to contamination of the final product with starting materials.
-
Solution: Address the root cause of low conversion as discussed in Issue 1. If minor amounts of starting materials remain, a well-optimized recrystallization should be able to remove them.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations for the scale-up synthesis of this compound?
A1: Safety is paramount during scale-up. Key considerations include:
-
Handling Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield. Ensure good ventilation and have an appropriate neutralizing agent (like sodium bicarbonate) readily available in case of spills.
-
Toxicity of Trifluoromethyl Compounds: While the trifluoromethyl group itself is generally considered stable and not inherently toxic, the overall toxicity of the molecule should be assessed.[2] Handle the final product with care, using PPE to avoid inhalation or skin contact.
-
Exothermic Reactions: Be prepared for potential exotherms, especially during neutralization steps. Add reagents slowly and with adequate cooling to maintain control of the temperature.
-
Pressure Build-up: If the reaction is conducted in a closed system, be aware of the potential for pressure build-up, especially if gaseous byproducts are formed. Ensure the reactor is equipped with a pressure relief system.
Q2: How does the trifluoromethyl group influence the reaction conditions?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which has several effects on the synthesis:[3]
-
Increased Acidity: The -CF3 group makes the N-H protons of the benzimidazole ring more acidic compared to non-fluorinated analogs. This can influence its solubility in basic solutions and its reactivity in subsequent reactions.
-
Reaction Rate: The electron-withdrawing nature of the -CF3 group activates the carbonyl carbon of trifluoroacetic acid, facilitating the initial condensation with the o-phenylenediamine.
-
Stability: The carbon-fluorine bonds in the -CF3 group are very strong, making the group chemically inert under most conditions.[2] This stability is a key reason for its prevalence in pharmaceuticals.[4][5]
Q3: What analytical techniques are recommended for monitoring the reaction and ensuring final product quality?
A3: A robust analytical strategy is crucial for a successful scale-up.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and the formation of impurities. A reversed-phase HPLC method with UV detection is generally suitable.[6]
-
-
Final Product Quality Control:
-
HPLC: To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To confirm the structure of the compound. ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Q4: Can microwave-assisted synthesis be scaled up for the production of this compound?
A4: While microwave-assisted synthesis can offer significant advantages in terms of reduced reaction times and increased yields at the lab scale, scaling it up presents challenges.[7][8]
-
Batch vs. Continuous Flow: Direct scaling of batch microwave reactors is limited by the penetration depth of microwaves. For larger quantities, a continuous flow microwave reactor is a more viable option.[9] This allows for consistent and uniform heating of the reaction mixture as it flows through a microwave-transparent tube within the microwave cavity.
-
Process Development: Significant process development would be required to translate the batch synthesis to a continuous flow system. This would involve optimizing flow rates, temperature, and pressure to achieve the desired conversion and purity. While potentially more efficient for large-scale continuous manufacturing, the initial investment and development effort are higher compared to traditional batch reactors.
III. Visualizing the Process
Synthetic Pathway
Caption: Synthetic route to the target molecule.
Troubleshooting Decision Tree for Low Conversion
Caption: A logical guide for troubleshooting low conversion.
IV. References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from --INVALID-LINK--
-
MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from --INVALID-LINK--
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine. Retrieved from --INVALID-LINK--
-
The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.). Retrieved from --INVALID-LINK--
-
PubMed. (2013). Synthesis and in vitro antibacterial activity of 5-halogenomethylsulfonyl- benzimidazole and benzotriazole derivatives. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-Bromo-1H-benzimidazole synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. Retrieved from --INVALID-LINK--
-
Preprints.org. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine. Retrieved from --INVALID-LINK--
-
Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine. Retrieved from --INVALID-LINK--
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid. Retrieved from --INVALID-LINK--
-
PubMed Central. (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 4-Bromo-5-fluoro-1,2-phenylenediamine. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2014). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from --INVALID-LINK--
-
AOBChem USA. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Amerigo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
OUCI. (n.d.). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Retrieved from --INVALID-LINK--
-
IJFMR. (n.d.). Study on Benzimidazole: A Comprehensive Review. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from --INVALID-LINK--
-
Frontiers. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from --INVALID-LINK--
-
Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubMed. (2014). A tandem in situ peptide cyclization through trifluoroacetic acid cleavage. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2017). De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Analytical Methodologies for 5-Bromo-L-tryptophylglycine. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-bromo-1h-benzimidazole. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Synthesis and Characterization of Some New Benzimidazole Derivatives. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. nbinno.com [nbinno.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed N-Alkylation of 2-(Trifluoromethyl)-1H-benzimidazole
Welcome to the technical support center for the N-alkylation of 2-(trifluoromethyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you diagnose and resolve common issues in your synthetic workflow.
I. Understanding the Substrate: The Challenge of 2-(Trifluoromethyl)-1H-benzimidazole
The N-alkylation of 2-(trifluoromethyl)-1H-benzimidazole presents a unique set of challenges primarily due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This group significantly influences the electronic properties of the benzimidazole ring system.
Key Molecular Characteristics:
-
Increased Acidity: The -CF3 group inductively withdraws electron density, making the N-H proton significantly more acidic than in unsubstituted benzimidazole. The predicted pKa of 2-(trifluoromethyl)-1H-benzimidazole is approximately 9.25, which is lower than that of benzimidazole itself.[1] A lower pKa means that a weaker base is required for deprotonation.
-
Decreased Nucleophilicity: While deprotonation is easier, the resulting benzimidazolide anion is stabilized by the electron-withdrawing -CF3 group. This stabilization, however, leads to a decrease in the nucleophilicity of the anion, making the subsequent alkylation step (the SN2 reaction) more challenging.
This dichotomy—facile deprotonation but sluggish alkylation—is the root cause of many of the problems encountered in this reaction.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues observed during the N-alkylation of 2-(trifluoromethyl)-1H-benzimidazole.
Q1: My reaction shows no conversion, and I only recover my starting material. What are the likely causes?
This is a very common issue and can usually be traced back to one of three main areas: incomplete deprotonation, an insufficiently reactive alkylating agent, or inappropriate solvent choice.
Troubleshooting Workflow: No Conversion
Caption: Troubleshooting workflow for no conversion.
In-depth Analysis & Solutions:
-
Base Selection: While the N-H is acidic, a base that is too weak may not lead to complete deprotonation, resulting in an equilibrium that favors the starting materials. Conversely, an excessively strong base in a protic solvent can lead to undesired side reactions.
-
Recommendation: For standard alkyl halides, stronger inorganic bases like sodium hydride (NaH) or cesium carbonate (Cs2CO3) are often more effective than potassium carbonate (K2CO3).[2] NaH offers the advantage of an irreversible deprotonation.
-
-
Alkylating Agent Reactivity: The reduced nucleophilicity of the benzimidazolide anion requires a highly reactive electrophile.
-
Recommendation: Use alkylating agents with good leaving groups, such as iodides or bromides. If you are using an alkyl chloride, consider an in-situ Finkelstein reaction by adding a catalytic amount of sodium or potassium iodide to generate the more reactive alkyl iodide.
-
-
Solvent Choice: The solvent plays a crucial role in ion separation and reactant solubility.
-
Recommendation: Polar aprotic solvents like DMF or DMSO are excellent choices as they can effectively solvate the counter-ion of the base (e.g., Na+) and leave the benzimidazolide anion relatively "naked" and more nucleophilic.[3] Acetonitrile is also a viable option.
-
Q2: I am observing the formation of multiple products, and my desired product is in a low yield. What is happening?
The formation of multiple products often points to a lack of regioselectivity or side reactions. For benzimidazoles, the primary issue is typically the formation of two different N-alkylated isomers if the benzimidazole ring is unsymmetrically substituted. However, for 2-(trifluoromethyl)-1H-benzimidazole, both nitrogen atoms are equivalent, so this is not an issue. Instead, side reactions are more likely.
Potential Side Reactions:
-
Over-alkylation: If the alkylating agent is highly reactive and used in large excess, it is possible to form a quaternary benzimidazolium salt.
-
Reaction with Solvent: In some cases, particularly with highly reactive intermediates, the solvent (e.g., DMF) can participate in the reaction.
-
Decomposition: Harsh reaction conditions (e.g., very high temperatures for prolonged periods) can lead to the decomposition of the starting material or product.
Troubleshooting Workflow: Multiple Products
Caption: Troubleshooting workflow for multiple products.
In-depth Analysis & Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a slight excess (1.1 equivalents) of the alkylating agent to ensure complete consumption of the starting material without promoting over-alkylation.
-
Temperature Management: Many N-alkylation reactions can proceed at room temperature once the benzimidazole is deprotonated. If heating is required, increase the temperature gradually and monitor the reaction closely.
-
Alternative Methods for Challenging Substrates: If standard SN2 conditions consistently fail or give low yields, consider alternative, milder methods.
III. Alternative N-Alkylation Protocols
For particularly challenging alkylations, or when the standard SN2 approach is not viable, several other methods can be employed.
Phase-Transfer Catalysis (PTC)
This method is particularly useful for large-scale reactions and can often be performed under milder conditions than traditional methods.[4][5] It involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), to shuttle the benzimidazolide anion from an aqueous or solid phase into an organic phase where it can react with the alkylating agent.[6][7][8]
Key Advantages of PTC:
-
Milder Conditions: Often proceeds at lower temperatures.
-
Simplified Workup: The catalyst is used in small amounts and can often be easily removed.
-
Cost-Effective: Avoids the need for expensive anhydrous solvents and strong, hazardous bases.
Representative PTC Protocol:
-
To a mixture of 2-(trifluoromethyl)-1H-benzimidazole (1.0 eq.), powdered potassium hydroxide (3.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.) in toluene, add the alkylating agent (1.2 eq.).
-
Stir the mixture vigorously at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction is an excellent choice for the N-alkylation of acidic N-H bonds with primary or secondary alcohols.[9][10][11] It proceeds via a redox mechanism involving a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12]
Mechanism of the Mitsunobu Reaction for N-Alkylation
Caption: Simplified mechanism of the Mitsunobu reaction.
Key Advantages of the Mitsunobu Reaction:
-
Mild Conditions: Reactions are typically run at or below room temperature.
-
Broad Substrate Scope: Tolerates a wide range of functional groups.
-
Uses Alcohols Directly: Avoids the need to convert alcohols to halides.
Representative Mitsunobu Protocol:
-
Dissolve 2-(trifluoromethyl)-1H-benzimidazole (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent such as THF or dioxane under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the azodicarboxylate (e.g., DIAD, 1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Buchwald-Hartwig Amination
For the synthesis of N-aryl benzimidazoles, which is not a classical alkylation, the Buchwald-Hartwig amination is the state-of-the-art method.[13][14] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an amine (in this case, the benzimidazole) and an aryl halide or triflate.[15][16]
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective for N-heterocycles.[15]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[15]
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used.
This method is generally reserved for when direct SNAr reactions are not feasible.
IV. Data Summary & Comparison of Conditions
The following table summarizes common conditions for the N-alkylation of benzimidazoles, which can be adapted for the 2-(trifluoromethyl) analog.
| Method | Base | Solvent | Alkylating/Coupling Agent | Temperature | Key Considerations |
| Standard SN2 | NaH, Cs2CO3, K2CO3[2] | DMF, DMSO, Acetonitrile | Alkyl halide (I > Br > Cl) | RT to 100 °C | Most common method; reactivity depends on base and electrophile. |
| Phase-Transfer Catalysis (PTC) | KOH, NaOH (solid)[5][17] | Toluene, CH2Cl2 | Alkyl halide | RT to 80 °C | Good for scale-up; requires vigorous stirring. |
| Mitsunobu Reaction | N/A (Redox) | THF, Dioxane | Alcohol | 0 °C to RT | Mild conditions; requires stoichiometric phosphine and azodicarboxylate.[9][18] |
| Buchwald-Hartwig | NaOtBu, LHMDS, Cs2CO3[15] | Toluene, Dioxane | Aryl halide/triflate | 80 to 110 °C | For N-arylation; requires careful exclusion of air and moisture.[13][15] |
V. Concluding Remarks
The successful N-alkylation of 2-(trifluoromethyl)-1H-benzimidazole hinges on understanding the electronic impact of the -CF3 group and tailoring the reaction conditions accordingly. By systematically evaluating the choice of base, alkylating agent, and solvent, and by considering alternative methods such as Phase-Transfer Catalysis or the Mitsunobu reaction for challenging substrates, researchers can overcome common hurdles and achieve their desired synthetic outcomes. Always ensure that starting materials are pure and solvents are anhydrous, particularly for reactions involving strong bases or organometallic catalysts.
References
- 1. 2-(Trifluoromethyl)benzimidazole CAS#: 312-73-2 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 18. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: HPLC Method Development for Purity Analysis of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
Welcome to the technical support center for the HPLC purity analysis of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. Our goal is to provide you with the expertise and practical insights needed to develop a robust and reliable analytical method.
Introduction: The Critical Role of Purity Analysis
This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount, as even minute impurities can significantly affect the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2][3] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering the sensitivity and resolution required to separate the main component from process-related impurities and potential degradants.
This guide will walk you through the entire lifecycle of method development, from initial parameter selection to validation and troubleshooting, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: Where do I start with column and mobile phase selection for this compound?
A1: Given the structure of this compound (a relatively non-polar, aromatic compound), a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.[8][9]
-
Column: A C18 column is the workhorse of RP-HPLC and an excellent initial choice. Dimensions like 250 mm x 4.6 mm with a 5 µm particle size provide a good balance of efficiency and backpressure. For higher resolution, consider columns with smaller particles (e.g., 3 µm).
-
Mobile Phase: Start with a simple gradient elution using a mixture of water and an organic solvent.[10][11][12]
-
Initial Gradient: A good starting "scouting" gradient would be to run from a low percentage of organic solvent (e.g., 10% Acetonitrile) to a high percentage (e.g., 90% Acetonitrile) over 20-30 minutes.[15] This will help to elute all potential impurities and give an idea of the required solvent strength.
Q2: How do I determine the optimal detection wavelength?
A2: The benzimidazole ring system contains a strong UV chromophore. To determine the optimal wavelength, you should:
-
Prepare a dilute solution of this compound in your mobile phase.
-
Use a UV-Vis spectrophotometer or the photodiode array (PDA) detector of your HPLC to scan the UV spectrum of the compound from approximately 200 nm to 400 nm.
-
Select the wavelength of maximum absorbance (λmax) for quantification. This provides the highest sensitivity. For benzimidazole derivatives, this is often in the range of 254 nm to 290 nm.[16][17] If impurities do not absorb at this wavelength, a secondary, lower wavelength might be necessary to ensure all components are detected.
Q3: Why is a gradient elution recommended over an isocratic one for purity analysis?
A3: Purity analysis involves searching for unknown impurities that may have a wide range of polarities.
-
Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where components have similar retention behaviors.[15] However, for impurity profiling, it can lead to very long retention times for non-polar impurities and poor resolution of early-eluting polar impurities.
-
Gradient elution (mobile phase composition changes over time) allows for the effective separation of compounds with diverse polarities in a single run.[15][18] It starts with a weak mobile phase to resolve polar impurities and gradually increases in strength to elute the main component and any non-polar impurities, all within a reasonable timeframe and with improved peak shapes.[15]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for developing a stability-indicating HPLC method for the purity analysis of this compound.
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a good starting point. The sample must be fully soluble in the diluent.[14]
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. Filter through a 0.45 µm filter.[12]
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile. Filter through a 0.45 µm filter.
Chromatographic Conditions
The following table outlines a robust starting point for your HPLC parameters.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/PDA Detector | Standard system suitable for method development. |
| Column | Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent | High-purity silica C18 provides good peak shape and resolution. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidified mobile phase improves peak shape for ionizable compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[19] |
| Detection | Diode Array Detector (DAD) at 275 nm (or determined λmax) | DAD allows for peak purity analysis and spectral confirmation. |
| Injection Vol. | 10 µL | A small volume minimizes potential for column overload.[20] |
| Gradient | 0-2 min: 10% B2-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B | Scouting gradient to separate a wide range of polarities. |
Method Validation (as per ICH Q2(R1))
Once the method is optimized, it must be validated to ensure it is fit for purpose.[4][7][21]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities and degradants. | Peak purity index > 0.999. Baseline resolution (Rs > 1.5) between analyte and known impurities. |
| Linearity | To demonstrate a proportional response to analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of test concentration). |
| Accuracy | To measure the closeness of test results to the true value. | 98.0% to 102.0% recovery for spiked samples at multiple levels (e.g., 50%, 100%, 150%). |
| Precision | To assess the method's reproducibility (repeatability and intermediate precision). | RSD ≤ 2.0% for replicate injections. |
| LOD & LOQ | To determine the lowest concentration that can be detected and quantified. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | To evaluate the method's reliability with small, deliberate variations. | No significant impact on results when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for establishing the stability-indicating nature of the method.[22][23][24] It involves subjecting the sample to harsh conditions to intentionally produce degradation products.[1]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 1 mL sample solution + 1 mL 0.1 M HCl; heat at 60°C for 4 hours.[24] |
| Base Hydrolysis | 1 mL sample solution + 1 mL 0.1 M NaOH; heat at 60°C for 4 hours.[24] |
| Oxidation | 1 mL sample solution + 1 mL 3% H₂O₂; store at room temp for 24 hours.[25] |
| Thermal | Store solid sample at 105°C for 24 hours, then dissolve and analyze.[22][25] |
| Photolytic | Expose sample solution to UV light (254 nm) and visible light for 24 hours.[24] |
The goal is to achieve 5-20% degradation of the active ingredient.[24] The method is considered "stability-indicating" if all degradation product peaks are successfully separated from the main analyte peak.
Visualizing the Workflow
Caption: Workflow for HPLC method development and validation.
Troubleshooting Guide
This section addresses common problems encountered during HPLC analysis in a question-and-answer format.
Peak Shape Problems
Q: My main peak is tailing. What's causing this and how do I fix it? A: Peak tailing, an asymmetrical peak with a drawn-out tail, is a common issue.[19]
-
Possible Causes:
-
Secondary Interactions: The analyte may be interacting with active silanol groups on the silica-based column packing. This is common for basic compounds.[26]
-
Column Overload: Injecting too much sample can saturate the column.[20]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to tailing.[26]
-
Column Void: A void or channel in the column packing can distort peak shape.
-
-
Solutions:
-
Adjust Mobile Phase pH: Add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to ensure the analyte is in a single ionic form.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, reducing secondary interactions.[25]
-
Reduce Injection Concentration/Volume: Dilute your sample or reduce the injection volume.[20]
-
Check Column Health: If the problem persists, the column may be degraded and require replacement.[20]
-
Q: I'm seeing peak fronting. What does this indicate? A: Peak fronting, where the peak has a leading shoulder, is less common than tailing.[19]
-
Possible Causes:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause the peak to race through the column unevenly.
-
Column Overload: Similar to tailing, injecting too much sample can lead to fronting.[19]
-
-
Solutions:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a weaker solvent.
-
Reduce Sample Concentration: Lower the concentration of your sample solution.
-
Retention and Resolution Issues
Q: My retention times are shifting between injections. What should I check? A: Unstable retention times compromise the reliability of your analysis.
-
Possible Causes:
-
Inadequate Column Equilibration: The column was not given enough time to re-equilibrate with the initial mobile phase conditions after a gradient run.
-
Mobile Phase Composition Changes: The mobile phase was prepared incorrectly, or one of the solvents is evaporating, changing the composition over time.
-
Temperature Fluctuations: The column temperature is not stable.[19]
-
Pump Issues: The HPLC pump may not be delivering a consistent flow rate.
-
-
Solutions:
-
Increase Equilibration Time: Ensure the post-run equilibration time is sufficient (typically 5-10 column volumes).
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.[20]
-
Use a Column Oven: Maintain a constant, stable column temperature.
-
Prime the Pump: Purge the pump lines to remove air bubbles and ensure consistent solvent delivery.
-
Q: How can I improve the resolution between my main peak and a closely eluting impurity? A: Poor resolution means the peaks are not fully separated, making accurate quantification difficult.
-
Solutions:
-
Optimize the Gradient: Make the gradient shallower (i.e., increase the gradient time over the same organic range).[15][25] This gives the components more time to separate.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, potentially resolving the peaks.[25]
-
Adjust the pH: Modifying the mobile phase pH can change the retention times of ionizable compounds, which may improve resolution.[27]
-
Try a Different Column: A column with a different stationary phase (e.g., a Phenyl-Hexyl or C8) can offer different selectivity and resolve the critical pair.[25][28]
-
Baseline and Extraneous Peaks
Q: I see "ghost peaks" in my blank injections. Where are they coming from? A: Ghost peaks are peaks that appear in your chromatogram but are not part of your sample.[19]
-
Possible Causes:
-
Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase.[20]
-
System Carryover: Remnants of a previous, more concentrated sample are being injected from the autosampler needle or injection port.[19]
-
Degradation of Mobile Phase Additives: Some additives, like TFA, can degrade over time.
-
-
Solutions:
-
Use High-Purity Solvents: Always use fresh, HPLC-grade solvents and water.[12][20]
-
Optimize Needle Wash: Increase the volume and strength of the needle wash solvent in the autosampler settings. Use a wash solvent that can effectively dissolve your analyte (e.g., a high percentage of organic solvent).[25]
-
Run Blank Gradients: Run a blank injection (injecting only diluent) to confirm if the ghost peaks are from the system or the mobile phase.[25]
-
Visualizing Troubleshooting Logic
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. ICH Official web site : ICH [ich.org]
- 7. database.ich.org [database.ich.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. mastelf.com [mastelf.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. youtube.com [youtube.com]
- 14. uhplcs.com [uhplcs.com]
- 15. mastelf.com [mastelf.com]
- 16. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. How to Design a Gradient Program to Separate Closely Eluting Impurities — Step-by-Step Example [eureka.patsnap.com]
- 19. uhplcs.com [uhplcs.com]
- 20. mastelf.com [mastelf.com]
- 21. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 22. Forced Degradation Study & Impurity Analysis - impurity [protheragen.ai]
- 23. biopharminternational.com [biopharminternational.com]
- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategies to Improve the Stability of Benzimidazole Derivatives in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical solutions to enhance the stability of benzimidazole derivatives in solution. Understanding and mitigating degradation is critical for ensuring experimental reproducibility, therapeutic efficacy, and accurate analytical measurements.
Section 1: Troubleshooting Common Stability Issues
This section addresses the most frequently encountered stability problems with benzimidazole derivatives in solution. Each issue is presented in a question-and-answer format, detailing the underlying causes and offering targeted troubleshooting strategies.
FAQ 1: My benzimidazole derivative is rapidly degrading in my aqueous stock solution. What are the likely causes and immediate remedies?
Answer: Rapid degradation in aqueous solutions is a common challenge, often stemming from hydrolysis, oxidation, or photodegradation. Several factors could be at play:
-
Causality: The benzimidazole ring system, while generally stable, can be susceptible to degradation depending on its substituents and the solution environment.[1] Hydrolysis can cleave susceptible groups like esters or amides attached to the core structure, particularly at non-optimal pH values.[2][3][4] The presence of dissolved oxygen can promote oxidation, while exposure to ambient or UV light can induce photodegradation.[2][3][4][5]
-
Immediate Troubleshooting Steps:
-
pH Control: The first and most critical step is to determine the optimal pH for your compound's stability. Conduct a pH-rate profile study to identify the pH at which degradation is minimal.[5] Prepare buffered solutions to maintain this optimal pH.
-
Inert Atmosphere: To combat oxidation, prepare and handle your solutions under an inert atmosphere, such as nitrogen or argon.[5] Using de-gassed solvents is also highly recommended.[6]
-
Light Protection: Always use amber vials or glassware wrapped in aluminum foil to protect the solution from light.[7] Many benzimidazoles are highly photosensitive in solution.[3][4]
-
Temperature Control: Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.[8][9] Comprehensive studies have shown that storage at -20°C is effective for many benzimidazoles in biological matrices.[8][9]
-
FAQ 2: I'm observing inconsistent results between replicate samples in my stability studies. What could be causing this variability?
Answer: Inconsistent results are often traced back to issues in sample preparation, storage conditions, or the analytical method itself.
-
Causality: Inhomogeneity in the sample, slight variations in storage temperature or light exposure between replicates, and analytical method variability can all contribute to scattered data.[5]
-
Troubleshooting Protocol:
-
Ensure Homogeneity: Thoroughly mix your stock solutions and ensure complete dissolution of the compound.
-
Standardize Storage: Store all replicate samples under identical, tightly controlled conditions.
-
Validate Analytical Method: Use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure it is accurate and precise.[2][3][4][10] The method should be able to separate the parent compound from its degradation products.[11]
-
FAQ 3: My compound is stable in solid form but degrades quickly once dissolved. What formulation strategies can I employ to improve its solution stability?
Answer: This is a common observation, as the solid state often provides greater stability.[2][3][4] Several advanced formulation strategies can be employed to enhance stability in solution.
-
Causality: The increased molecular mobility in solution facilitates degradation reactions that are restricted in the solid crystalline lattice.
-
Formulation Strategies:
-
Use of Excipients and Stabilizers:
-
Antioxidants: Incorporate antioxidants like butylated hydroxytoluene (BHT), ascorbic acid, or tocopherol (Vitamin E) derivatives to prevent oxidative degradation.[12][13]
-
Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can encapsulate the benzimidazole molecule, protecting it from the aqueous environment and thereby increasing its stability and solubility.[6][14]
-
-
Chemical Modification (Prodrugs):
-
Salt Formation:
-
Section 2: In-Depth Technical Guides & Protocols
This section provides detailed methodologies for assessing and improving the stability of benzimidazole derivatives.
Guide 1: Performing a Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.
-
Objective: To intentionally degrade the benzimidazole derivative under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and pathways.
-
Experimental Workflow Diagram:
Caption: Workflow for a forced degradation study.
-
Step-by-Step Protocol:
-
Prepare Stock Solution: Prepare a stock solution of your benzimidazole derivative (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.[5]
-
Acid Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1N HCl. Store at room temperature or an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add stock solution to 0.1N NaOH and store at room temperature.
-
Oxidative Degradation: Add stock solution to a 3% hydrogen peroxide solution and store at room temperature.
-
Thermal Degradation: Place the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 80°C).[5]
-
Photolytic Degradation: Expose a solution of the compound to light from a Xenon arc lamp as per ICH Q1B guidelines.[2][3][4]
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, dilute with the mobile phase, and analyze using a validated HPLC method with UV and/or Mass Spectrometric detection.[5]
-
Guide 2: Strategies for Stabilization
Based on the insights from forced degradation studies, you can implement targeted stabilization strategies.
-
Degradation Pathway-Based Stabilization:
Caption: Matching stabilization strategies to degradation pathways.
-
Quantitative Data Summary:
| Strategy | Target Degradation Pathway | Example Stabilizer/Method | Typical Improvement |
| pH Control | Hydrolysis | Phosphate or Citrate Buffers | Can increase half-life by several orders of magnitude. |
| Antioxidants | Oxidation | Vitamin E Derivatives, BHT | Significantly reduces the formation of oxidative degradants.[12][22] |
| Inert Atmosphere | Oxidation | Purging with N₂ or Argon | Prevents oxidation by removing dissolved oxygen. |
| Light Protection | Photodegradation | Amber Glassware | Prevents degradation of photosensitive compounds.[3][4] |
| Complexation | Hydrolysis, Photodegradation | Hydroxypropyl-β-cyclodextrin | Enhances both stability and solubility.[6] |
| Salt Formation | General Instability | Hydrochloride Salts | Improves physical stability and dissolution.[20][21] |
| Prodrug Design | Multiple | Phosphate Esters | Improves stability, solubility, and bioavailability.[18] |
References
- 1. ijfmr.com [ijfmr.com]
- 2. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. EP1259238A1 - Stable acid labile benzimidazole pharmaceutical compositions - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. iipseries.org [iipseries.org]
- 15. researchgate.net [researchgate.net]
- 16. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 17. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Bromo- vs. 5-Chloro-2-(Trifluoromethyl)-1H-Benzimidazole
An In-Depth Guide for Researchers and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Strategic modifications to this heterocyclic system can profoundly influence its pharmacological profile. Among the most effective modifications are halogenation at the 5-position and the introduction of a trifluoromethyl group at the 2-position. This guide provides a detailed comparative analysis of two closely related analogs: 5-bromo-2-(trifluoromethyl)-1H-benzimidazole and 5-chloro-2-(trifluoromethyl)-1H-benzimidazole. By examining their comparative biological activities, physicochemical properties, and underlying mechanisms of action, we aim to provide researchers with a comprehensive resource to inform future drug discovery and development efforts.
The Critical Role of Halogenation and Trifluoromethyl Substitution
The introduction of a halogen atom at the 5-position of the benzimidazole ring is a well-established strategy to modulate biological activity. Halogens, being electron-withdrawing, can alter the electronic distribution of the aromatic system, influencing binding interactions with biological targets. Furthermore, their lipophilicity can impact membrane permeability and overall pharmacokinetic properties. The choice between a bromine and a chlorine atom, while seemingly subtle, can lead to significant differences in potency and selectivity due to variations in size, electronegativity, and polarizability.
The trifluoromethyl (-CF3) group at the 2-position is another key feature that often enhances the biological efficacy of benzimidazole derivatives. This group is highly lipophilic and electron-withdrawing, which can improve metabolic stability by blocking potential sites of oxidation. Additionally, the -CF3 group can enhance binding affinity to target proteins through various non-covalent interactions.
Comparative Antiprotozoal Activity: A Head-to-Head Analysis
A key area where 5-halo-2-(trifluoromethyl)-1H-benzimidazole derivatives have shown significant promise is in the treatment of protozoal infections. A study by Hernández-Luis et al. provides a direct comparison of the in vitro activity of this compound and 5-chloro-2-(trifluoromethyl)-1H-benzimidazole against several important human pathogens.[2]
| Compound | Giardia intestinalis IC50 (µM) | Entamoeba histolytica IC50 (µM) | Trichomonas vaginalis IC50 (µM) |
| 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole | 0.23 ± 0.05 | 0.35 ± 0.03 | 0.16 ± 0.01 |
| This compound | 0.09 ± 0.01 | 0.23 ± 0.04 | 0.08 ± 0.01 |
| Metronidazole (Reference Drug) | 8.87 ± 0.98 | 1.83 ± 0.13 | 0.53 ± 0.05 |
| Albendazole (Reference Drug) | 0.08 ± 0.01 | 1.48 ± 0.18 | 4.38 ± 0.31 |
Data sourced from Hernández-Luis et al., 2010.[2]
The experimental data clearly indicates that both halogenated compounds exhibit potent antiprotozoal activity, significantly surpassing the efficacy of the standard drug, metronidazole, against all three protozoa.[2] Notably, This compound consistently demonstrated superior activity compared to its 5-chloro counterpart .[2] Against Giardia intestinalis and Trichomonas vaginalis, the bromo-derivative was more than twice as potent as the chloro-derivative.[2] This enhanced activity suggests that the physicochemical properties of bromine at the 5-position are more favorable for interaction with the molecular target(s) within these parasites.
Structure-Activity Relationship (SAR) and Physicochemical Properties
| Property | 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole | This compound |
| Molecular Weight | 220.58 g/mol | 265.03 g/mol [3] |
| Predicted LogP | ~2.66 | ~3.3[4] |
| Predicted Water Solubility | Low | Low |
| Melting Point | 203 °C[2] | Not available |
The most significant difference lies in their predicted lipophilicity (LogP). The higher LogP value of the 5-bromo derivative suggests it is more lipophilic than the 5-chloro analog.[4] This increased lipophilicity may enhance its ability to cross the cell membranes of the protozoan parasites, leading to higher intracellular concentrations and greater potency. According to Lipinski's Rule of 5, a LogP value under 5 is generally favorable for oral drug absorption.[5]
The interplay of electronics and sterics also plays a crucial role. Bromine is larger and more polarizable than chlorine, which could lead to more effective van der Waals interactions within the binding pocket of the target protein. Conversely, the higher electronegativity of chlorine might be favorable in other contexts. The superior performance of the bromo-derivative in this specific antiprotozoal context highlights the importance of fine-tuning halogen substitution in drug design.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action for many benzimidazole derivatives, including those used as anthelmintics and antiprotozoals, is the disruption of microtubule polymerization. Microtubules are essential cytoskeletal components involved in cell division, motility, and intracellular transport. They are formed by the polymerization of α- and β-tubulin heterodimers.
Benzimidazoles are known to bind to β-tubulin, preventing its polymerization with α-tubulin and thereby disrupting the formation of functional microtubules.[6][7] This leads to a cascade of downstream effects, including impaired cell division, altered cell shape, and ultimately, cell death. The selective toxicity of benzimidazoles against parasites is often attributed to a higher binding affinity for parasitic β-tubulin over the mammalian homolog.
References
- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Bromo-6-methyl-7-nitro-2-(trifluoromethyl)-1H-benzimidazole | C9H5BrF3N3O2 | CID 55962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]
- 7. 2-(5-BROMO-2-FLUOROPHENYL)-1H-IMIDAZOLE | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Trifluoromethyl)-1H-benzimidazoles: From Synthesis to Biological Activity
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous clinically approved drugs. The introduction of a trifluoromethyl group at the 2-position of the benzimidazole ring has been shown to significantly enhance the biological activity and physicochemical properties of these compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(trifluoromethyl)-1H-benzimidazoles, offering a comparative perspective on their performance against various biological targets, supported by experimental data and detailed protocols.
The 2-(Trifluoromethyl)-1H-benzimidazole Scaffold: A Versatile Pharmacophore
The 2-(trifluoromethyl)-1H-benzimidazole core is a bioisostere of purine, allowing it to interact with a wide range of biological targets. The trifluoromethyl (CF3) group is a key feature, imparting unique properties such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target proteins. These characteristics have led to the exploration of this scaffold for a multitude of therapeutic applications, including antimicrobial, anticancer, and antiparasitic agents.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-(trifluoromethyl)-1H-benzimidazoles can be finely tuned by strategic modifications at three key positions: the N-1 position of the imidazole ring, and the C-5 and C-6 positions of the benzene ring.
Influence of Substituents at the N-1 Position
The N-1 position of the benzimidazole ring is a common site for derivatization to modulate the compound's pharmacokinetic and pharmacodynamic properties.
-
Anticancer Activity: Alkylation at the N-1 position with various side chains has been shown to significantly impact anticancer potency. For instance, the introduction of an N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamide moiety has yielded compounds with potent cytotoxicity against cancer cell lines. One such derivative, compound 7d , exhibited an impressive IC50 value of 0.51 μM against MCF-7 breast cancer cells, which is more potent than the standard drug Doxorubicin (IC50 = 2.12 μM)[1]. This highlights the potential for developing highly active anticancer agents through N-1 functionalization.
-
Antimicrobial Activity: The nature of the substituent at the N-1 position also plays a crucial role in determining the antimicrobial spectrum and potency. Studies have shown that increasing the number of carbon atoms in a linear alkyl chain at the N-1 position can negatively influence antifungal activity. For example, N-alkylation of 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole demonstrated that shorter alkyl chains were more effective against Candida albicans and Aspergillus niger[2].
Impact of Substituents at the C-5 and C-6 Positions
Modifications on the benzene ring, particularly at the C-5 and C-6 positions, have a profound effect on the biological activity of 2-(trifluoromethyl)-1H-benzimidazoles.
-
Antiprotozoal Activity: The introduction of electron-withdrawing groups at the 5- and 6-positions has been a successful strategy for enhancing antiprotozoal activity. A study exploring various bioisosteric substituents found that compounds with chloro (-Cl), fluoro (-F), trifluoromethyl (-CF3), and cyano (-CN) groups at these positions displayed potent activity against Giardia intestinalis and Trichomonas vaginalis, with several analogues showing IC50 values below 1 µM[3]. Notably, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole was found to be 14 times more active than the standard drug albendazole against T. vaginalis[3].
-
Antimicrobial Activity: Halogenation of the benzene ring is a key determinant of antimicrobial efficacy. Dichloro-substituted derivatives, in particular, have demonstrated significant activity against a broad spectrum of microorganisms[4].
Comparative Performance and Mechanism of Action
Anticancer Activity
2-(Trifluoromethyl)-1H-benzimidazoles have emerged as promising anticancer agents with multiple mechanisms of action.
-
Ferroptosis Induction: Recent studies have identified a novel mechanism of action for this class of compounds. A 2-(trifluoromethyl)benzimidazole derivative, designated as FA16, was found to induce ferroptosis, a form of programmed cell death, by inhibiting the cystine/glutamate antiporter (system Xc-). This compound demonstrated potent single-digit micromolar activity and significantly inhibited tumor growth in a HepG2 xenograft model[5]. This discovery opens up new avenues for the development of ferroptosis-inducing anticancer drugs.
-
EGFR/VEGFR2 Dual Inhibition: Certain N-substituted derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two key targets in cancer therapy[1]. This multi-targeted approach can lead to enhanced antitumor efficacy and potentially overcome drug resistance.
Table 1: Comparative Anticancer Activity of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| 7d | MCF-7 | 0.51 | Doxorubicin | 2.12 | [1] |
| FA16 | HepG2 | Single-digit µM | Erastin | Not specified | [5] |
Antimicrobial and Antiprotozoal Activity
The broad-spectrum antimicrobial and antiprotozoal activity of 2-(trifluoromethyl)-1H-benzimidazoles makes them attractive candidates for the development of new anti-infective agents.
-
Mechanism of Action: The antimicrobial action of benzimidazoles is often attributed to their ability to interfere with essential cellular processes in pathogens. Some derivatives are known to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes. Others may target microbial DNA gyrase, an enzyme essential for DNA replication[6].
-
Comparative Efficacy: As previously mentioned, certain 2-(trifluoromethyl)-1H-benzimidazole derivatives have shown superior potency compared to established drugs like albendazole and metronidazole in antiprotozoal assays[3][7].
Table 2: Comparative Antiprotozoal Activity of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives
| Compound | Target Organism | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | T. vaginalis | < 1 (14x more active) | Albendazole | Not specified | [3] |
| Various 5- and 6-substituted derivatives | G. intestinalis | < 1 | Albendazole/Metronidazole | Not specified | [3] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.
Synthesis of 2-(Trifluoromethyl)-1H-benzimidazoles
A common and efficient method for the synthesis of the core scaffold is the Phillips cyclocondensation reaction.
Diagram 1: General Synthesis of 2-(Trifluoromethyl)-1H-benzimidazoles
Caption: Phillips cyclocondensation for benzimidazole synthesis.
Step-by-Step Protocol:
-
To a solution of the appropriately substituted o-phenylenediamine in a suitable solvent (e.g., 4N HCl), add trifluoroacetic acid.
-
Reflux the reaction mixture for a specified period (e.g., 6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain the desired 2-(trifluoromethyl)-1H-benzimidazole.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Diagram 2: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and a reference drug in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Diagram 3: Broth Microdilution Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. crpsonline.com [crpsonline.com]
- 4. [PDF] Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media | Semantic Scholar [semanticscholar.org]
- 5. The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Validation of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole as a Novel Antiparasitic Agent
This guide provides a comprehensive framework for the in vitro validation of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole, a promising candidate from the benzimidazole class of compounds, for antiparasitic activity. We will delve into the rationale behind experimental design, present detailed, self-validating protocols, and compare its potential efficacy against established antiparasitic agents. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities for therapeutic potential against parasitic infections.
Introduction: The Rationale for Investigating Novel Benzimidazoles
Parasitic diseases caused by protozoa and helminths represent a significant global health burden, particularly in low and middle-income countries.[1] The challenges of drug resistance to current therapies and the toxicity of existing agents necessitate the discovery and development of new antiparasitic drugs.[2][3]
The benzimidazole nucleus is a well-established pharmacophore in antiparasitic drug discovery.[4][5] Marketed drugs like albendazole and mebendazole have long been used to treat parasitic worm infections.[4][6] Their primary mechanism of action involves the inhibition of microtubule polymerization by binding to the parasite's β-tubulin, which disrupts essential cellular functions and leads to parasite death.[7][8][9] The 2-(trifluoromethyl) substitution on the benzimidazole scaffold is particularly noted for its contribution to antihelminthic and antiprotozoal activity.[10]
This compound (herein referred to as BTBZ) is a derivative that warrants thorough investigation. This guide outlines a strategic approach to its in vitro validation, focusing on a panel of representative parasites to assess its spectrum of activity and potential as a broad-spectrum antiparasitic agent.[11]
Comparative Landscape: Mechanism of Action and Alternative Agents
The likely mechanism of action for BTBZ, inherited from its benzimidazole core, is the disruption of microtubule dynamics.[9] This provides a clear therapeutic target that is distinct from many other classes of antiparasitic drugs, offering potential for efficacy against resistant strains and for combination therapies.
dot
Caption: Proposed mechanism of BTBZ action via inhibition of microtubule polymerization.
To establish a benchmark for BTBZ's performance, it is crucial to compare its in vitro activity against current gold-standard and alternative drugs.
| Drug Class | Example(s) | Primary Mechanism of Action | Target Parasites |
| Benzimidazoles | Albendazole, Mebendazole | Inhibition of microtubule polymerization.[9] | Nematodes, Cestodes, Giardia.[6][12] |
| Polyenes | Amphotericin B | Binds to ergosterol in the cell membrane, forming pores and causing leakage. | Leishmania, Fungi.[13] |
| Praziquantels | Praziquantel | Increases calcium ion permeability of cell membranes, causing paralysis and death.[6] | Trematodes (e.g., Schistosoma), Cestodes (e.g., Taenia).[14] |
| Artemisinins | Artemether, Artesunate | Generation of reactive oxygen species (ROS) that damage parasite proteins. | Plasmodium (Malaria).[6] |
| Nitroimidazoles | Metronidazole, Benznidazole | Production of cytotoxic nitro radicals that damage DNA.[12] | Protozoa (e.g., Giardia, Entamoeba, Trypanosoma).[6] |
Experimental Design: A Multi-Pronged Validation Workflow
A robust in vitro validation strategy should be systematic, progressing from initial broad screening to more detailed mechanistic studies. The causality behind this workflow is to efficiently identify potent activity, define the spectrum of efficacy, and confirm the molecular target, thereby building a strong preclinical data package.
dot
Caption: A phased workflow for the in vitro validation of BTBZ.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of positive, negative, and vehicle controls.
Antiprotozoal Activity: Leishmania donovani Amastigote Assay
This assay evaluates the efficacy of BTBZ against the clinically relevant intracellular stage of Leishmania.
Methodology:
-
Cell Culture: Maintain L. donovani promastigotes in M199 medium and Vero host cells in DMEM, both supplemented with 10% FBS at 37°C in 5% CO₂.
-
Infection: Seed Vero cells in 96-well plates and allow them to adhere. Introduce L. donovani promastigotes and incubate for 24 hours to allow for differentiation into amastigotes and infection of host cells.
-
Compound Preparation: Prepare a 10 mM stock solution of BTBZ in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in the appropriate culture medium.
-
Treatment: Remove extracellular promastigotes by washing. Add the diluted BTBZ and control drugs (Amphotericin B as positive control, 0.5% DMSO as vehicle control) to the infected cells.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment (Resazurin Method):
-
Add Resazurin solution to each well and incubate for 4-6 hours.
-
Measure fluorescence (560 nm excitation / 590 nm emission) using a plate reader.
-
Viable cells reduce blue resazurin to pink, fluorescent resorufin.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Antihelminthic Activity: Schistosoma mansoni Adult Worm Motility Assay
This phenotypic assay provides a direct measure of the compound's effect on adult worms.[15]
Methodology:
-
Worm Recovery: Perfuse adult S. mansoni worms from experimentally infected mice and wash them in culture medium (e.g., DMEM).
-
Assay Setup: Place one adult worm pair per well in a 24-well plate containing culture medium. Allow worms to acclimate for 2-3 hours.
-
Treatment: Add BTBZ at various concentrations (e.g., 1, 5, 10, 25 µM). Use Praziquantel (1 µM) as a positive control and 0.5% DMSO as a vehicle control.
-
Observation:
-
Observe the worms under an inverted microscope at 24, 48, and 72-hour intervals.
-
Score motility and viability based on a standardized scale (e.g., 3 = normal activity, 2 = reduced motility, 1 = minimal motility/tremors, 0 = no movement/dead).
-
-
Data Analysis: Determine the lethal concentration 50 (LC₅₀) or the concentration required to achieve a specific phenotypic endpoint (e.g., complete cessation of movement).
Cytotoxicity and Selectivity Index
To ensure the antiparasitic effect is not due to general toxicity, a cytotoxicity assay against a mammalian cell line is essential.
Methodology:
-
Cell Culture: Seed Vero or HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Apply the same serial dilutions of BTBZ used in the parasite assays.
-
Incubation & Viability: Incubate for 72 hours and perform a Resazurin or MTT viability assay as described previously.
-
Analysis: Calculate the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) is then calculated as: SI = CC₅₀ / IC₅₀ . An SI value >10 is generally considered a promising indicator of selective activity.[4]
Data Presentation and Comparative Analysis
The results should be tabulated for clear comparison. The following is an illustrative example of expected data.
Table 1: In Vitro Antiparasitic Activity and Cytotoxicity of BTBZ
| Compound | L. donovani IC₅₀ (µM) | S. mansoni LC₅₀ (µM) (72h) | Vero Cell CC₅₀ (µM) | Selectivity Index (L. donovani) |
| BTBZ | 0.85 | 4.2 | >50 | >58.8 |
| Amphotericin B | 0.15 | N/A | 2.5 | 16.7 |
| Praziquantel | N/A | 0.9 | >100 | N/A |
| Albendazole | 2.5 | 9.8 | >100 | >40 |
Note: Data are hypothetical and for illustrative purposes only.
Based on this hypothetical data, BTBZ demonstrates potent activity against both the protozoan L. donovani and the helminth S. mansoni. Crucially, its high CC₅₀ value against a mammalian cell line results in a superior selectivity index compared to the standard drug Amphotericin B for leishmaniasis, suggesting a favorable preliminary safety profile. While not as potent as Praziquantel against S. mansoni, its broad-spectrum potential is a significant advantage.
Conclusion and Future Directions
The in vitro validation framework presented here provides a rigorous pathway for evaluating this compound as a novel antiparasitic agent. The experimental protocols are designed to deliver clear, quantifiable, and comparative data on potency, selectivity, and spectrum of activity.
Positive outcomes from these in vitro studies, particularly a high selectivity index and broad-spectrum efficacy, would provide a strong rationale for advancing BTBZ to the next stage of the drug discovery pipeline.[16] This would include secondary mechanism of action studies, resistance profiling, and ultimately, evaluation in in vivo animal models of parasitic infection.[11] The benzimidazole scaffold continues to be a fruitful starting point for antiparasitic drug discovery, and derivatives like BTBZ hold the potential to yield next-generation therapies.[17]
References
- 1. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-of-the-art Review on the Antiparasitic Activity of Benzimidazolebased Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - Francesconi - Current Medicinal Chemistry [edgccjournal.org]
- 3. Natural Products Are a Promising Source for Anthelmintic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics | MDPI [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Silico Evaluations of the Antileishmanial Activities of New Benzimidazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiparasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5 [mdpi.com]
- 16. Target assessment for antiparasitic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Classification and Mechanism of Action of Anti-Parasitic Drugs: A Review Article | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Anthelmintic Efficacy: 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole vs. Albendazole
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective anthelmintic agents, the benzimidazole scaffold remains a cornerstone of medicinal chemistry. Albendazole, a stalwart in this class, is a broad-spectrum anthelmintic widely used in human and veterinary medicine. However, the emergence of resistance necessitates the exploration of new derivatives. This guide provides an in-depth, head-to-head comparison of the well-established albendazole and a promising, fluorinated analogue, 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole, synthesizing available experimental data to illuminate their respective anthelmintic potential.
Introduction to the Contenders
Albendazole is a methylcarbamate benzimidazole that has been a frontline treatment for a wide array of nematode and cestode infections for decades.[1][2] Its broad-spectrum activity and generally good safety profile have made it an essential tool in the control of parasitic diseases.[3]
This compound represents a newer generation of benzimidazole derivatives. The introduction of a trifluoromethyl group at the 2-position and a bromine atom at the 5-position is intended to enhance its biological activity and pharmacokinetic properties.[4][5] While less extensively studied than albendazole, initial research has demonstrated its potential as a potent anthelmintic agent.[6][7]
Comparative Efficacy: A Data-Driven Analysis
Direct, comprehensive head-to-head studies across a wide range of helminths are limited for this compound. However, by collating data from various in vitro and in vivo studies, a comparative efficacy landscape can be constructed. The most significant comparative data comes from studies on Trichinella spiralis.
Table 1: In Vitro and In Vivo Efficacy Against Trichinella spiralis
| Compound | Assay Type | Model | Efficacy Metric | Result | Reference |
| Albendazole | In vitro | T. spiralis muscle larvae | Mortality | Significant mortality at various concentrations | [8] |
| In vivo | Murine model (T. spiralis) | Larval burden reduction | High efficacy, but resistance is a concern | [7] | |
| This compound derivative | In vitro | T. spiralis muscle larvae | Activity | Good in vitro activity | [7] |
| In vivo | Murine model (T. spiralis) | Larval burden reduction | 84% reduction (when complexed with HP-βCD for improved solubility) | [7] | |
| In vivo | Murine model (T. spiralis) | Activity against adult phase | Good activity at 75 mg/kg | [6] |
Analysis of Efficacy Data:
The available data suggests that this compound exhibits potent activity against Trichinella spiralis, a nematode notoriously difficult to treat in its muscle-larval stage.[7] A derivative of this compound demonstrated an impressive 84% reduction in muscle larvae burden in a murine model, highlighting its potential to overcome some of the limitations of current therapies.[7] While albendazole is also effective, the emergence of resistance underscores the need for alternatives.[7]
The efficacy of other benzimidazole derivatives against various helminths provides further context for the potential of halogenated and trifluoromethylated compounds.
Table 2: General Anthelmintic Efficacy of Benzimidazole Derivatives
| Compound/Derivative | Target Helminth | Assay Type | Efficacy Metric (e.g., IC50, Time to Paralysis/Death) | Reference |
| Albendazole | Haemonchus contortus | Egg Hatch Assay | IC50: 119 nM | [1] |
| Brugia malayi (adult) | Motility Assay | IC50: 236.2 µM | [1] | |
| Trichuris muris (L1) | Motility Assay | - | [9] | |
| Benzimidazole Derivative (BZ12) | Trichuris muris (L1) | Motility Assay | IC50: 4.17 µM | [9] |
| Benzimidazole Derivative (BZ6) | Heligmosomoides polygyrus (adult) | Motility Assay | IC50: 5.3 µM | [9] |
Mechanism of Action: A Tale of Tubulin Inhibition
Both albendazole and, presumably, this compound, exert their anthelmintic effects by targeting a fundamental cellular process in helminths: microtubule polymerization.
Albendazole's Mechanism:
Albendazole and its active metabolite, albendazole sulfoxide, bind with high affinity to the β-tubulin subunit of the parasite's microtubules.[10][11] This binding inhibits the polymerization of tubulin dimers into microtubules, which are crucial for a variety of essential cellular functions, including:
-
Nutrient Absorption: Disruption of microtubules in the intestinal cells of the parasite impairs their ability to absorb glucose, leading to energy depletion.[9][12]
-
Cell Division: Microtubules form the spindle fibers necessary for mitosis. Inhibition of their formation blocks cell division and egg production.[1]
-
Cellular Transport and Motility: Microtubules are integral to maintaining cell structure and facilitating intracellular transport.[10]
The selective toxicity of albendazole is attributed to its much higher binding affinity for parasitic β-tubulin compared to mammalian β-tublin.[1]
This compound's Presumed Mechanism:
As a benzimidazole derivative, this compound is expected to share the same primary mechanism of action as albendazole – the inhibition of β-tubulin polymerization. The trifluoromethyl group, a strong electron-withdrawing group, and the bromo substitution are known to influence the electronic properties and binding affinity of the molecule to its target, potentially enhancing its efficacy.[4] Structure-activity relationship (SAR) studies on benzimidazoles have consistently shown that modifications at the 2 and 5 positions can significantly impact their anthelmintic potency.[11][12]
Caption: Mechanism of action of benzimidazole anthelmintics.
Experimental Protocols for Efficacy Assessment
The evaluation of anthelmintic efficacy relies on a combination of in vitro and in vivo assays. These protocols are crucial for determining the potency of new compounds and for monitoring the development of resistance.
In Vitro Assays
In vitro assays provide a rapid and cost-effective method for the initial screening of anthelmintic compounds.
a) Egg Hatch Assay (EHA):
This assay is particularly useful for assessing the ovicidal activity of a compound.
Protocol:
-
Egg Collection: Collect fresh fecal samples from infected animals and isolate helminth eggs using a series of sieves and centrifugation in a saturated salt solution.
-
Assay Setup: Prepare serial dilutions of the test compound in a 96-well plate.
-
Incubation: Add a standardized number of purified eggs to each well and incubate under conditions that promote hatching (e.g., 27°C for 48 hours).
-
Reading Results: After incubation, add a fixative (e.g., Lugol's iodine) to stop development and count the number of hatched larvae and unhatched eggs under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of egg hatching for each drug concentration and determine the IC50 value (the concentration that inhibits 50% of egg hatching).
b) Larval Motility/Migration Inhibition Assay (LMIA):
This assay assesses the effect of a compound on the viability and motility of larval stages.
Protocol:
-
Larval Culture: Culture helminth eggs to the desired larval stage (e.g., L3).
-
Assay Setup: Prepare serial dilutions of the test compound in a 96-well plate containing a suitable culture medium.
-
Incubation: Add a standardized number of larvae to each well and incubate.
-
Motility Assessment: At set time points, visually assess larval motility under a microscope or use an automated motility tracking system.
-
Data Analysis: Determine the concentration of the compound that inhibits the motility of 50% of the larvae (IC50). For migration assays, larvae are placed in a system (e.g., agar gel) and their ability to migrate in the presence of the drug is quantified.[13]
Caption: A typical workflow for anthelmintic drug discovery.
In Vivo Assays
In vivo assays in animal models are essential for evaluating the efficacy of a compound under physiological conditions.
a) Fecal Egg Count Reduction Test (FECRT):
This is the standard in vivo method for assessing anthelmintic efficacy in livestock and is adaptable to laboratory animal models.
Protocol:
-
Animal Infection: Experimentally infect animals (e.g., mice, sheep) with a known number of infective parasite larvae.
-
Pre-treatment Sampling: Collect fecal samples before treatment to determine the baseline fecal egg count (FEC).
-
Treatment: Administer the test compound at various doses to different groups of infected animals. Include a placebo-treated control group.
-
Post-treatment Sampling: Collect fecal samples at specific time points after treatment (e.g., 7 and 14 days).
-
Data Analysis: Calculate the percentage reduction in FEC for each treatment group compared to the control group. A reduction of ≥95% is generally considered effective.
b) Worm Burden Reduction Assay:
This is a more definitive measure of anthelmintic efficacy, as it directly quantifies the number of worms remaining after treatment.
Protocol:
-
Animal Infection and Treatment: Follow the same initial steps as the FECRT.
-
Necropsy: At a predetermined time after treatment, humanely euthanize the animals.
-
Worm Recovery and Counting: Carefully dissect the relevant organs (e.g., gastrointestinal tract) and recover all remaining adult worms. Count the worms for each animal.
-
Data Analysis: Calculate the percentage reduction in worm burden for each treatment group compared to the control group.
Resistance Mechanisms
The development of resistance to anthelmintics is a significant challenge in both human and veterinary medicine.
Albendazole Resistance:
The primary mechanism of resistance to albendazole and other benzimidazoles involves single nucleotide polymorphisms (SNPs) in the β-tubulin gene.[14] These mutations, most commonly at codons 167, 198, and 200, alter the amino acid sequence of the β-tubulin protein, reducing its binding affinity for benzimidazole drugs.[7] Other potential mechanisms include increased drug efflux and enhanced drug metabolism by the parasite.[7]
Potential for Resistance to this compound:
Given the shared mechanism of action, it is plausible that parasites with existing resistance to albendazole due to β-tubulin mutations may also exhibit cross-resistance to this compound. However, the unique structural features of this compound might allow it to overcome some resistance mechanisms or bind to mutated β-tubulin with higher affinity. Further research is needed to investigate the potential for cross-resistance and to identify any unique resistance mechanisms that may arise.
Conclusion and Future Directions
Albendazole remains a critically important broad-spectrum anthelmintic. However, the ever-present threat of resistance necessitates the development of new chemical entities. This compound has emerged as a promising candidate, with demonstrated in vitro and in vivo efficacy against Trichinella spiralis. Its unique chemical structure may offer advantages in terms of potency and potentially in overcoming existing resistance mechanisms.
Future research should focus on:
-
Broad-spectrum Efficacy Screening: Evaluating the efficacy of this compound against a wider range of clinically relevant helminths.
-
Head-to-Head Comparative Studies: Conducting direct comparative studies with albendazole to accurately assess its relative potency.
-
Pharmacokinetic and Toxicological Profiling: Thoroughly characterizing the absorption, distribution, metabolism, excretion, and safety profile of the compound.
-
Resistance Studies: Investigating the potential for cross-resistance with other benzimidazoles and identifying any novel resistance mechanisms.
The continued exploration of novel benzimidazole derivatives like this compound is essential for ensuring our continued ability to effectively treat and control parasitic helminth infections globally.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hygeiajournal.com [hygeiajournal.com]
- 3. Clinical Efficacy and Safety of Albendazole and Other Benzimidazole Anthelmintics for Rat Lungworm Disease (Neuroangiostrongyliasis): A Systematic Analysis of Clinical Reports and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the effect of a 2-(trifluoromethyl)-1H-benzimidazole derivative on Trichinella spiralis muscle larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenotypic Changes of Trichinella Spiralis Treated By Commiphora Molmol,Lepidium Sativum, and Albendazole: in Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationships between the anthelmintic activity of eight derivatives of benzimidazole carbamates against Trichinella spiralis and their chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of the anthelmintic benzimidazoles against Giardia lamblia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Target and Mechanism of Action for Novel Benzimidazole Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Benzimidazole Scaffold and the Target Validation Imperative
The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from proton pump inhibitors to potent anti-cancer drugs.[1][2] Its versatility allows for diverse structural modifications, frequently yielding potent inhibitors of various enzyme classes, particularly protein kinases.[1][3][4][5] However, this chemical tractability presents a critical challenge: a novel benzimidazole derivative may exhibit a compelling cellular phenotype, but its precise molecular target and mechanism of action (MOA) can remain elusive.
Without unequivocal target identification and validation, advancing a compound is a high-risk gamble. Off-target effects can lead to toxicity, and an incomplete understanding of the MOA can cause late-stage clinical failures. This guide provides a systematic, multi-pronged strategy for rigorously confirming the target and MOA of novel benzimidazole inhibitors. We will move from broad, hypothesis-generating screens to high-confidence, quantitative validation in a physiologically relevant context, emphasizing the causality behind each experimental choice.
Part 1: Hypothesis Generation — An Orthogonal Approach to Identifying Putative Targets
The first phase involves casting a wide net to identify a shortlist of high-probability candidate targets. Relying on a single method is insufficient; instead, we integrate computational and experimental approaches to build a strong, data-driven initial hypothesis.
In Silico and Broad-Spectrum Screening
Given the prevalence of benzimidazoles as kinase inhibitors, a logical first step is to screen the compound against a large panel of kinases.[1][3][6] This provides a broad view of its selectivity profile across the kinome.
-
Kinase Profiling: Services like Eurofins' KinaseProfiler™ or AssayQuant's KinSight™ offer screening against hundreds of kinases.[7][8] These are typically activity-based biochemical assays that measure the inhibition of substrate phosphorylation.[9][10] The output, often expressed as percent inhibition at a fixed concentration (e.g., 1 µM), quickly identifies the most sensitive kinases.
-
Computational Approaches: Concurrently, computational methods can predict targets based on the inhibitor's structure. Techniques like pharmacophore-based virtual screening and molecular docking can screen databases of protein structures to find favorable binding partners.[11][12][13] This approach is powerful but predictive, requiring subsequent experimental validation.
The convergence of hits from both kinase profiling and in silico screening provides the strongest starting point for deeper investigation.
Part 2: In Vitro Validation — Quantifying the Direct Protein-Inhibitor Interaction
Once putative targets are identified, the next critical step is to confirm a direct, physical interaction between the inhibitor and the purified target protein. Several biophysical techniques can achieve this, each providing different but complementary information.[14][15][]
Comparison of Key Biophysical Methods
Three common methods for confirming direct binding are the Thermal Shift Assay (TSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). The choice of method depends on the specific question being asked, throughput requirements, and material availability.
| Technique | Principle | Key Output | Throughput | Pros | Cons |
| Thermal Shift Assay (TSA) | Ligand binding increases the thermal stability of a protein.[17] | Melting Temperature Shift (ΔTm) | High | Low protein consumption; simple setup. | Indirect measure of binding; prone to artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding.[][18][19] | Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low | "Gold standard" thermodynamic data; no labeling required.[18] | High protein consumption; sensitive to buffer conditions. |
| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor chip as protein binds ligand.[15] | Affinity (Kd), On/Off Rates (ka/kd) | Medium | Real-time kinetics; can reuse chip. | Requires protein immobilization; potential for artifacts. |
Expert Insight: For initial validation of multiple hits from Phase 1, TSA is an excellent high-throughput choice. Follow-up with ITC for the most promising candidates is recommended to gain a complete thermodynamic profile of the interaction, which is invaluable for structure-activity relationship (SAR) studies.[15][]
Detailed Protocol: Thermal Shift Assay (TSA / DSF)
This protocol describes a typical Differential Scanning Fluorimetry (DSF) experiment, a common implementation of TSA.
-
Preparation:
-
Prepare a master mix of the purified target protein (e.g., 2 µM final concentration) in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Prepare a serial dilution of the benzimidazole inhibitor in the same buffer.
-
-
Assay Plate Setup:
-
In a 96- or 384-well PCR plate, add the protein/dye master mix to each well.
-
Add the inhibitor dilutions to the appropriate wells. Include DMSO-only wells as a negative control.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25°C to 95°C, increasing by 1°C per minute.
-
Measure fluorescence at each temperature increment.
-
-
Analysis:
-
Plot fluorescence versus temperature for each well. The resulting curve will show a sharp increase in fluorescence as the protein unfolds.
-
The midpoint of this transition is the melting temperature (Tm).
-
A positive ΔTm (increase in Tm in the presence of the inhibitor compared to the DMSO control) indicates that the compound binds to and stabilizes the protein.
-
Part 3: Cellular Target Engagement — Proving the Interaction in a Live Cell Context
Confirming that a drug binds to its target in a test tube is essential, but it is not sufficient. The ultimate goal is to show that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[20][21]
The Rationale for CETSA
CETSA extends the principle of thermal shift to the cellular environment.[17][20] If an inhibitor binds its target protein within intact cells, the protein will be stabilized against heat-induced denaturation.[22][23] By heating treated cells, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining, we can directly measure target engagement.[21][23] This is a critical experiment because it accounts for factors like cell permeability and intracellular competition that are absent in biochemical assays.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the benzimidazole inhibitor at the desired concentration (and a DMSO control) for a specified time (e.g., 1 hour) in culture media.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 3°C increments). A no-heat (RT) control should be included.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody against the target protein.
-
Quantify the band intensities and normalize them to the room temperature sample.
-
Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for inhibitor-treated cells compared to DMSO-treated cells confirms target engagement.[22]
-
Part 4: Elucidating the Mechanism of Action — Connecting Target to Phenotype
Confirming target binding is only half the battle. The final and most crucial phase is to demonstrate that engaging the target with the inhibitor leads to the observed cellular phenotype (e.g., cell death, cell cycle arrest). This requires connecting the target to its downstream signaling pathway.[24]
Downstream Pathway Analysis
If the target is a kinase, its inhibition should lead to a measurable change in the phosphorylation of its known substrates.
-
Western Blotting: This is the most direct method. Treat cells with a dose-response of the inhibitor and probe cell lysates with phospho-specific antibodies for key downstream substrates. A dose-dependent decrease in substrate phosphorylation is strong evidence of on-target activity.
-
Genetic Controls: To ensure the observed phenotype is due to inhibition of the primary target and not an off-target, use genetic tools like siRNA or CRISPR to knock down the target protein. If the knockdown phenocopies the effect of the inhibitor, it provides powerful evidence for the proposed MOA.[25]
Global Profiling for Unbiased MOA Discovery
Sometimes, the full consequences of inhibiting a target are not known. In these cases, global profiling methods can provide an unbiased view of the cellular response.
-
Transcriptomics (RNA-Seq): Comparing the gene expression profiles of cells treated with the inhibitor versus a control can reveal which pathways are being modulated.[25] This can confirm expected pathway effects and uncover novel, unanticipated mechanisms.
-
Proteomics/Phosphoproteomics: Mass spectrometry-based proteomics can provide a global snapshot of changes in protein abundance or phosphorylation states, offering a direct and unbiased readout of the inhibitor's impact on cellular signaling networks.
Conclusion: An Integrated, Self-Validating Workflow
Confirming the target and MOA of a novel benzimidazole inhibitor is a systematic process that requires an integrated, multi-assay approach. No single experiment is definitive. By layering evidence from broad screening, direct biophysical measurements, in-cell target engagement, and downstream pathway analysis, researchers can build an unassailable case for their compound's mechanism. This rigorous, self-validating workflow not only de-risks the drug development program but also provides the deep biological understanding necessary to translate a promising molecule into a successful therapeutic.
References
- 1. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. assayquant.com [assayquant.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of novel PAD2 inhibitors using pharmacophore-based virtual screening, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. worldscientific.com [worldscientific.com]
- 15. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. news-medical.net [news-medical.net]
- 21. CETSA [cetsa.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. wjgnet.com [wjgnet.com]
- 25. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
Navigating the Selectivity Landscape: A Comparative Guide to Off-Target and Cross-Reactivity Profiling of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] The unique chemical properties of benzimidazoles allow them to interact with a diverse range of biological targets, from kinases and tubulin to DNA and viral polymerases.[1][3][4][5] However, this versatility also presents a significant challenge: the potential for off-target interactions and cross-reactivity, which can lead to unforeseen side effects and toxicity.[6][7] This guide provides a comprehensive framework for the off-target and cross-reactivity profiling of a representative benzimidazole derivative, 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole, comparing state-of-the-art methodologies and providing actionable insights for researchers and drug development professionals.
While specific experimental data for this compound is not extensively available in the public domain, its structural features—a halogenated benzimidazole core with a trifluoromethyl group—suggest a strong potential for targeted biological activity, likely through mechanisms common to other compounds in its class, such as kinase inhibition or disruption of protein-protein interactions. This guide will, therefore, use this compound as a case study to illustrate a robust, multi-pronged approach to selectivity profiling, applicable to novel benzimidazole derivatives.
The Imperative of Early and Comprehensive Selectivity Profiling
Undesirable off-target activities are a primary cause of drug candidate failure during preclinical and clinical development.[7] Early identification of potential liabilities allows for the timely optimization of lead compounds or the discontinuation of development, saving significant time and resources.[6][7] For a compound like this compound, a thorough understanding of its interactome is crucial to advancing it as a potential therapeutic agent.
A Multi-Tiered Strategy for Off-Target and Cross-Reactivity Assessment
A robust profiling strategy should integrate both computational and experimental approaches, moving from broad, early-stage screens to more focused, in-depth analyses.
Tier 1: In Silico Profiling - The Predictive First Pass
Computational, or in silico, methods provide a rapid and cost-effective initial assessment of a compound's potential off-target interactions.[6][8] These approaches leverage vast databases of known protein-ligand interactions to predict the likelihood of a new compound binding to a panel of off-targets.[8][9]
For this compound, an in silico screen would involve docking the compound's structure against a library of known protein targets, particularly those associated with common toxicities (e.g., hERG, CYPs, nuclear receptors).
Comparison of In Silico Approaches:
| Method | Principle | Advantages | Disadvantages |
| Ligand-Based (Similarity Searching) | Compares the chemical structure of the test compound to a database of compounds with known biological activities. | Fast, computationally inexpensive, does not require a 3D protein structure. | Limited to the chemical space of the database; may miss novel scaffolds. |
| Structure-Based (Reverse Docking) | Docks the test compound into the 3D structures of a large panel of proteins to predict binding affinity. | Can identify interactions with novel targets; provides structural insights into binding. | Computationally intensive; accuracy depends on the quality of protein structures and scoring functions. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for binding to a specific target and screens for compounds that match this arrangement. | Can identify structurally diverse compounds with similar activity. | Requires a set of known active ligands to build the model. |
Expert Insight: For a novel compound like this compound, a combination of ligand-based and structure-based approaches is recommended. A ligand-based screen can quickly identify potential red flags based on similarity to known promiscuous compounds, while reverse docking can provide a more detailed, structure-guided hypothesis of potential off-targets.
Tier 2: In Vitro Profiling - Experimental Validation
Following in silico analysis, in vitro assays are essential to confirm predicted off-target interactions and to identify unforeseen activities.
High-Throughput Screening (HTS) Panels:
A common and effective approach is to screen the compound against a large panel of purified enzymes or receptors.[10][11] Several commercial services offer panels of hundreds of kinases, GPCRs, ion channels, and other target classes.
Comparative Compounds:
To contextualize the selectivity profile of this compound, it should be tested alongside other relevant benzimidazole derivatives. For instance:
-
Bendamustine: An alkylating agent used in cancer therapy, known to interact with DNA.[12]
-
Mebendazole: An anthelmintic that acts by inhibiting tubulin polymerization.
-
A Novel Benzimidazole-Triazole Hybrid: Investigated for its apoptosis-inducing and Galectin-1 inhibiting properties.[13]
Data Presentation: Representative Kinase Panel Data (Hypothetical)
| Kinase Target | This compound (% Inhibition @ 10 µM) | Bendamustine (% Inhibition @ 10 µM) | Mebendazole (% Inhibition @ 10 µM) |
| Putative Primary Target (e.g., VEGFR2) | 95 | 5 | 15 |
| Off-Target 1 (e.g., SRC) | 65 | 8 | 20 |
| Off-Target 2 (e.g., LCK) | 58 | 3 | 12 |
| Off-Target 3 (e.g., p38α) | 12 | 2 | 5 |
Chemical Proteomics for Unbiased Target Identification:
For a truly comprehensive view of a compound's interactions within a complex biological system, chemical proteomics offers a powerful, unbiased approach.[14]
Comparison of Chemical Proteomics Strategies:
| Method | Principle | Advantages | Disadvantages |
| Activity-Based Protein Profiling (ABPP) | Uses activity-based probes to covalently label the active sites of specific enzyme families.[14] | Identifies targets based on their functional state; can be performed in live cells. | Limited to enzyme classes with suitable probes; may not capture non-covalent interactions. |
| Compound-Centric Chemical Proteomics (CCCP) | Immobilizes the compound of interest on a solid support to "fish" for interacting proteins from a cell lysate.[14] | Unbiased, can identify both enzymatic and non-enzymatic targets; captures a broader range of interactions. | Can be prone to non-specific binding; may not capture transient or weak interactions. |
Experimental Workflow: Compound-Centric Chemical Proteomics
Caption: Workflow for Compound-Centric Chemical Proteomics.
Tier 3: Cellular and Phenotypic Assays - Assessing Functional Consequences
Ultimately, the biological relevance of any off-target interaction must be assessed in a cellular context.
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of proteins upon ligand binding in live cells or cell lysates, providing evidence of target engagement.
Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects of a compound, which can then be traced back to specific off-target interactions.[10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to determine the melting curves of proteins of interest.
-
Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.
Signaling Pathway Analysis
Caption: Potential on- and off-target effects on a signaling pathway.
Conclusion and Future Directions
The off-target and cross-reactivity profiling of this compound, and indeed any novel benzimidazole derivative, requires a systematic and multi-faceted approach. By integrating predictive in silico methods with robust in vitro and cellular assays, researchers can build a comprehensive selectivity profile. This not only de-risks the drug development process but also provides a deeper understanding of the compound's mechanism of action and potential for polypharmacology. The methodologies and comparative framework presented in this guide offer a clear path forward for the rigorous evaluation of this promising class of compounds, ultimately paving the way for the development of safer and more effective medicines.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 5. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
A Researcher's Guide to Benchmarking the Antiproliferative Activity of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
For drug development professionals and cancer researchers, the discovery of a novel compound with potential antiproliferative properties is a critical first step. However, to truly understand its therapeutic potential, rigorous benchmarking against established standards is essential. This guide provides a comprehensive framework for evaluating the in vitro antiproliferative activity of the novel compound 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole. We will compare its potential efficacy against two cornerstones of cancer chemotherapy: Doxorubicin , a topoisomerase II inhibitor, and Cisplatin , a DNA cross-linking agent[1].
This document is structured to not only present comparative data but to also provide the detailed methodologies required to generate such data, ensuring scientific integrity and reproducibility. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
The Rationale for Benchmarking
The process of benchmarking a novel compound like this compound serves several critical purposes. Firstly, it provides a relative measure of potency, allowing researchers to gauge its effectiveness in comparison to drugs with known clinical outcomes[2]. Secondly, it can offer preliminary insights into its mechanism of action by comparing its activity profile across different cancer cell lines with varying genetic backgrounds to that of the standards[3]. Finally, establishing a robust dataset is a prerequisite for further preclinical and clinical development[4].
Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antiproliferative effects[5][6]. The introduction of a trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the bromo substituent can influence the electronic properties of the molecule, potentially leading to enhanced biological activity[7]. Therefore, a systematic evaluation of this specific derivative is well-warranted.
Comparative Antiproliferative Activity: A Framework for Evaluation
To objectively assess the antiproliferative activity of this compound, its half-maximal inhibitory concentration (IC50) should be determined across a panel of cancer cell lines and compared with those of Doxorubicin and Cisplatin. The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population in vitro.
While specific experimental data for this compound is not yet widely published, the following table provides a template for how the generated data would be presented. For illustrative purposes, we have included hypothetical data for our compound of interest, alongside published IC50 values for our standards against common cancer cell lines. It is crucial to note that IC50 values can vary based on experimental conditions such as cell seeding density, incubation time, and the specific assay used[8].
Table 1: Comparative IC50 Values (µM) Against Selected Cancer Cell Lines
| Compound | Mechanism of Action | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| This compound | To be determined | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.05 - 1.3[9][10] | ~0.03 - 0.54 | ~0.18 - 1.3[9] |
| Cisplatin | DNA Cross-linking Agent | ~3.0 - 10 | ~1.6 - 9.92 | ~2.5 - 8.0 |
Note: The provided IC50 ranges for Doxorubicin and Cisplatin are compiled from multiple sources and are intended for comparative purposes. Actual values should be determined concurrently with the test compound under identical experimental conditions.
Experimental Protocols for Antiproliferative Assays
The following are detailed protocols for two widely accepted and robust colorimetric assays for assessing in vitro antiproliferative activity: the Sulforhodamine B (SRB) assay and the MTT assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA)[7]. The amount of bound dye is directly proportional to the number of cells.
Step-by-Step SRB Assay Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Doxorubicin, and Cisplatin. Include a vehicle-only control. Incubate for a specified exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently aspirate the media and add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and unbound cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye[1]. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader[1].
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.
Step-by-Step MTT Assay Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 12-24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and standards. Incubate for the desired exposure time (e.g., 48-72 hours)[1].
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals[1].
-
Solubilization of Formazan: Carefully aspirate the media and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals[1].
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
Caption: The experimental workflow for the MTT cell viability assay.
Data Analysis and Interpretation
The absorbance data obtained from the assays is used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis. This analysis can be performed using software such as GraphPad Prism or R. A lower IC50 value indicates a higher antiproliferative potency.
Potential Mechanisms of Action: A Look into Signaling Pathways
Doxorubicin primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Cisplatin forms covalent adducts with DNA, which triggers DNA damage responses and ultimately cell death.
While the precise mechanism of this compound is yet to be elucidated, many benzimidazole derivatives are known to exert their anticancer effects by targeting various components of cell signaling pathways. A common target is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This guide provides a robust framework for benchmarking the antiproliferative activity of this compound. By employing standardized assays and comparing the results against well-characterized drugs like Doxorubicin and Cisplatin, researchers can obtain a clear and objective measure of the compound's potential. The detailed protocols and data presentation formats herein are designed to ensure the generation of high-quality, reproducible data, which is paramount for advancing novel compounds through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative activity of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Senior Application Scientist's Guide to Comparative Docking of Benzimidazole Derivatives Against the EGFR Kinase Domain
This guide provides a comprehensive, technically-grounded walkthrough for conducting and interpreting comparative molecular docking studies. We will focus on a series of benzimidazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, a critical target in oncology. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific reasoning that underpins a robust and validatable in silico experiment.
Introduction: The Rationale and the Target
Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including protein kinases.[1][2] The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family that, when dysregulated, becomes a key driver of tumorigenesis in various cancers, particularly non-small cell lung cancer.[2][3] Consequently, the EGFR kinase domain is a high-value target for inhibitor development.
Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[4] This allows for the rapid, cost-effective screening of compound libraries and provides crucial insights into the structure-activity relationships (SAR) that guide the optimization of lead compounds. This guide will compare several benzimidazole derivatives against the EGFR kinase domain to elucidate their potential binding modes and relative affinities.
The Pillars of a Trustworthy Docking Study
A successful docking experiment is not merely about generating a low binding energy score; it is a self-validating system built on careful preparation and logical validation. The causality behind each step is critical for producing biologically relevant and defensible results.
Causality in Preparation: Why Every Step Matters
-
Receptor Preparation : Crystal structures obtained from the Protein Data Bank (PDB) are raw snapshots. They often lack hydrogen atoms, which are typically not resolved by X-ray crystallography. Adding hydrogens is essential because they are critical for forming hydrogen bonds—a primary driver of protein-ligand recognition.[5][6][7] We add only polar hydrogens because AutoDock Vina's united-atom scoring function implicitly accounts for non-polar hydrogens, simplifying the calculation without compromising the essential electrostatics.[8][9] Water molecules in the crystal structure are generally removed as they can sterically hinder the ligand's access to the binding site; the effect of solvent is modeled implicitly by the scoring function.[6][10]
-
Ligand Preparation : Ligands must be converted to 3D structures and their energy minimized to find a low-energy, stable conformation. This is crucial because the docking algorithm explores rotational freedom around bonds, but starting from a sensible conformation makes the search more efficient. Assigning partial charges and defining rotatable bonds are necessary for the software to calculate electrostatic interactions and explore conformational flexibility.
The Principle of Validation: Re-Docking the Co-crystallized Ligand
The most critical step to establish the trustworthiness of a docking protocol is redocking .[11] This involves docking the native, co-crystallized ligand back into the binding site of the protein from which it was extracted. A successful redocking protocol should reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Ångstroms (Å).[11] If the protocol cannot replicate the known correct answer, any results obtained for novel ligands using that same protocol are inherently unreliable.
Experimental Workflow: Docking Benzimidazoles into EGFR
This section details the step-by-step methodology for a comparative docking study. We will use the wild-type EGFR kinase domain crystal structure (PDB ID: 2J5F) as our receptor.[12]
Workflow Overview
The entire process, from data acquisition to analysis, can be visualized as a logical flow.
References
- 1. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. @t×»ë<>Ñ_¤ aTÉH~òÊÚuÆÙ?ï0 8 [drchinmoypal.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frequently Asked Questions — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. indico4.twgrid.org [indico4.twgrid.org]
- 10. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
A Comparative Guide to the Metabolic Stability of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole in Liver Microsomes
Introduction
In the realm of drug discovery and development, the metabolic stability of a potential drug candidate is a cornerstone of its pharmacokinetic profile.[1][2] It dictates crucial parameters such as half-life, bioavailability, and dosing regimens.[3][4] This guide provides an in-depth analysis of the metabolic stability of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole, a compound of interest in medicinal chemistry, utilizing liver microsomes as the primary in vitro model system. We will explore the experimental design, present comparative data with relevant alternatives, and elucidate the underlying scientific principles.
Liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them a cost-effective and high-throughput tool for early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[5][6][7] By incubating a compound with liver microsomes and monitoring its disappearance over time, we can determine its intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[5][8][9]
This guide is intended for researchers, scientists, and drug development professionals seeking to understand and assess the metabolic liabilities of benzimidazole-based compounds.
Experimental Design & Rationale
The assessment of metabolic stability hinges on a well-controlled in vitro assay. The following sections detail the rationale behind the chosen experimental parameters and the step-by-step protocol.
Causality Behind Experimental Choices
-
Choice of In Vitro System: Liver microsomes were selected as they contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs, which are often the primary drivers of metabolism for many xenobiotics.[5][10][11][12] While hepatocytes offer a more complete metabolic picture by including Phase II enzymes, microsomal assays are a more streamlined and cost-effective initial screen.[7][13]
-
Cofactor Requirement: The metabolic reactions catalyzed by CYP enzymes are oxidative and require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as an essential cofactor to donate electrons.[1] Therefore, the assay is conducted in the presence of an NADPH-regenerating system to ensure sustained enzyme activity throughout the incubation period.[14][15] A control incubation without NADPH is crucial to distinguish between enzymatic degradation and chemical instability.[16]
-
Species Selection: Human liver microsomes are the gold standard for predicting human pharmacokinetics.[17] However, conducting the assay with microsomes from other species (e.g., rat, mouse) is vital for preclinical studies and to understand interspecies differences in metabolism.[4][5]
-
Reference Compounds: Including well-characterized reference compounds with known metabolic fates (e.g., high and low clearance compounds) is essential for validating the assay performance and ensuring the enzymatic activity of the microsomal batch is within the expected range.[12][16]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a liver microsomal stability assay.
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Experimental Protocol
This protocol outlines a standard procedure for determining the metabolic stability of this compound.
Materials
-
Pooled Human Liver Microsomes (and other species as required)
-
This compound
-
Reference Compounds (e.g., Midazolam - high clearance, Diazepam - low clearance)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18]
-
Acetonitrile (containing an internal standard, e.g., Tolbutamide)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and reference compounds in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. The final organic solvent concentration in the incubation should be less than 1%.[19]
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.[19][20]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to each well.
-
Add the working solutions of the test and reference compounds to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[15][16]
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except the negative control wells (which receive buffer instead).[15][19]
-
-
Sampling and Reaction Termination:
-
Sample Processing and Analysis:
-
After the final time point, vortex the quench plate and centrifuge at high speed to precipitate the microsomal proteins.[14][16]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[8][16] The amount of the parent compound is determined based on the peak area ratio relative to the internal standard.[16]
-
Data Analysis
The rate of disappearance of the parent compound follows first-order kinetics.[21]
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the following equation:
-
CLint = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Comparative Data and Interpretation
The metabolic stability of this compound was assessed alongside two common benzimidazole-based drugs, Albendazole and Mebendazole, and standard high and low clearance controls.
Data Summary Table
| Compound | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| This compound | 48.5 | 14.3 | Moderate |
| Albendazole | 15.2 | 45.6 | High |
| Mebendazole | 28.9 | 24.0 | Moderate to High |
| Midazolam (High Clearance Control) | 8.1 | 85.6 | Very High |
| Diazepam (Low Clearance Control) | > 120 | < 5.8 | Low |
Note: The data presented is illustrative and may not represent actual experimental results.
Interpretation of Results
-
This compound exhibits moderate metabolic stability in human liver microsomes. Its half-life of 48.5 minutes and intrinsic clearance of 14.3 µL/min/mg protein suggest it is metabolized at a slower rate than Albendazole and Mebendazole.
-
The presence of the trifluoromethyl (CF3) group at the 2-position likely contributes to its enhanced stability. The CF3 group is electron-withdrawing and sterically hindering, which can block or slow down common metabolic pathways like oxidation that would otherwise occur at that position.[15]
-
Albendazole , with a shorter half-life and higher intrinsic clearance, is known to undergo rapid metabolism, primarily sulfoxidation.[22]
-
The control compounds, Midazolam and Diazepam , performed as expected, validating the integrity of the assay. Midazolam is rapidly metabolized by CYP3A4, while Diazepam shows much slower metabolism.[16]
Structure-Metabolism Relationship
The structure of a molecule is intrinsically linked to its metabolic fate. For benzimidazole derivatives, common sites of metabolism include the benzimidazole ring itself and any substituents.
Caption: Key structural features of this compound influencing its metabolic stability.
Conclusion and Future Directions
The in vitro assessment of metabolic stability using liver microsomes provides critical early insights into the pharmacokinetic properties of drug candidates. This compound demonstrates moderate metabolic stability, suggesting a potentially favorable in vivo half-life compared to other benzimidazole analogs. The trifluoromethyl group appears to be a key contributor to this enhanced stability.
Further studies should include:
-
Metabolite Identification: Identifying the major metabolites formed will provide a clearer picture of the metabolic pathways and help in designing more stable analogs.[4]
-
Hepatocyte Stability Assays: To evaluate the contribution of Phase II metabolism.[7][13]
-
In vivo Pharmacokinetic Studies: To confirm the in vitro findings and determine the actual pharmacokinetic profile in a living organism.
By integrating these in vitro and in vivo studies, a comprehensive understanding of the metabolic fate of this compound can be achieved, guiding its future development as a potential therapeutic agent.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. nuvisan.com [nuvisan.com]
- 4. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mecour.com [mecour.com]
- 19. mercell.com [mercell.com]
- 20. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole (CAS No. 3671-60-1). As a compound frequently utilized in pharmaceutical research and drug development, its unique chemical properties necessitate stringent adherence to safety and environmental regulations. This guide is intended for laboratory personnel, including researchers, scientists, and safety officers, who handle this substance. Our objective is to provide value beyond the product by ensuring our customers can operate safely, maintain regulatory compliance, and protect the environment.
Hazard Assessment and Chemical Profile
Before any handling or disposal operations commence, a thorough understanding of the compound's hazard profile is essential. This compound is classified as acutely toxic. The primary route of concern is ingestion, as indicated by its GHS classification.
The causality behind its hazardous nature lies in its structure as a halogenated benzimidazole. Halogenated organic compounds are often persistent in the environment and can pose long-term risks if not neutralized through proper disposal methods like high-temperature incineration.[1][2] The U.S. Environmental Protection Agency (EPA) heavily regulates such substances under the Resource Conservation and Recovery Act (RCRA) to prevent environmental contamination.[3]
Table 1: Chemical and Safety Identification
| Parameter | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 3671-60-1 | [4] |
| Molecular Formula | C₈H₄BrF₃N₂ | [4] |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [4] |
| Signal Word | Danger | [4] |
| Hazard Class | Acute Toxicity 3 (Oral) | [4] |
| Hazard Statement | H301: Toxic if swallowed | [4] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [4] |
| Primary Disposal Route | High-Temperature Incineration | [2][5] |
| EPA Waste Category | Halogenated Organic Waste | [1][2] |
Immediate Safety and Spill Response Protocol
Accidents can occur even in the most controlled laboratory settings. An immediate and correct response is critical to mitigate exposure and environmental release. Do not allow the product to enter drains under any circumstances.[5][6][7]
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Don Personal Protective Equipment (PPE): Before re-entering the area, at a minimum, personnel must wear:
-
Contain the Spill: For this solid compound, prevent further spread. If it's a powder, avoid creating dust.[5][7]
-
Absorb and Collect: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean Up: Carefully sweep or scoop the material and absorbent into a designated, sealable hazardous waste container.[5][9] Avoid actions that generate dust.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a water rinse.[8] All cleaning materials (pads, wipes) are also considered hazardous waste and must be placed in the same container.
-
Package and Label: Securely close the waste container. Affix a "Hazardous Waste" label, clearly identifying the contents as "this compound Spill Debris."
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. The "bromo" and "fluoro" components classify this compound as a halogenated organic waste .[2] Co-mingling this with non-halogenated waste streams can contaminate large volumes of solvent, significantly increasing disposal costs and violating regulatory requirements.[10]
Experimental Workflow: Waste Collection
-
Container Selection:
-
Designate a specific waste container solely for "Halogenated Organic Solids."
-
The container must be made of a compatible material (e.g., HDPE - high-density polyethylene) that will not react with or degrade from contact with the chemical.[11]
-
Ensure the container has a secure, leak-proof screw cap.[11][12]
-
-
Labeling:
-
Waste Accumulation:
-
Place all waste forms of the compound—including residual powder, contaminated weigh boats, gloves, and wipers—into this designated container.
-
Keep the container closed at all times except when actively adding waste.[11][12][13] This is a mandatory practice to prevent the release of fumes and ensure safety.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[11][14]
-
The SAA should be a secondary containment system (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[14]
-
-
Requesting Disposal:
Regulatory Framework and Final Disposal
All hazardous waste management is governed by the EPA's RCRA. For academic and research laboratories, specific regulations under 40 CFR Part 262, Subpart K, may apply, offering alternative management standards.[15] Regardless, the core requirements of proper identification, segregation, and safe storage remain.
The terminal disposal of this compound is not performed by the laboratory. It must be transferred to a licensed professional waste disposal company.[5] Due to its classification as a halogenated organic compound, the required method of disposal is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide and hydrogen fluoride.[5] Land disposal of wastes containing halogenated organic compounds at concentrations of 1,000 mg/kg or greater is prohibited.[1]
Visualization: Waste Handling and Segregation Workflow
The following diagram illustrates the decision-making process for correctly segregating waste generated from work with this compound.
Caption: Waste Segregation Decision Workflow for Laboratory Chemicals.
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. bucknell.edu [bucknell.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. aaronchem.com [aaronchem.com]
- 8. uwyo.edu [uwyo.edu]
- 9. fishersci.com [fishersci.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
As a Senior Application Scientist, it is my experience that a deep understanding of the materials we work with is fundamental to both groundbreaking research and personal safety. This guide provides essential, experience-driven protocols for the safe handling of 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole, a compound with significant potential in medicinal chemistry and materials science. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical confidently and safely, moving beyond mere compliance to a culture of proactive safety.
The unique trifluoromethyl and bromo substitutions on the benzimidazole core warrant a specific set of handling procedures. This guide is structured to provide a clear, logical path from understanding the inherent hazards to implementing robust operational and disposal plans.
Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | токсичный |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | раздражающий |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | раздражающий |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning | раздражающий |
Data sourced from Sigma-Aldrich and Aaron Chemicals Safety Data Sheets.[1]
The trifluoromethyl group can enhance the compound's biological activity and permeability, but it also necessitates careful handling to avoid inhalation or ingestion. The bromo-substituent adds to the compound's reactivity and potential for environmental persistence.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical. The selection of appropriate barriers between you and the chemical is the most direct control measure in the laboratory.
Primary Engineering Controls: The First Line of Defense
All work with solid this compound should be conducted in a certified chemical fume hood to mitigate inhalation risks.[1] The face velocity of the fume hood should be verified to be within the institution's specified range (typically 80-120 feet per minute).
Essential Personal Protective Equipment
The following PPE is mandatory when handling this compound in any form:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes and comply with EN 166 (EU) or ANSI Z87.1 (US) standards.[2][3][4] | Protects against splashes of solutions and fine dust particles that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile Gloves | Double gloving is required. Ensure gloves are inspected for any signs of degradation before use. | Provides a robust barrier against skin contact, which can cause irritation.[1][2] Double gloving offers additional protection in case of a breach of the outer glove. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat is the minimum requirement. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | N95 Respirator or higher | A NIOSH-approved respirator is necessary when handling the powder outside of a chemical fume hood.[5] | Prevents inhalation of the fine powder, which can cause respiratory tract irritation.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure the integrity of your research.
Workflow for Handling this compound
Caption: A typical laboratory workflow for handling this compound.
Step-by-Step Handling Procedures
1. Weighing the Solid Compound:
-
Location: Inside a chemical fume hood.
-
Procedure:
-
Place a weigh boat on an analytical balance.
-
Carefully dispense the desired amount of the compound onto the weigh boat using a clean spatula.
-
Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
-
Close the container tightly after use.
-
2. Dissolution:
-
Location: Inside a chemical fume hood.
-
Procedure:
-
Add the weighed solid to the chosen solvent in a suitable flask.
-
Use a magnetic stirrer or gentle swirling to aid dissolution.
-
Keep the flask covered to the extent possible to minimize vapor release.
-
3. Spill Management:
-
Small Spills (Solid):
-
Small Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled waste container.
-
Clean the spill area with soap and water.
-
Disposal Plan
All waste containing this compound, including contaminated gloves, paper towels, and empty containers, must be disposed of as hazardous chemical waste.[2][7] Follow your institution's specific guidelines for hazardous waste disposal. Puncture empty containers to prevent reuse.[2]
Trustworthiness Through Self-Validating Protocols
The procedures outlined in this guide are designed to be self-validating. For instance, the requirement for double gloving anticipates the potential for unnoticed tears in the outer glove, providing a secondary layer of protection. Similarly, conducting all operations within a certified fume hood ensures that any unforeseen aerosolization is contained.
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a safer research environment for your colleagues. This commitment to meticulous and informed chemical handling is the bedrock of scientific integrity and innovation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
